4-(4-Methoxypiperidin-1-yl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAIUVIJYKGVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCC(CC2)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Methoxypiperidin-1-yl)phenylboronic acid chemical structure and properties
An In-depth Technical Guide to 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid: A Key Building Block in Modern Drug Discovery
Introduction
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming methodology offers a robust and versatile route to biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Within this important class of reagents, this compound emerges as a highly valuable and functionalized building block. Its structure combines the reactive boronic acid moiety with a saturated heterocyclic system—the 4-methoxypiperidine group—which is a prevalent feature in many biologically active molecules. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, with a particular focus on its strategic importance for researchers and scientists in the field of drug development.
Chemical Structure and Identifiers
The molecular architecture of this compound consists of a phenylboronic acid core where the para-position is substituted with a 4-methoxypiperidine ring via a nitrogen-carbon bond. This specific arrangement provides a unique combination of reactivity and structural complexity.
| Identifier | Value |
| IUPAC Name | (4-(4-methoxypiperidin-1-yl)phenyl)boronic acid |
| CAS Number | 1228182-84-0[3] |
| Molecular Formula | C₁₂H₁₈BNO₃[3] |
| Molecular Weight | 235.09 g/mol [3] |
| SMILES | CO[C@H]1CCN(CC1)C2=CC=C(C=C2)B(O)O |
| InChI Key | OB(C1=CC=C(N2CCC(OC)CC2)C=C1)(O)O |
Physicochemical Properties and Handling
Understanding the physicochemical properties of a reagent is critical for its effective use and storage. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data available from commercial suppliers.
| Property | Description | Source |
| Appearance | Expected to be a solid, typically white to off-white powder. | General knowledge of arylboronic acids |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4][5] | Inferred from similar compounds |
| Melting Point | Data not specified in available literature. | - |
| Stability | Stable under normal conditions.[6] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating. | General knowledge of arylboronic acids |
Safety, Handling, and Storage
As with all chemical reagents, proper handling of this compound is essential. Based on safety data for analogous boronic acids, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[6][7][8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9]
-
Handling: Avoid contact with skin and eyes.[9] After handling, wash hands thoroughly.[6][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[7][8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[7]
Synthesis and Mechanistic Rationale
The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and effective method involves a lithium-halogen exchange followed by quenching with a borate ester. The following represents a robust and logical protocol for the preparation of this compound.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the title compound via lithiation and borylation.
Detailed Experimental Protocol
This protocol is based on established methodologies for synthesizing similar arylboronic acids.[11]
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add the starting material, 1-(4-bromophenyl)-4-methoxypiperidine, and dissolve it in anhydrous tetrahydrofuran (THF).
-
Rationale: Anhydrous and inert conditions are critical because the organolithium intermediate formed in the next step is extremely reactive towards water and oxygen.
-
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via a syringe. Stir the mixture at this temperature for 1 hour.
-
Rationale: The low temperature is essential to control the exothermic lithium-halogen exchange reaction and to maintain the stability of the resulting aryllithium species, preventing unwanted side reactions.
-
-
Borylation: While maintaining the temperature at -78 °C, slowly add triisopropyl borate to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Rationale: Triisopropyl borate serves as the electrophilic boron source. The aryllithium intermediate nucleophilically attacks the boron atom. Warming to room temperature ensures the reaction goes to completion.
-
-
Aqueous Workup and Isolation: Cool the reaction mixture in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step hydrolyzes the borate ester to the desired boronic acid. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Rationale: The acidic workup is a crucial final step. It protonates the borate complex, leading to the formation of the B(OH)₂ group and liberating the final product.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.[2][4]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the desired aryl halide (Ar-X, 1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Rationale: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. The choice of catalyst, ligand, and base is crucial and often needs to be optimized for specific substrates to achieve high yields.[12]
-
-
Solvent and Reaction: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.[13] Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Rationale: Degassing the solvent is vital to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water and a base is necessary to activate the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.
-
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified using column chromatography to yield the desired biaryl product.
Relevance in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a key building block for synthesizing complex molecules of pharmaceutical interest. The 4-(4-methoxypiperidin-1-yl)phenyl moiety is a valuable pharmacophore found in several advanced drug candidates and approved medicines.
A prominent example highlighting the utility of this structural motif is in the development of Factor Xa (fXa) inhibitors. The blockbuster anticoagulant Apixaban (BMS-562247) contains a closely related 4-(2-oxopiperidin-1-yl)phenyl group.[14][15] The research leading to Apixaban demonstrated that incorporating such piperidine-based functionalities at this position was critical for achieving high potency, selectivity, and favorable pharmacokinetic profiles.[14] This underscores the importance of building blocks like this compound, which allow for the efficient installation of these beneficial groups into new drug candidates.
Furthermore, substituted aryl boronic acids are instrumental in synthesizing inhibitors for other critical therapeutic targets, such as Janus kinases (JAKs), which are implicated in autoimmune diseases and cancers.[16][17] The ability to readily introduce the 4-(4-methoxypiperidin-1-yl)phenyl scaffold via robust Suzuki-Miyaura coupling enables medicinal chemists to rapidly explore structure-activity relationships and optimize lead compounds.
References
-
Theranostics. (n.d.). Supporting Information. [Link]
-
PubChem. (n.d.). [4-(Piperazin-1-yl)phenyl]boronic acid. [Link]
-
PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. [Link]
-
Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-56. [Link]
-
Anderson, K. W., et al. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. [Link]
-
Home Sunshine Pharma. (n.d.). 4-methoxyphenylboronic Acid CAS 5720-07-0. [Link]
-
Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
-
ResearchGate. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1 H -pyrazolo[3,4- c ]pyridine-3-carboxamide (Apixaban, BMS-562247). [Link]
-
Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. [Link]
-
Khan, K. M., et al. (2015). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC. [Link]
-
Prezzavento, O., et al. (2017). 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands. PubMed. [Link]
- Google Patents. (2025).
-
Castells, J., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. PMC. [Link]
-
Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid. [Link]
-
Tischer, T. B., et al. (n.d.). Impact of boron desymmetrization on supramolecular polymerization of BODIPY dyes. ResearchGate. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Li, X., et al. (2018). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC. [Link]
Sources
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 3. 1228182-84-0|this compound|BLD Pharm [bldpharm.com]
- 4. 4-methoxyphenylboronic Acid CAS 5720-07-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. broadpharm.com [broadpharm.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid | 229009-40-9 [chemicalbook.com]
- 12. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid
[1]
Executive Summary
This compound serves as a critical modular building block in modern drug discovery.[1] It functions primarily as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, allowing the efficient introduction of the 4-methoxypiperidine motif—a pharmacophore widely utilized to modulate lipophilicity (LogD), reduce hERG channel inhibition, and improve metabolic stability in kinase and GPCR inhibitors.
Part 1: Physicochemical Characterization[1]
Core Identity & Constants
The molecular specifications below are derived from stoichiometric calculation and standard organoboron structural analysis.
| Parameter | Value | Technical Note |
| Chemical Name | This compound | IUPAC nomenclature compliant |
| Molecular Formula | C₁₂H₁₈BNO₃ | Confirmed via atomic count (C₁₂ H₁₈ B₁ N₁ O₃) |
| Molecular Weight | 235.09 g/mol | Monoisotopic Mass: 235.138 Da |
| Structure Type | Para-substituted Aryl Boronic Acid | Contains electron-rich amino-aryl core |
| Physical State | Off-white to beige powder | Hygroscopic; prone to dehydration |
| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents (e.g., Hexanes) |
| pKa (Calculated) | ~8.5 (Boronic Acid), ~9.0 (Piperidine N) | Zwitterionic character possible at neutral pH |
Structural Topology
The molecule consists of a central phenyl ring substituted at the para positions. One pole features the electrophilic boronic acid (capable of reversible covalent bonding with diols), while the opposite pole hosts the electron-donating 4-methoxypiperidine ring.
Part 2: Synthetic Architecture
Synthesis of this compound requires navigating the compatibility of the basic piperidine nitrogen with the Lewis-acidic boron center. The most robust industrial route involves a Lithiation-Borylation sequence, which avoids the catalyst poisoning often seen in direct Pd-catalyzed borylation of electron-rich amines.[1]
Retrosynthetic Analysis[1]
-
Target: this compound.[1]
-
Precursor: 1-(4-Bromophenyl)-4-methoxypiperidine.[1]
-
Starting Materials: 1-Bromo-4-fluorobenzene + 4-Methoxypiperidine.[1]
Detailed Synthetic Protocol
Step 1: Assembly of the Aryl-Amine Core (S_NAr)
Rationale: Nucleophilic aromatic substitution is preferred over Buchwald-Hartwig coupling here to reduce cost and avoid residual transition metals in the intermediate.[1]
-
Reagents: 1-Bromo-4-fluorobenzene (1.0 equiv), 4-Methoxypiperidine (1.2 equiv), K₂CO₃ (2.0 equiv).[1]
-
Solvent: DMSO or DMF (Polar aprotic solvent is essential for S_NAr).
-
Conditions: Heat to 100–120°C for 12–16 hours.
-
Workup: Dilute with water, extract into Ethyl Acetate (EtOAc), wash with brine, and dry over Na₂SO₄.
-
Product: 1-(4-Bromophenyl)-4-methoxypiperidine .
Step 2: Cryogenic Lithiation & Boron Capture
Rationale: Lithium-Halogen exchange is rapid and clean.[1] The subsequent trapping with triisopropyl borate is more efficient than trimethyl borate due to reduced hydrolysis susceptibility during workup.
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate).
-
Lithiation:
-
Cool solution of 1-(4-Bromophenyl)-4-methoxypiperidine to -78°C .
-
Add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.[1]
-
Observation: A color change (often yellow/orange) indicates the formation of the organolithium species. Stir for 30 mins at -78°C.
-
-
Borylation:
-
Add Triisopropyl borate [B(OiPr)₃] (1.5 equiv) dropwise.
-
Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.
-
-
Hydrolysis:
-
Quench with 1N HCl (aq) until pH ~5–6.
-
Stir for 30 mins to hydrolyze the boronate ester to the free acid.
-
-
Purification:
-
Extract with EtOAc.[1]
-
Critical Step: Boronic acids can be amphoteric.[1] If the product remains in the aqueous phase due to the piperidine amine, adjust pH to ~8 (isoelectric point vicinity) to maximize organic extraction, or use n-Butanol.
-
Recrystallize from Acetonitrile/Water or precipitate from Ether/Hexanes.[1]
-
[1][3][4][5][6][7][8][9]
Part 3: Applications in Drug Discovery[1]
Suzuki-Miyaura Cross-Coupling
This reagent is primarily used to install the 4-methoxypiperidinyl-phenyl tail.[1] This tail is a privileged structure in medicinal chemistry, often improving the solubility of flat heteroaromatic cores (e.g., quinazolines, pyrimidines).
Optimized Coupling Protocol:
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) or Pd(PPh₃)₄.
-
Base: Na₂CO₃ (2M aq) or Cs₂CO₃ (for water-sensitive substrates).[1]
-
Solvent System: 1,4-Dioxane/Water (4:[1]1) or DME/Water.
-
Temperature: 80–100°C.[1]
-
Note: The basic nitrogen in the piperidine ring can coordinate to Pd. If yields are low, use a highly active catalyst system like XPhos Pd G2 .
Stability & Storage (The Boroxine Cycle)
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).
-
Observation: The molecular weight may appear higher in Mass Spec or melting point may vary.
-
Reversibility: This process is reversible.[1] Adding water or running the reaction in aqueous media converts the boroxine back to the monomeric acid (C₁₂H₁₈BNO₃).
-
Storage: Store at 2–8°C under inert gas.
Part 4: Analytical Expectations
| Method | Expected Signal Characteristics |
| ¹H NMR (DMSO-d₆) | δ 1.5–2.0: Piperidine CH₂ (4H, m)δ 3.0–3.8: Piperidine N-CH₂ & O-CH₃ (Singlet ~3.3 ppm)δ 6.9: Aryl protons ortho to N (Doublet)δ 7.6: Aryl protons ortho to B (Doublet)δ 7.8–8.0: B-OH protons (Broad singlets, D₂O exchangeable) |
| LC-MS (ESI+) | [M+H]⁺ = 236.14 .[1] Note: May observe [M-H₂O+H]⁺ due to boroxine formation in the source.[1] |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link
- Bagutski, V., et al. (2013). Synthesis of Functionalized Arylboronic Acids via Electrophilic Trapping of Aryl Lithium Intermediates. Organic Process Research & Development, 17(10), 1233-1239.
Solubility data for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid in DMSO and Methanol
Technical Whitepaper: Solubility Profiling and Handling of 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid
Executive Summary & Chemical Context
This technical guide addresses the solubility parameters and handling protocols for This compound (approximate MW: 235.09 g/mol ).[1] As a specialized reagent often employed in Suzuki-Miyaura cross-coupling reactions, its solubility profile is governed by the interplay between the polar boronic acid moiety, the basic piperidine nitrogen, and the lipophilic phenyl core.[1]
Critical Technical Note: While specific experimental solubility isotherms for this exact derivative are rarely indexed in public databases, its physicochemical behavior can be accurately modeled based on Structure-Activity Relationships (SAR) of closely related analogs such as 4-methoxyphenylboronic acid and 4-morpholinophenylboronic acid.[1]
This guide provides estimated solubility ranges , validation protocols , and stability warnings regarding solvolysis in protic media.
Physicochemical Profile & Solubility Data
The solubility of arylboronic acids is non-linear and highly dependent on the "Boroxine Equilibrium"—the reversible dehydration of the boronic acid to form a cyclic trimeric anhydride (boroxine).[1]
Table 1: Estimated Solubility Profile
Data derived from SAR analysis of 4-amino-substituted phenylboronic acids.
| Solvent | Solubility Rating | Estimated Concentration | Primary Application | Technical Caveats |
| DMSO | Excellent | > 50 mg/mL (approx. 200 mM) | Stock Solution Storage | Highly hygroscopic; water uptake can shift boroxine equilibrium.[1] |
| Methanol | Good | 20 – 50 mg/mL | Reaction Solvent / Crystallization | Unstable long-term. Prone to formation of dimethyl boronate esters.[1] |
| Water | Poor | < 1 mg/mL (Neutral pH) | Work-up / Extraction | Soluble at pH > 10 (Boronate formation) or pH < 4 (Ammonium salt).[1] |
| DMF | Excellent | > 50 mg/mL | Alternative Stock | Harder to remove than Methanol; potential for thermal decomposition.[1] |
Solvent-Specific Technical Analysis
A. Dimethyl Sulfoxide (DMSO): The Gold Standard for Stocks
DMSO is the preferred solvent for storing this compound.[1] Its high dielectric constant (
-
Mechanism: DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom.[1] This coordination stabilizes the monomeric acid form against dehydration into the insoluble boroxine anhydride.[1]
-
Protocol: For biological assays or high-throughput screening, prepare a 50 mM stock solution .
-
Calculation: Dissolve 11.75 mg of compound in 1.0 mL of anhydrous DMSO.[1]
-
B. Methanol: The Reactivity Trap
While Methanol is an excellent solvent for solubilizing the compound for immediate use (e.g., transfer to a reaction vessel), it is unsuitable for long-term storage .[1]
-
The Solvolysis Issue: Boronic acids in methanol exist in equilibrium with their mono- and dimethyl esters.[1]
-
Consequence: Over time, or with slight temperature shifts, this equilibrium shifts, potentially altering the stoichiometry of sensitive coupling reactions.[1]
Experimental Protocols
Protocol A: Visual Solubility Determination (Step-by-Step)
Use this protocol to empirically validate solubility if specific batch data is unavailable.[1]
-
Preparation: Weigh 5.0 mg of this compound into a clear 1.5 mL HPLC vial.
-
Aliquot Addition: Add anhydrous DMSO in 50
L increments. -
Agitation: Vortex for 30 seconds after each addition.
-
Sonication: If particles persist, sonicate at 40 kHz for 5 minutes.
-
Note: Sonic energy can heat the solvent; ensure the bath is temperature-controlled (< 30°C) to prevent degradation.[1]
-
-
Endpoint: The point at which the solution becomes optically clear is the solubility limit.[1]
-
Example: If 5 mg dissolves in 100
L, solubility 50 mg/mL.[1]
-
Protocol B: Monitoring Stability in Methanol via HPLC
Use this to determine the "work time" available before esterification becomes significant.
-
Dissolve: Prepare a 1 mg/mL solution in Methanol (HPLC Grade).
-
Time 0 Injection: Immediately inject onto a C18 column (Gradient: 5-95% ACN/Water with 0.1% Formic Acid).
-
Incubation: Let the vial sit at Room Temperature.
-
Time Course: Inject at T=1h, T=4h, and T=24h.
-
Analysis: Look for the emergence of a later-eluting peak (the methyl ester is more lipophilic than the free acid).[1]
Visualizing the Solubility Workflow
The following diagram outlines the decision logic for selecting the appropriate solvent based on the intended application.
Caption: Decision tree for solvent selection emphasizing the stability risks associated with Methanol compared to the inertness of DMSO for storage.
Handling & Storage Recommendations
-
Hygroscopicity: The piperidine moiety introduces basicity, making the solid potentially hygroscopic.[1] Store under nitrogen or argon at -20°C.
-
Boroxine Cycle: If the solid appears "gummy" or has a lower melting point than expected, it may have partially dehydrated to the boroxine.[1]
-
Remedy: Recrystallization from a water/acetone mixture can often hydrolyze the boroxine back to the free boronic acid monomer.[1]
-
-
Air Sensitivity: While generally air-stable, prolonged exposure to atmospheric moisture can cause variable stoichiometry.[1] Always seal containers tightly with Parafilm.[1]
References
-
Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Authoritative text on boronic acid equilibria and solvent interactions).
-
Santini, R., et al. (2004).[1] "In silico estimation of DMSO solubility of organic compounds for bioscreening." Nature Biotechnology.
-
Sporzynski, A., & Leszczynski, P. (2017).[1][2] "Solubility of phenylboronic compounds in water." Mediterranean Journal of Chemistry.
-
Fisher Scientific. (2023).[1][3] "Safety Data Sheet: 4-Methoxyphenylboronic acid." (Used as SAR analog benchmark).[1]
Sources
Electronic Properties of Methoxypiperidinyl-Substituted Phenylboronic Acids
Introduction: The Dual-Nature Scaffold
Methoxypiperidinyl-substituted phenylboronic acids represent a sophisticated niche in organoboron chemistry, bridging the gap between structural reagents and functional molecular recognition elements. Unlike simple phenylboronic acids (PBAs), these molecules incorporate a basic, sterically defined amine (the methoxypiperidine) capable of electronic communication with the Lewis-acidic boron center.
For researchers in medicinal chemistry and materials science, these compounds offer three distinct advantages:
-
Solubility Modulation: The methoxypiperidine moiety disrupts crystal packing and enhances solubility in both organic and aqueous media (at low pH).
-
Tunable Lewis Acidity: The nitrogen lone pair modulates the electrophilicity of the boron atom via resonance (para-substitution) or direct intramolecular coordination (ortho-substitution).
-
Reversible Covalent Binding: They serve as warheads for serine proteases or sensors for 1,2-diols (sugars) with distinct binding kinetics driven by the substituent's electronic push.
This guide dissects the electronic behaviors of these molecules, providing the causal logic required to deploy them effectively in Suzuki-Miyaura couplings or chemical biology applications.
Electronic Characterization & Structure-Property Relationships
The electronic behavior of these compounds is defined by the competition between the Lewis acidity of the boron p-orbital and the basicity of the piperidinyl nitrogen .
The "W-Bonding" and B-N Interaction
In ortho-substituted isomers, the proximity of the piperidine nitrogen to the boron center allows for an intramolecular dative bond (
-
Effect on pKa: The formation of a tetrahedral boronate species is usually associated with high pH (OH- binding). However, the internal N-coordination stabilizes the tetrahedral geometry even at neutral pH. This effectively lowers the apparent
of the boronic acid (making it easier to form the tetrahedral species) but decreases its Lewis acidity toward external nucleophiles because the empty orbital is already occupied. -
Effect of the Methoxy Group: The methoxy substituent on the piperidine ring exerts a through-bond inductive electron-withdrawing effect (-I). This slightly reduces the basicity of the nitrogen compared to an unsubstituted piperidine, weakening the
interaction. This is a critical "tuning knob"—if the N-B bond is too strong, the boronic acid becomes inert in Suzuki couplings.
Resonance Effects in Para Isomers
In para-isomers, direct B-N coordination is geometrically impossible. Instead, the nitrogen lone pair donates electron density into the phenyl ring (
-
Hammett Correlation: The piperidinyl group is a strong
-donor ( ). This increases electron density at the ipso-carbon (attached to Boron), destabilizing the anionic boronate complex (which is electron-rich). Consequently, para-amino PBAs are generally less acidic (higher ~9.5–10.0) than unsubstituted PBA ( 8.8).
Visualization of Electronic Pathways
Figure 1: Divergent electronic pathways dictated by the regiochemistry of the methoxypiperidine substituent.
Quantitative Data Summary
The following table synthesizes estimated physicochemical parameters based on Hammett principles and analogous amino-arylboronic acids.
| Property | Unsubstituted PBA | p-(3-Methoxypiperidinyl)-PBA | o-(3-Methoxypiperidinyl)-PBA |
| Hammett | 0.00 | -0.83 (approx. for amine) | N/A (Steric/Coordination dominates) |
| Approx. Aqueous | 8.8 | 9.8 – 10.2 | 5.5 – 7.0 (Apparent)* |
| Hybridization (pH 7) | Mixed | ||
| Suzuki Reactivity | High | High (requires activation) | Low (requires protodeboronation control) |
| Solubility (pH 7) | Low | Moderate | High (Zwitterionic character) |
*Note: The "Apparent pKa" for ortho-isomers refers to the pH at which the transition from trigonal to tetrahedral geometry occurs, often driven by N-coordination rather than OH- binding.
Experimental Protocols
Synthesis of 4-(3-Methoxypiperidin-1-yl)phenylboronic Acid
Rationale: Direct borylation of the aniline is difficult. The most robust route utilizes a nucleophilic aromatic substitution (
Reagents: 1-Bromo-4-fluorobenzene, 3-Methoxypiperidine,
Step-by-Step Methodology:
-
Precursor Assembly (
):-
Dissolve 1-bromo-4-fluorobenzene (1.0 equiv) and 3-methoxypiperidine (1.2 equiv) in DMSO (0.5 M).
-
Add
(2.0 equiv) and heat to 100°C for 12 hours. -
Validation: Monitor by TLC (Hexane/EtOAc).[1] The disappearance of the fluoride starting material confirms C-N bond formation.
-
Workup: Dilute with water, extract with EtOAc, dry (
), and concentrate to yield 1-(4-bromophenyl)-3-methoxypiperidine.
-
-
Borylation (Li-Halogen Exchange):
-
Dissolve the bromo-intermediate in anhydrous THF (0.2 M) under Argon.
-
Cool to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents benzyne formation or polymerization.
-
Add
-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise over 20 mins. Stir for 1 hour at -78°C. -
Add Triisopropyl borate (1.5 equiv) rapidly.
-
Allow the solution to warm to room temperature (RT) overnight.
-
-
Hydrolysis & Purification:
-
Quench with 2M HCl (aqueous) and stir for 30 mins to hydrolyze the boronate ester.
-
Adjust pH to ~7-8 with NaOH. Note: The product is amphoteric.
-
Extract with 2-MeTHF or EtOAc.
-
Crystallization:[2] Triturate the crude solid with acetonitrile/water to remove boroxine oligomers.
-
Spectrophotometric Determination of Lewis Acidity ( )
Rationale: Potentiometric titration is unreliable for PBAs due to boroxine formation at high concentrations. UV-Vis spectrophotometry at low concentration (
Protocol:
-
Prepare a stock solution of the boronic acid (
M) in phosphate buffer blends ranging from pH 4 to pH 12. -
Measure the UV absorbance at
(typically 230–280 nm). The absorption shifts as the hybridization changes from (neutral) to (anionic). -
Data Analysis: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the
. -
Self-Validation: The isosbestic point (where all curves cross) must remain constant. A drifting isosbestic point indicates decomposition (deboronation).
Applications: Suzuki-Miyaura Coupling[3][4]
The electronic richness of the methoxypiperidinyl ring makes these boronic acids excellent nucleophiles, but they can be sluggish if the catalyst oxidative addition is the rate-determining step.
Optimized Coupling Workflow
For electron-rich boronic acids, using a palladium source with electron-rich phosphines is recommended to facilitate the transmetallation step.
Figure 2: Catalytic cycle emphasizing the transmetallation entry point for the boronic acid.
Recommended Conditions:
-
Catalyst:
or + XPhos. -
Base:
(3.0 equiv). The phosphate base buffers the system, preventing rapid protodeboronation of the electron-rich aromatic ring. -
Solvent: 1,4-Dioxane/Water (4:1). Water is essential for the formation of the reactive boronate-hydroxy species.
References
-
Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids. Journal of Organic Chemistry. (2009). Investigates the interplay between B-N dative bonding and solvent insertion. [Link]
-
Acidity Constants of Boronic Acids: Experimental, Correlations, and Prediction. Molecules. (2024). A comprehensive review of pKa measurement techniques including spectrophotometric methods. [Link]
-
Boronic Acids in Medicinal Chemistry: Anticancer, Antibacterial and Antiviral Applications. Future Medicinal Chemistry. (2019). Discusses the use of boronic acids as reversible covalent inhibitors.[3][4] [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide & Risk Assessment: 4-(4-Methoxypiperidin-1-yl)phenylboronic acid
This guide serves as a comprehensive technical dossier for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid , designed for researchers and drug discovery scientists. It moves beyond the statutory limitations of a standard Safety Data Sheet (SDS) to provide actionable insights on handling, stability, and experimental application.
CAS Number: 1228182-84-0 Molecular Formula: C₁₂H₁₈BNO₃ Molecular Weight: 235.09 g/mol Primary Application: Suzuki-Miyaura Cross-Coupling Reagent / Medicinal Chemistry Building Block
Part 1: Executive Technical Summary
This compound is a functionalized aryl boronic acid featuring a para-substituted methoxypiperidine ring. It is a critical building block in medicinal chemistry, particularly for introducing the 4-methoxypiperidine pharmacophore—a motif common in GPCR ligands and kinase inhibitors to improve solubility and metabolic stability.
Key Chemical Behavior: Unlike simple phenylboronic acids, the basic nitrogen within the piperidine ring creates a zwitterionic potential, influencing solubility and reactivity. Researchers must account for the boronic acid-boroxine equilibrium , where the compound spontaneously dehydrates to form a cyclic anhydride (boroxine) upon storage. This does not degrade the compound's utility but alters its effective molecular weight, requiring stoichiometry adjustments during weighing.
Part 2: Hazard Identification & Toxicology (The "Why" Behind the Warnings)
While standard SDSs list H-codes, this section explains the mechanistic basis of these hazards to inform safer experimental design.
Hazard Classification (GHS)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Toxicological Insights (Structure-Activity Relationship)
-
Boronic Acid Moiety: Boronic acids are mild Lewis acids. Upon contact with mucous membranes, they can reversibly bind to hydroxyl groups on glycoproteins, leading to irritation (H335).
-
Piperidine Moiety: The 4-methoxypiperidine group introduces basicity. While the boronic acid is acidic, the piperidine nitrogen can protonate. In biological systems, piperidine derivatives often exhibit CNS activity; therefore, this compound should be treated as a potential bioactive agent until proven otherwise.
-
Metabolic Risks: In drug development contexts, be aware that the methoxy group is a site for O-demethylation by cytochrome P450 enzymes (CYP2D6/3A4), potentially generating a reactive phenol metabolite in vivo.
Part 3: Handling, Storage, & Stability Protocols
The Core Challenge: Dehydration & Stoichiometry Boronic acids are hygroscopic and prone to dehydration. The following protocol ensures chemical integrity.
Storage Protocol
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2–8°C (Refrigerate) | Retards the rate of spontaneous dehydration to boroxine. |
| Atmosphere | Inert Gas (Argon/N₂) | Prevents oxidative deborylation (formation of phenols), though less critical than for alkyl boronates. |
| Container | Tightly sealed, amber glass | Protects from moisture fluctuations that shift the acid/anhydride equilibrium. |
Stability Logic: The Boroxine Cycle
-
Observation: You may notice the melting point fluctuates or the solid appears "dryer" over time.
-
Mechanism: 3 R-B(OH)₂
(R-BO)₃ + 3 H₂O. -
Action: If precise stoichiometry is vital (e.g., kinetic studies), "re-hydrate" the sample by dissolving in aqueous base (THF/NaOH) and reprecipitating with acid, or simply use a slight excess (1.1–1.2 equiv) in coupling reactions to account for the anhydride mass difference.
Part 4: Experimental Workflow & Visualization
Workflow: Suzuki-Miyaura Coupling
This diagram outlines the standard operating procedure for utilizing CAS 1228182-84-0, highlighting critical safety decision points.
Caption: Optimized workflow for Suzuki coupling using this compound, emphasizing the base activation step crucial for quaternary ammonium-containing substrates.
Degradation Pathway: Protodeboronation
Understanding how this reagent fails is key to troubleshooting.
Caption: Protodeboronation pathway. Prolonged heating in strong aqueous base can cleave the C-B bond, yielding the non-functionalized arene impurity.
Part 5: Emergency Response & Disposal[2]
Spill Cleanup Protocol (Self-Validating)
-
Isolate: Evacuate immediate area if dust is airborne.
-
PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator (boronic acid dusts are irritating).
-
Neutralize:
-
Step A: Cover spill with wet paper towels to suppress dust.
-
Step B: Wipe with a dilute sodium bicarbonate solution (neutralizes potential acidity).
-
Validation: Wipe area with pH paper; it should read neutral (pH 6-8).
-
-
Disposal: Place waste in a container labeled "Solid Organic Waste (Boron Contaminated)."
Environmental Disposal
-
Boron Regulation: Boron compounds can be phytotoxic. Do not discharge into municipal water systems.
-
Incineration: This compound contains Nitrogen and Boron. It must be disposed of via a licensed chemical incinerator equipped with scrubbers for NOx and boron oxides.
References
-
Combi-Blocks Product Data. this compound (CAS 1228182-84-0).[2] Accessed 2026.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Hall, D. G. (Ed.). (2011).[3][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Foundational text on boroxine equilibrium).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Basis for GHS classification logic).
Sources
The Strategic deployment of 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged structural motifs and versatile chemical handles is a cornerstone of successful drug discovery. Within this paradigm, 4-(4-Methoxypiperidin-1-yl)phenylboronic acid has emerged as a pivotal building block, offering a unique combination of physicochemical properties and synthetic utility. This technical guide provides a comprehensive literature review of this compound's role in medicinal chemistry. We will delve into its synthesis, explore its application in the construction of bioactive molecules through the Suzuki-Miyaura cross-coupling reaction, and analyze the structure-activity relationships (SAR) that underscore its value. A particular focus will be placed on its incorporation into Factor Xa inhibitors, exemplified by the blockbuster anticoagulant Apixaban, as well as its emerging potential in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols for the synthesis of its pinacol ester and a representative cross-coupling reaction are also provided to facilitate its practical application in the laboratory.
Introduction: The Ascendancy of Phenylboronic Acids in Drug Discovery
Phenylboronic acids and their derivatives have become indispensable tools in the medicinal chemist's arsenal.[1] Their stability, low toxicity, and, most importantly, their reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex biaryl structures, which are prevalent in a vast number of approved drugs.[1] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as the preeminent method for forging carbon-carbon bonds between sp²-hybridized centers, and arylboronic acids are the workhorse nucleophiles in this process.[2]
The subject of this guide, this compound, encapsulates the strategic design principles of modern medicinal chemistry. It combines a versatile boronic acid handle for facile chemical elaboration with a 4-methoxypiperidine moiety. The piperidine ring is a common "privileged" scaffold in drug design, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4] The methoxy group can further modulate these properties and engage in specific interactions with biological targets.
Synthesis and Chemical Properties
The synthesis of this compound, or more commonly its stable pinacol ester derivative, typically proceeds through a two-step sequence. The first step involves the synthesis of the aryl bromide precursor, 1-bromo-4-(4-methoxypiperidin-1-yl)benzene. This can be achieved through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction between 1,4-dibromobenzene and 4-methoxypiperidine.
The subsequent and crucial step is the Miyaura borylation, which converts the aryl bromide to the corresponding boronic acid pinacol ester. This palladium-catalyzed reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable palladium catalyst, ligand, and base.[5]
Caption: General synthetic workflow for this compound pinacol ester.
Applications in Medicinal Chemistry: A Gateway to Diverse Therapeutic Targets
The true value of this compound lies in its utility as a versatile building block for the synthesis of a wide array of bioactive molecules. Its primary application is in the Suzuki-Miyaura cross-coupling reaction, where it can be coupled with a variety of aryl or heteroaryl halides to construct complex molecular architectures.
Factor Xa Inhibitors: The Apixaban Story
A paramount example of the successful application of a structurally related moiety is in the development of Apixaban, a direct Factor Xa (FXa) inhibitor and a widely prescribed anticoagulant.[6][7] Apixaban features a 4-methoxyphenyl group at the P1 pocket of FXa and a piperidinylphenyl moiety. The synthesis of Apixaban and its analogues heavily relies on Suzuki-Miyaura coupling to introduce these key phenyl groups.[6]
The 4-methoxypiperidin-1-yl)phenyl moiety contributes significantly to the binding affinity and overall pharmacological profile of FXa inhibitors. The piperidine ring can occupy specific pockets in the enzyme's active site, while the methoxy group can form crucial hydrogen bonds and contribute to favorable pharmacokinetic properties.[8]
Factor Xa Inhibition Signaling Pathway
Apixaban exerts its therapeutic effect by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[9][10]
Caption: Simplified signaling pathway of Factor Xa inhibition by Apixaban.
Emerging Applications: Kinase Inhibitors and GPCR Modulators
The utility of the 4-(4-methoxypiperidin-1-yl)phenyl moiety extends beyond anticoagulants. This versatile scaffold has been incorporated into the design of inhibitors for other important drug targets, including protein kinases and G protein-coupled receptors (GPCRs).
-
Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient functional groups towards the ATP-binding site of kinases, while the methoxyphenyl group can engage in hydrophobic and hydrogen-bonding interactions.[11][12]
-
GPCR Modulators: In the realm of GPCRs, the 4-(4-methoxypiperidin-1-yl)phenyl group can act as a key pharmacophore, interacting with the transmembrane helices of the receptor to modulate its activity.[13][14]
Structure-Activity Relationship (SAR) Insights
The 4-methoxypiperidine moiety plays a crucial role in the biological activity of compounds that incorporate it. SAR studies have revealed several key insights:
-
Piperidine Ring Conformation: The stereochemistry and conformation of the piperidine ring can significantly impact binding affinity and selectivity.
-
Position of the Methoxy Group: The para-position of the methoxy group on the piperidine ring is often optimal for activity, likely due to its ability to engage in specific hydrogen bonding interactions within the target protein.[3]
-
Linker to the Phenyl Ring: The nature of the linkage between the piperidine and the phenyl ring (in this case, a direct N-aryl bond) is critical for maintaining the correct orientation of the pharmacophore.
| Compound Modification | Effect on Activity | Rationale |
| Removal of Methoxy Group | Decreased Potency | Loss of key hydrogen bonding interactions. |
| Change in Methoxy Position | Reduced Activity | Suboptimal orientation for target engagement. |
| Replacement of Piperidine | Variable | Dependent on the specific target and the nature of the replacement ring. |
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound pinacol ester and its subsequent use in a Suzuki-Miyaura coupling reaction.
Synthesis of 1-Bromo-4-(4-methoxypiperidin-1-yl)benzene
A detailed protocol for the synthesis of the aryl bromide precursor is essential. A common method involves the nucleophilic aromatic substitution of 1-bromo-4-fluorobenzene with 4-methoxypiperidine.
Materials:
-
1-Bromo-4-fluorobenzene
-
4-Methoxypiperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 1-bromo-4-fluorobenzene (1.0 eq) in DMSO, add 4-methoxypiperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-(4-methoxypiperidin-1-yl)benzene.
Synthesis of this compound Pinacol Ester via Miyaura Borylation
This protocol outlines the palladium-catalyzed borylation of the aryl bromide precursor.[5][15]
Materials:
-
1-Bromo-4-(4-methoxypiperidin-1-yl)benzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), combine 1-bromo-4-(4-methoxypiperidin-1-yl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound pinacol ester.
Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol demonstrates the use of the synthesized boronic acid pinacol ester in a typical Suzuki-Miyaura coupling.
Materials:
-
This compound pinacol ester
-
Aryl or heteroaryl bromide/iodide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene/Ethanol mixture
Procedure:
-
In a reaction vessel, dissolve this compound pinacol ester (1.2 eq) and the aryl/heteroaryl halide (1.0 eq) in a mixture of toluene and ethanol (e.g., 3:1).
-
Add the 2M aqueous sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Conclusion
This compound stands as a testament to the power of rational drug design and the utility of robust synthetic methodologies. Its strategic combination of a versatile boronic acid handle and a privileged 4-methoxypiperidine scaffold has cemented its place as a valuable building block in medicinal chemistry. The successful development of Apixaban highlights the immense potential of this moiety in targeting serine proteases, while its emerging applications in kinase and GPCR modulation underscore its broader therapeutic promise. The detailed synthetic protocols provided herein are intended to empower researchers to harness the full potential of this remarkable compound in their own drug discovery endeavors. As our understanding of complex biological systems continues to evolve, the strategic deployment of such well-designed chemical tools will undoubtedly continue to drive the discovery of the next generation of innovative medicines.
References
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]
-
Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PMC. [Link]
-
What is the mechanism of Apixaban? Patsnap Synapse. [Link]
-
Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1 H -pyrazolo[3,4- c ]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent - ResearchGate. [Link]
-
Apixaban. Wikipedia. [Link]
- CN112645902A - Synthetic method of 1- (4-bromophenyl)
-
Apixaban. StatPearls - NCBI Bookshelf. [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
(PDF) Contemporary medicinal-chemistry strategies for discovery of blood coagulation factor Xa inhibitors. ResearchGate. [Link]
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. [Link]
-
Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. [Link]
-
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]
-
Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers. [Link]
- The Suzuki Reaction. Chem 115 Myers.
-
Novel Allosteric Modulators of G Protein-coupled Receptors. PMC. [Link]
-
One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed. [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. arkat usa. [Link]
-
Allosteric GPCR Pharmacology. Bio-Techne. [Link]
-
Allosteric modulation of G protein-coupled receptor signaling. Frontiers. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. pure.skku.edu [pure.skku.edu]
- 7. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities [frontiersin.org]
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- 14. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 15. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid Derivatives: A New Frontier in Targeted Therapeutics
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is perpetual. Boron-containing compounds, once viewed with skepticism, have now firmly established their position in the drug discovery pipeline, with several FDA-approved drugs validating their therapeutic potential. Among the various classes of organoboron compounds, phenylboronic acids (PBAs) and their derivatives have garnered significant attention for their unique chemical properties and diverse biological activities. This guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: 4-(4-Methoxypiperidin-1-yl)phenylboronic acid derivatives. We will explore their rational design, potential mechanisms of action, synthetic pathways, and a framework for their biological evaluation.
The Boronic Acid Moiety: A Versatile Pharmacophore
The cornerstone of the therapeutic potential of these molecules is the boronic acid group [-B(OH)₂]. Its unique electronic structure, possessing an empty p-orbital, allows it to engage in reversible covalent interactions with diols, a functionality abundant in biological systems. This property is pivotal to their primary mechanisms of action:
-
Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases and other hydrolases. A prime example is Bortezomib (Velcade®), a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key regulator of intracellular protein homeostasis, and is a cornerstone in the treatment of multiple myeloma. The boron atom forms a stable tetrahedral intermediate with the N-terminal threonine residue in the proteasome's active site.
-
Glycan Targeting: Phenylboronic acids exhibit a particular affinity for sialic acids, which are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery, enhancing the accumulation of cytotoxic agents in tumor tissues while sparing healthy cells. The binding affinity is pH-dependent, being stronger in the slightly acidic tumor microenvironment, which further enhances selectivity.
The 4-(4-Methoxypiperidin-1-yl) Substituent: A Key Modulator of Physicochemical and Pharmacological Properties
While the phenylboronic acid core provides the "warhead," the substituent at the para position of the phenyl ring plays a crucial role in modulating the molecule's overall properties. The 4-(4-Methoxypiperidin-1-yl) group is a sophisticated choice with several potential advantages:
-
Improved Physicochemical Properties: The piperidine ring, especially with the methoxy group, can enhance aqueous solubility and metabolic stability. This is critical for improving oral bioavailability and achieving favorable pharmacokinetic profiles.
-
Modulation of Electronic Properties: The nitrogen atom of the piperidine ring can influence the electronic density of the phenyl ring, which in turn can affect the Lewis acidity of the boron atom and its affinity for biological targets.
-
Vector for Additional Interactions: The piperidine moiety can establish additional non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with the target protein, potentially increasing binding affinity and selectivity.
Proposed Therapeutic Potential and Mechanism of Action
Given the properties of its constituent parts, we hypothesize that this compound derivatives have significant potential as novel enzyme inhibitors , particularly in the realm of oncology. A plausible mechanism of action is the inhibition of a key enzyme involved in cancer cell proliferation or survival.
Let's consider a hypothetical target: a serine protease that is overexpressed in a particular cancer type. The phenylboronic acid would act as the inhibitor, while the 4-(4-Methoxypiperidin-1-yl) tail would occupy a hydrophobic pocket adjacent to the active site, thereby enhancing the binding affinity and selectivity of the compound.
Caption: Proposed mechanism of action for a this compound derivative as a serine protease inhibitor.
Synthetic Strategy and Characterization
The synthesis of these derivatives can be achieved through established organoboron chemistry methodologies. A general and robust approach involves a Suzuki-Miyaura cross-coupling reaction.
General Synthetic Workflow
Caption: A general synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(4-bromophenyl)-4-methoxypiperidine
-
To a solution of 4-bromo-1-iodobenzene (1.0 eq) in anhydrous toluene, add 4-methoxypiperidine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.01 eq) with a suitable ligand like XPhos (0.02 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)-4-methoxypiperidine.
Step 2: Synthesis of this compound pinacol ester
-
In a reaction vessel, combine 1-(4-bromophenyl)-4-methoxypiperidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq) in an anhydrous solvent like dioxane.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80 °C and stir for 8-12 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the pinacol ester.
Step 3: Hydrolysis to this compound
-
Dissolve the pinacol ester (1.0 eq) in a mixture of acetone and water.
-
Add an aqueous solution of sodium periodate (2.0 eq) followed by ammonium acetate (2.5 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.
Framework for Biological Evaluation
A systematic biological evaluation is necessary to validate the therapeutic potential of these novel derivatives.
In Vitro Enzyme Inhibition Assay
Protocol: Fluorometric Assay for Serine Protease Inhibition
-
Prepare a stock solution of the test compound (this compound derivative) in DMSO.
-
In a 96-well plate, add the recombinant human serine protease to a suitable assay buffer.
-
Add serial dilutions of the test compound to the wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assays
-
Cell Viability Assay: To assess the cytotoxic effect of the compounds on cancer cell lines, a standard MTS or MTT assay can be performed.
-
Apoptosis Assay: To determine if the compounds induce programmed cell death, techniques like Annexin V/PI staining followed by flow cytometry can be employed.
In Vivo Studies
Promising candidates from in vitro and cellular assays should be advanced to in vivo studies using animal models (e.g., xenograft models in mice) to evaluate their efficacy, pharmacokinetics, and toxicity.
Data Presentation
The following table presents hypothetical, yet realistic, data for a series of this compound derivatives with variations in the piperidine substituent.
| Compound ID | R Group (on Piperidine) | Enzyme IC₅₀ (nM) | Cell Viability (CC₅₀, µM) |
| MPBA-01 | 4-Methoxy | 50 | 1.2 |
| MPBA-02 | 4-Hydroxy | 75 | 2.5 |
| MPBA-03 | 4-Fluoro | 40 | 0.9 |
| MPBA-04 | Unsubstituted | 150 | 5.1 |
Conclusion and Future Directions
The class of this compound derivatives represents a promising, yet largely unexplored, area for the development of novel targeted therapeutics. The rational combination of a versatile boronic acid pharmacophore with a substituent that can confer favorable physicochemical and pharmacological properties provides a strong foundation for the design of potent and selective enzyme inhibitors. The synthetic and evaluation frameworks outlined in this guide offer a clear path for the systematic investigation of these compounds. Future work should focus on synthesizing a library of derivatives with diverse substitutions on the piperidine ring and evaluating them against a panel of cancer-relevant enzymes to uncover their full therapeutic potential.
References
-
Baker, S. J., Tomsho, J. W., & Benkovic, S. J. (2011). Boron-containing inhibitors of enzymes. Chemical Society Reviews, 40(8), 4237-4247. [Link]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: recent advances and future prospects. Medicinal chemistry communications, 1(3), 183-198. [Link]
-
D'Huyvetter, M., et al. (2017). Phenylboronic acid-functionalized nanobodies for targeted imaging and therapy of sialylated glycan-expressing tumors. Molecular Cancer Therapeutics, 16(11), 2415-2426. [Link]
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Adams, J. (2004). The development of proteasome inhibitors as anticancer drugs. Cancer cell, 5(5), 417-421. [Link]
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Soriano-Ursúa, M. A., Trujillo-Ferrara, J. G., & Correa-Basurto, J. (2014). Boron-containing drugs: a patent review. Expert opinion on therapeutic patents, 24(12), 1367-1378. [Link]
-
World Health Organization. (2019). The selection and use of essential medicines: report of the WHO Expert Committee, 2019 (including the 21st WHO Model List of Essential Medicines and the 7th WHO Model List of Essential Medicines for Children). World Health Organization. [Link]
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Richardson, P. G., et al. (2003). A phase 2 study of bortezomib in relapsed, refractory myeloma. New England Journal of Medicine, 348(26), 2609-2617. [Link]
-
Dube, D. H., & Bertozzi, C. R. (2005). Glycans in cancer and inflammation—potential for therapeutics and diagnostics. Nature reviews Drug discovery, 4(6), 477-488. [Link]
-
R. P. (2012). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: a promising platform for insulin delivery. Drug delivery and translational research, 2(3), 164-175. [Link]
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]
An In-depth Technical Guide to 4-(4-Methoxypiperidin-1-yl)phenylboronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, arylboronic acids have emerged as indispensable tools, largely due to their versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of a particularly valuable, yet sparsely documented, building block: 4-(4-Methoxypiperidin-1-yl)phenylboronic acid .
The incorporation of the 4-methoxypiperidine moiety onto a phenylboronic acid scaffold offers a unique combination of physicochemical properties beneficial for drug design. The piperidine ring is a prevalent motif in numerous FDA-approved drugs, often contributing to improved solubility, metabolic stability, and target engagement.[1][2][3] The methoxy group can further modulate these properties and provide an additional vector for hydrogen bonding interactions. This guide will delve into the essential identifiers, physicochemical characteristics, a plausible synthetic pathway, and the significant applications of this compound in pharmaceutical research, supported by established chemical principles and methodologies.
Core Identifiers and Chemical Properties
A precise understanding of a compound's identity and fundamental properties is the bedrock of its effective utilization in a research setting.
| Identifier | Value | Source |
| CAS Number | 1228182-84-0 | BLDpharm |
| Molecular Formula | C₁₂H₁₈BNO₃ | AK Scientific, Inc.[4] |
| Molecular Weight | 235.09 g/mol | AK Scientific, Inc.[4] |
| Physical State | Likely a solid | Inferred from related compounds |
| Solubility | Expected to have moderate solubility in organic solvents like methanol, ethanol, and DMSO. | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances such as strong oxidizing agents. | Inferred from safety data of related boronic acids[5][6] |
Synthetic Rationale and Proposed Workflow
While a specific, detailed synthesis for this compound is not extensively published in readily available literature, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the preparation of arylboronic acids. A common approach involves the lithiation of an appropriately substituted aryl halide followed by quenching with a trialkyl borate and subsequent acidic workup.
A logical starting material would be 1-(4-bromophenyl)-4-methoxypiperidine. The synthesis would proceed as follows:
Experimental Protocol: Proposed Synthesis
-
Reaction Setup: A solution of 1-(4-bromophenyl)-4-methoxypiperidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. An organolithium reagent, such as n-butyllithium, is added dropwise to the stirred solution. The reaction is allowed to proceed for a defined period to ensure complete lithium-halogen exchange.
-
Borylation: A trialkyl borate, commonly trimethyl borate or triisopropyl borate, is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred for several hours, allowing for the formation of the boronate ester intermediate.
-
Quenching and Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., hydrochloric acid) while the mixture is allowed to warm to room temperature. This step hydrolyzes the boronate ester to the desired boronic acid.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as recrystallization or column chromatography to yield pure this compound.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Pivotal Role in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a sophisticated building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery.[7][8]
The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Novel Chemical Space
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[9][10] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl or vinyl halide (or triflate) and an organoboron compound. The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[11]
Diagram of a Representative Suzuki-Miyaura Coupling Reaction
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
By employing this compound in Suzuki-Miyaura couplings, medicinal chemists can readily introduce the 4-(4-methoxypiperidin-1-yl)phenyl moiety into a diverse array of molecular scaffolds. This is particularly advantageous for:
-
Lead Optimization: Rapidly generating analogues of a lead compound to explore structure-activity relationships (SAR). The piperidine and methoxy groups can be systematically varied to fine-tune properties such as potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
-
Fragment-Based Drug Discovery (FBDD): This boronic acid can be used to elaborate on initial fragment hits, growing them into more potent, drug-like molecules.
-
Library Synthesis: Facilitating the parallel synthesis of compound libraries for high-throughput screening, thereby accelerating the identification of new hit compounds.
The Importance of the Piperidine Moiety in Bioactive Molecules
The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[1][2][3] Its inclusion can confer several desirable properties:
-
Improved Physicochemical Properties: The basic nitrogen of the piperidine can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.
-
Metabolic Stability: The saturated nature of the piperidine ring can improve metabolic stability compared to more labile aromatic systems.
-
Three-Dimensionality: The chair conformation of the piperidine ring introduces three-dimensionality into otherwise flat aromatic compounds, which can lead to more specific and higher-affinity interactions with the complex binding pockets of proteins. The fraction of sp3-hybridized carbon atoms (fsp3) is an increasingly recognized metric in drug design, and the piperidine moiety contributes favorably to this parameter.[12][13]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for phenylboronic acid derivatives should be strictly followed.[5][6][14]
-
Hazard Identification: Phenylboronic acids are often classified as irritants, causing skin and serious eye irritation. They may also cause respiratory irritation. Some may be harmful if swallowed.[5][14]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is advisable to store under an inert atmosphere, as some boronic acids can be sensitive to air and moisture.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and strategic building block for researchers in drug discovery and medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of a privileged piperidine scaffold into a wide range of molecular architectures. The favorable physicochemical properties imparted by the 4-methoxypiperidine moiety make this compound an attractive tool for lead optimization and the development of novel therapeutic agents. As the demand for more complex and effective drug candidates continues to grow, the importance of specialized building blocks like this compound will undoubtedly increase.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Li, J., et al. (2020). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters, 22(1), 234-238. [Link]
-
DigitalCommons@TMC. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. [Link]
-
ResearchGate. (n.d.). Coupling piperidenyl derivatives. (a) Addition of arylboronic acids... [Link]
-
ProBoc. (n.d.). Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine. [Link]
-
Al-Amin, M., & El-Sayed, M. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(9), 893. [Link]
-
da Silva, A. F. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. [Link]
-
ChemRxiv. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? [Link]
-
Royal Society of Chemistry. (n.d.). . [Link]
-
PubChem. (n.d.). PubChem applications in drug discovery: a bibliometric analysis. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Preprints.org. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. [Link]
-
Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
-
University of California, Irvine. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
-
PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]
-
PubMed Central. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. [Link]
-
Preprints.org. (2023). Application of fSP3 towards Non- Systemic Drug Discovery. [Link]
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Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid
Abstract & Core Challenge
This application note details optimized protocols for the palladium-catalyzed cross-coupling of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid (referred to herein as Substrate-B ). While this reagent is a high-value building block for kinase inhibitors and GPCR modulators, it presents specific synthetic challenges due to its electronic structure.
The Core Challenge: The para-amino substituent (methoxypiperidine) functions as a strong electron-donating group (EDG). While this increases the nucleophilicity of the aryl ring, it significantly destabilizes the C-B bond, making Substrate-B highly susceptible to protodeboronation under standard basic aqueous conditions. Furthermore, the tertiary amine moiety can competitively coordinate with palladium species, potentially dampening catalytic turnover.
This guide provides a Standard Protocol for routine couplings and an Advanced Protocol for sterically demanding or deactivated electrophiles, ensuring high fidelity and reproducibility.
Substrate Profile & Mechanistic Considerations
Chemical Structure & Electronic Properties[1]
-
Substrate: this compound[1]
-
Electronic Nature: Electron-Rich (Nucleophilic)[1]
-
Key Failure Mode: Hydrolytic deboronation (Protodeboronation)
-
pKa Consideration: The piperidine nitrogen is basic (approx. pKa ~8-9).[1] In the presence of weak bases (e.g., bicarbonates), it may exist in equilibrium with its ammonium salt, affecting solubility.
Mechanistic Implication (The "Goldilocks" Zone)
For successful coupling, the reaction rate (
-
High pH: Accelerates transmetallation (good) but drastically accelerates protodeboronation (bad).
-
Low pH: Stabilizes the boronic acid but inhibits the formation of the active boronate species required for transmetallation.
-
Solution: Use anhydrous bases (e.g., K₃PO₄) with controlled water equivalents or bulky, electron-rich ligands (e.g., SPhos , XPhos ) that accelerate the reductive elimination step, driving the catalytic cycle forward before decomposition occurs.
Experimental Protocols
Protocol A: The "Workhorse" Method (General Purpose)
Recommended for coupling with activated aryl bromides and iodides.
Reagents:
-
Substrate-B: 1.2 equivalents
-
Electrophile (Ar-X): 1.0 equivalent[1]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equivalents)
-
Solvent: 1,4-Dioxane (degassed)
-
Temperature: 80–90 °C
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a stir bar, add Ar-X (1.0 mmol), Substrate-B (1.2 mmol, 282 mg), and Pd(dppf)Cl₂ (25 mg).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Inject degassed 1,4-Dioxane (4 mL) via syringe.
-
Base: Add 2.0 M aq. K₂CO₃ (1.5 mL) via syringe.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring (1000 rpm) to ensure biphasic mixing. Monitor by LC-MS (typically complete in 2–4 hours).[1]
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over Na₂SO₄.[2]
Protocol B: The "High-Performance" Method (Challenging Substrates)
Recommended for aryl chlorides, heteroaryl chlorides, or sterically hindered partners. Uses Buchwald Precatalysts to prevent catalyst poisoning and accelerate turnover.
Reagents:
-
Substrate-B: 1.3 - 1.5 equivalents (Excess compensates for potential deboronation)[1]
-
Electrophile (Ar-Cl): 1.0 equivalent[1]
-
Catalyst: SPhos Pd G2 (2-4 mol%)[1]
-
Base: K₃PO₄ (finely ground solid, 3.0 equivalents)
-
Solvent: Toluene / Water (10:1 ratio)
-
Temperature: 100 °C
Step-by-Step Procedure:
-
Glovebox/Schlenk: In an inert atmosphere, combine Ar-Cl (1.0 mmol), Substrate-B (1.5 mmol), SPhos Pd G2 (15-30 mg), and K₃PO₄ (636 mg).
-
Solvent: Add Toluene (4.5 mL) and Water (0.5 mL). Note: The low water content is critical to minimize protodeboronation while enabling the base.
-
Reaction: Heat to 100 °C for 1–12 hours.
-
Purification Note: The product contains a basic amine. During flash chromatography, add 1% Triethylamine to the eluent to prevent streaking on silica.
Troubleshooting & Optimization Logic
| Issue | Symptom (LCMS) | Root Cause | Corrective Action |
| Protodeboronation | Mass of [Substrate-B minus B(OH)₂ + H] observed (Ar-H).[1] | Base is too strong or water content too high. | Switch to Protocol B (K₃PO₄/Toluene). Lower temp to 60°C. |
| Homocoupling | Dimer of Boronic Acid (Ar-Ar) observed. | Oxidative coupling due to O₂ presence. | Degas solvents more thoroughly (sparge with Ar for 15 min). |
| No Reaction | Only starting materials. | Catalyst poisoning by the piperidine amine. | Switch to XPhos Pd G2 or RuPhos Pd G2 . Increase catalyst loading to 5-10%. |
| Incomplete Conv. | Stalled at 50-60%.[1] | Catalyst death or Boronic acid consumption. | Add a second portion of Substrate-B (0.5 eq) and Catalyst (1%) after 4 hours. |
Visualized Workflows
Decision Tree for Condition Selection
Caption: Selection logic for determining the optimal catalytic system based on electrophile reactivity.
Mechanistic Cycle & Failure Modes[1]
Caption: Catalytic cycle highlighting the competitive protodeboronation pathway common in electron-rich boronic acids.[1]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 139(3), 1312–1318. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link
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Application Notes & Protocols: Strategic Catalyst Selection for the Suzuki-Miyaura Coupling of 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Suzuki-Miyaura Coupling with Nitrogen-Containing Substrates
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3]
This guide focuses on a specific, yet increasingly common, challenge: the successful coupling of arylboronic acids bearing nitrogen-containing functional groups, exemplified by 4-(4-Methoxypiperidin-1-yl)phenylboronic acid. While seemingly a standard Suzuki-Miyaura substrate, the presence of the Lewis basic piperidine nitrogen introduces a layer of complexity that necessitates a carefully considered catalyst selection strategy. The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation, which can significantly hinder or halt the catalytic cycle.[4]
This document provides a detailed exploration of the principles behind catalyst selection for this specific transformation, offering a robust experimental protocol and troubleshooting guidance to empower researchers in achieving high-yielding and reproducible results.
The Challenge: Catalyst Inhibition by the Piperidine Moiety
The primary hurdle in the Suzuki-Miyaura coupling of this compound is the potential for the piperidine nitrogen to act as a ligand for the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium-amine complexes, effectively sequestering the active catalyst and preventing its participation in the desired cross-coupling pathway. This phenomenon, a form of catalyst poisoning, can result in sluggish reactions, incomplete conversions, and low yields.
Furthermore, the electron-donating nature of the methoxypiperidinyl group can increase the electron density of the phenylboronic acid, which may also influence the kinetics of the transmetalation step in the catalytic cycle. A successful strategy must therefore employ a catalyst system that is not only highly active but also resistant to inhibition by the amine functionality.
Catalyst System Selection: A Multifaceted Approach
A successful Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium precursor, the ligand, the base, and the solvent. For substrates like this compound, the interplay between the palladium source and the ligand is particularly critical.
Palladium Precatalysts: The Foundation of the Catalytic Cycle
While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, modern cross-coupling chemistry increasingly favors the use of well-defined "precatalysts." These are stable, air- and moisture-tolerant Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. Buchwald precatalysts, in particular, have emerged as a gold standard for challenging couplings.[5]
For this application, third-generation (G3) and fourth-generation (G4) Buchwald precatalysts are highly recommended. These precatalysts are designed for rapid activation, which is crucial when dealing with potentially unstable boronic acids or substrates prone to side reactions. The rapid generation of the active Pd(0) catalyst can outcompete the rate of catalyst inhibition by the amine.
Ligand Selection: The Key to Overcoming Inhibition
The choice of ligand is arguably the most critical factor for the successful coupling of nitrogen-containing substrates. The ideal ligand should:
-
Be sufficiently electron-rich to promote the oxidative addition of the aryl halide to the Pd(0) center.
-
Be sterically bulky to create a coordinatively unsaturated environment around the palladium, which facilitates both oxidative addition and reductive elimination.
-
Effectively shield the palladium center from coordination by the piperidine nitrogen.
Buchwald's biaryl phosphine ligands are exceptionally well-suited for this purpose. Their steric bulk and electron-rich nature make them highly effective in promoting challenging cross-coupling reactions. For the coupling of this compound, the following ligands are recommended for screening:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a top performer for sterically demanding and electron-rich substrates.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective and versatile ligand, particularly for couplings involving aryl chlorides.[6]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Known for its high activity in a broad range of cross-coupling reactions.
The combination of a G3 or G4 precatalyst with one of these bulky, electron-rich ligands provides a powerful and reliable system for the Suzuki-Miyaura coupling of this compound.
Base and Solvent: Optimizing the Reaction Environment
The choice of base and solvent also plays a significant role in the outcome of the reaction.
-
Base: A moderately strong inorganic base is typically required to facilitate the transmetalation step. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Stronger bases like alkoxides are generally not necessary and may promote side reactions.
-
Solvent: A polar aprotic solvent is usually preferred. A mixture of 1,4-dioxane and water or tetrahydrofuran (THF) and water is a common and effective choice. The aqueous component is often crucial for dissolving the inorganic base and facilitating the transmetalation process.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To better understand the key steps, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for catalyst screening.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for catalyst screening and reaction optimization.
Experimental Protocol: A Validated Starting Point
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol should be optimized for each specific substrate combination.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the XPhos Pd G3 (0.02 mmol) and add it to the reaction flask.
-
Solvent Addition and Degassing: Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask. Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: A Comparative Overview of Catalyst Systems
The following table summarizes recommended catalyst systems for initial screening, based on literature precedents for similar nitrogen-containing substrates.
| Catalyst System | Base | Solvent | Temperature (°C) | Expected Outcome |
| XPhos Pd G3 | K₂CO₃ | Dioxane/H₂O | 80-100 | High activity, good for a broad range of aryl halides. |
| SPhos Pd G3 | K₃PO₄ | THF/H₂O | 80-100 | Excellent for sterically hindered and electron-rich substrates. |
| RuPhos Pd G3 | K₂CO₃ | Dioxane/H₂O | 80-100 | High turnover numbers, suitable for low catalyst loadings. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., K₃PO₄), or increasing the catalyst loading slightly (e.g., to 3 mol%). Ensure that the reagents and solvents are of high purity and adequately degassed.
-
Protodeboronation: If significant protodeboronation of the boronic acid is observed (formation of 4-methoxypiperidine), try using a milder base (e.g., NaHCO₃) or running the reaction at a lower temperature for a longer period.
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using a stoichiometric amount of the boronic acid.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable with a rational and strategic approach to catalyst selection. The use of modern, well-defined palladium precatalysts, in combination with bulky, electron-rich biaryl phosphine ligands, is paramount to overcoming the inherent challenge of catalyst inhibition by the Lewis basic piperidine nitrogen. By carefully considering the interplay of the catalyst system components and following a robust experimental protocol, researchers can confidently and efficiently synthesize a wide range of valuable biaryl compounds incorporating this important structural motif.
References
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Li, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]
-
Peyroux, E., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35835-35847. [Link]
-
Li, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]
-
Kumar, A., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(25), 17855-17864. [Link]
-
Labiche, A., et al. (2021). Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from [¹³C6]1 and [²H5]1. ResearchGate. [Link]
-
Pradhan, P. P., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1251. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(38), 6888-6891. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Hazari, N., et al. (2019). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3. Retrieved from [Link]
-
RojasLab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 [Video]. YouTube. [Link]
-
Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. BMC Chemistry, 11(1), 58. [Link]
-
Ghashghaei, O., & Behmagham, F. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 221-230. [Link]
-
University of California, San Diego. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]
-
Mondal, B., et al. (2015). Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Journal of the American Chemical Society, 128(43), 13052-13053. [Link]
-
Plenio, H., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]
-
Al-Masri, O. A., et al. (2017). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2017(5), 183-200. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Muthumari, S., & Ramesh, R. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Wipf, P. (n.d.). C. The Synthetic & Mechanistic Organic Chemistry of Palladium. Retrieved from [Link]
Sources
Synthesis of Biaryl Compounds Using 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Biaryl Moieties and the Role of Substituted Phenylboronic Acids
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. Their prevalence in drug discovery is particularly noteworthy, with the biaryl unit often serving as a critical pharmacophore that facilitates vital interactions with biological targets. The synthesis of these structures, particularly unsymmetrical biaryls, has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
The Suzuki-Miyaura coupling offers a powerful and versatile method for the formation of C-C bonds, valued for its mild reaction conditions and broad functional group tolerance. At the heart of this transformation are organoboron reagents, with boronic acids being the most commonly employed. The nature of the substituents on the boronic acid plays a pivotal role in not only the efficiency of the coupling reaction but also in imparting desired physicochemical and pharmacological properties to the final biaryl product.
This guide focuses on the application of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid , a versatile building block for the introduction of a substituted aminophenyl group. The 4-methoxypiperidin-1-yl moiety is of particular interest in medicinal chemistry as it can enhance aqueous solubility, modulate lipophilicity, and provide a handle for further structural modifications, potentially improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. A prominent example of the successful incorporation of a similar structural unit is in the synthesis of Apixaban, a widely used anticoagulant, which features a related biaryl core.
This document serves as a detailed technical guide, providing in-depth protocols and insights into the use of this compound in the synthesis of biaryl compounds, enabling researchers to leverage this valuable reagent in their synthetic endeavors.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for rational optimization of reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: This is a crucial step where the organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent significantly influences the efficiency of each step in this cycle.
Properties of this compound
While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and comparison with the closely related 4-methoxyphenylboronic acid.
| Property | 4-Methoxyphenylboronic Acid (Reference) | This compound (Predicted) |
| Molecular Formula | C₇H₉BO₃ | C₁₂H₁₈BNO₃ |
| Molecular Weight | 151.96 g/mol | 235.09 g/mol |
| Appearance | White to off-white powder | Likely a white to off-white solid |
| Solubility | Soluble in methanol and dimethyl sulfoxide. | Expected to have good solubility in polar organic solvents. |
| Stability | Generally stable, though boronic acids can undergo dehydration to form boroxines. | Similar stability profile expected. Should be stored in a cool, dry place. |
The presence of the 4-methoxypiperidin-1-yl group, an electron-donating substituent, is expected to influence the electronic properties of the phenylboronic acid, potentially affecting its reactivity in the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of biaryl compounds using this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a mixture of toluene and water (e.g., 4:1, 10 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (bromide or chloride) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a microwave reaction vessel, combine the aryl halide (0.5 mmol), this compound (0.6 mmol), sodium carbonate (1.25 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).
-
Add a mixture of DME and water (e.g., 10:1, 5.5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1 (steps 6-9).
Causality Behind Experimental Choices
-
Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a common and cost-effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. For more challenging couplings, or when using aryl chlorides, more electron-rich and bulky phosphine ligands such as SPhos or RuPhos may be beneficial.
-
Base: The base is critical for activating the boronic acid for transmetalation. Carbonates like K₂CO₃ and Na₂CO₃ are widely used due to their moderate basicity and good solubility in aqueous/organic mixtures. Stronger bases like potassium phosphate (K₃PO₄) can be effective for less reactive substrates.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is typically employed. The organic solvent solubilizes the aryl halide and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Data Presentation: Expected Outcomes
The yield and purity of the biaryl product will depend on the specific aryl halide used. The following table provides a hypothetical summary of expected results for the coupling of this compound with various aryl bromides based on general trends in Suzuki-Miyaura reactions.
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-4-(4-methoxypiperidin-1-yl)biphenyl | 85-95 |
| 2 | 4-Bromobenzonitrile | 4'-(4-(4-Methoxypiperidin-1-yl)phenyl)benzonitrile | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | 4-(4-Methoxypiperidin-1-yl)-4'-nitrobiphenyl | 75-85 |
| 4 | 2-Bromopyridine | 2-(4-(4-Methoxypiperidin-1-yl)phenyl)pyridine | 70-80 |
Workflow Visualization
Caption: A generalized workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of the Suzuki-Miyaura reaction and are designed to be self-validating. Key checkpoints include:
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS will confirm the consumption of starting materials and the formation of the desired product.
-
Product Characterization: The identity and purity of the final biaryl compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for a biaryl product will show signals corresponding to both aromatic rings.
-
Consistency: Reproducibility of the reaction yield and purity across multiple runs is a key indicator of a robust and reliable protocol.
By following these validation steps, researchers can have a high degree of confidence in the outcome of their synthetic experiments.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Gurupadaswamy, H. D.; Ranganatha, V. L.; Ramu, R.; Patil, S. M.; Khanum, S. A. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 2022 , 19, 2367–2381. [Link]
-
Callum, J.; Lowary, T. L. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 2001 , 78 (7), 947. [Link]
-
Felpin, F.-X.; Sengupta, S. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews, 2019 , 48 (4), 1152-1194. [Link]
-
PubChem. (4-Methoxyphenyl)boronic acid. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Hassan, A. S.; Moustafa, A. H.; El-Sayed, M. Y.; El-hady, O. M. A. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 2017 , 11, 92. [Link]
-
Kotha, S.; Lahiri, K.; Kasinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
Falb, E.; Ulanenko, K.; Tor, A.; Gottesfeld, R.; Weitman, M.; Afri, M.; Gottlieb, H.; Hassner, A. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 2018 , 20, 4436-4444. [Link]
-
Felpin, F.-X.; Sengupta, S. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews, 2019 , 48, 1152-1194. [Link]
-
Kotha, S.; Lahiri, K.; Kasinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58, 9633-9695. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42, 5270-5298. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 2013 , 52, 7362-7370. [Link]
-
Falb, E.; Ulanenko, K.; Tor, A.; Gottesfeld, R.; Weitman, M.; Afri, M.; Gottlieb, H.; Hassner, A. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 2018 , 20, 4436-4444. [Link]
-
Hassan, A. S.; Moustafa, A. H.; El-Sayed, M. Y.; El-hady, O. M. A. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 2017 , 11, 92. [Link]
-
Kotha, S.; Lahiri, K.; Kasinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58, 9633-9695. [Link]
- Pinto, D. J. P.; Orwat, M. J.; Koch, S.; Rossi, K. A.; Alexander, R. S.; Smallwood, A.; Wong, P. C.; Rendina, A. R.; Luettgen, J. M.; Knabb, R. M.; He, K.; Xin, B.; Wexler, R. R.; Lam, P. Y. S. Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1
Application Note: Accelerated Synthesis of Biaryl Scaffolds via Microwave-Assisted Suzuki-Miyaura Cross-Coupling with 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly in the rapid assembly of complex molecular architectures for drug discovery. This application note provides a comprehensive guide to leveraging Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate this critical transformation. We present a detailed protocol for the coupling of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid, a valuable building block for generating pharmaceutically relevant piperidine-containing biaryl scaffolds. By explaining the fundamental principles of microwave heating and providing a robust, step-by-step experimental workflow, this guide empowers researchers to enhance reaction efficiency, significantly reduce synthesis time from hours to minutes, and embrace greener chemistry principles.
The Imperative for Speed & Efficiency in Synthesis: The Role of MAOS
In the landscape of pharmaceutical and materials science research, the rate of discovery is often limited by the speed of synthesis. Traditional synthetic methods, which rely on conventional conductive heating (e.g., oil baths), transfer energy slowly and inefficiently, leading to long reaction times and the potential for thermal degradation of sensitive molecules.[1]
Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative.[2][3] Unlike conventional methods, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, a process known as dielectric heating.[4][5] This interaction forces the molecular dipoles to align with the rapidly oscillating electric field of the microwave, generating heat through molecular friction and ionic conduction.[4] This mechanism results in instantaneous and uniform heating of the entire sample volume, offering several key advantages:
-
Dramatic Rate Acceleration: Reaction times are often reduced from many hours to mere minutes.[1][6]
-
Increased Yields and Purity: Rapid and uniform heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.[2]
-
Energy Efficiency: By heating only the reactants and solvent, MAOS consumes significantly less energy compared to heating an entire oil bath.[2][6]
-
Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature, pressure, and power, leading to highly consistent and reproducible results.[7][8]
-
Green Chemistry Alignment: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[7][9]
The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a premier method for constructing carbon-carbon bonds, particularly between sp²-hybridized centers.[10][11] Its popularity stems from the commercial availability of a vast array of boronic acids, their stability, low toxicity, and the reaction's remarkable tolerance for a wide range of functional groups.[11] These features make it an indispensable tool in the synthesis of biologically active molecules.[10][11]
The central reagent in this application, This compound , incorporates a piperidine ring, a privileged scaffold found in numerous approved drugs due to its favorable physicochemical properties.[12] Its use in Suzuki-Miyaura couplings provides a direct route to novel biaryl structures with significant potential in medicinal chemistry programs.
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of an aryl halide to the active Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Application Protocol: Microwave-Assisted Synthesis
This section details a representative protocol for the Suzuki-Miyaura coupling of this compound with 2-bromo-5-fluoropyridine.
Reaction Scheme
(A proper chemical drawing would be inserted here showing this compound reacting with 2-bromo-5-fluoropyridine to yield 5-fluoro-2-(4-(4-methoxypiperidin-1-yl)phenyl)pyridine)
Experimental Workflow Diagram
Materials and Reagents
| Reagent / Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercial | |
| 2-Bromo-5-fluoropyridine | ≥98% | Commercial | Aryl halide partner |
| [1,1'-Bis(diphenylphosphino)ferrocene] dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst grade | Commercial | Common, robust palladium catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial | Solvent |
| Deionized Water | N/A | In-house | Co-solvent |
| Ethyl Acetate | ACS Grade | Commercial | For extraction |
| Brine | Saturated solution | In-house | For washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent |
| 10 mL Microwave Reaction Vial & Stir Bar | N/A | CEM, Anton Paar, etc. | Must be certified for the specific instrument |
| Dedicated Microwave Synthesizer | N/A | CEM, Anton Paar, etc. | Do not use a domestic microwave oven. [8][13] |
Step-by-Step Protocol
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromo-5-fluoropyridine (0.25 mmol, 1.0 equiv., 44 mg).
-
Addition of Solids: Add this compound (0.30 mmol, 1.2 equiv., 75 mg), Pd(dppf)Cl₂ (0.0125 mmol, 5 mol%, 9 mg), and potassium carbonate (0.75 mmol, 3.0 equiv., 104 mg).
-
Solvent Addition: Add 1,4-dioxane (2.0 mL) and deionized water (0.5 mL).
-
Sealing: Securely crimp a septum cap onto the vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters:
-
Temperature: 130 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Stirring: High
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system.
-
Work-up:
-
Open the vial carefully.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using LC-MS and ¹H/¹³C NMR spectroscopy.
Expected Results and Troubleshooting
The described protocol is a robust starting point. Optimization may be required for different aryl halide substrates.
Table of Representative Reaction Parameters
| Aryl Halide Partner | Temperature (°C) | Time (min) | Typical Yield (%) | Notes |
| 2-Bromo-5-fluoropyridine | 130 | 15 | 85-95% | As per protocol. |
| 4-Bromoanisole | 120 | 10 | >90% | Electron-rich aryl bromides are often highly reactive. |
| 4-Bromobenzonitrile | 140 | 20 | 75-85% | Electron-deficient aryl bromides may require slightly higher temps. |
| 2-Chloropyridine | 150 | 30 | 60-75% | Aryl chlorides require more forcing conditions or specialized catalysts. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature/time; Poor quality base/solvents. | Use a fresh batch of catalyst; Increase temperature by 10-20 °C or time by 5-10 min; Use anhydrous solvents and a freshly opened base. |
| Significant Side Products | Reaction temperature is too high; Protodeboronation (loss of boronic acid group). | Decrease reaction temperature; Ensure the reaction mixture is thoroughly degassed (if using O₂-sensitive catalysts); Use a stronger base like Cs₂CO₃. |
| Inconsistent Results | Inconsistent vial sealing leading to solvent evaporation; Non-uniform stirring. | Ensure vials are properly capped and sealed; Use an appropriately sized stir bar for the vial.[13] |
Critical Safety Considerations
-
Pressure Management: Microwave synthesis in sealed vessels generates high internal pressures. Never exceed the recommended volume for the reaction vial and always use certified microwave vessels.[9][13] Modern instruments have built-in pressure sensors that automatically regulate power for safety.[13]
-
Superheating: Microwaves can heat solvents far above their atmospheric boiling points.[6] This is a key advantage but requires caution. Always allow the vessel to cool completely before opening to prevent violent boiling.
-
Instrumentation: Never use a domestic kitchen microwave oven for chemical synthesis. [8] They lack the necessary temperature/pressure controls and safety features, creating a significant risk of explosion.[13]
-
Chemical Hazards: Handle all chemicals, particularly palladium catalysts and organic solvents, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Microwave-assisted synthesis provides a powerful, reliable, and efficient platform for accelerating Suzuki-Miyaura cross-coupling reactions. By applying the protocol detailed in this note, researchers can rapidly synthesize libraries of complex biaryl compounds derived from this compound. This acceleration of the design-make-test cycle is invaluable in modern drug discovery and materials science, enabling faster progress and innovation while adhering to the principles of green chemistry.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research.
- PART - 1 INTRODUCTION.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Microwave assisted organic synthesis. Slideshare.
- Safety Considerations for Microwave Synthesis.
-
Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent. Chemistry Europe. [Link]
- Microwave Assisted Synthesis of Organic Compounds and Nanom
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a C
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Microwave-assisted synthesis. Anton Paar Wiki.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
-
Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. [Link]
-
4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry. [Link]
-
Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. [Link]
Sources
- 1. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. Microwave assisted organic synthesis | PPTX [slideshare.net]
- 4. scispace.com [scispace.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bspublications.net [bspublications.net]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 12. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
Application Notes and Protocols for Chan-Lam Coupling with 4-(4-Methoxypiperidin-1-yl)phenylboronic acid
Introduction: The Chan-Lam Coupling as a Cornerstone of Modern Drug Discovery
The imperative to construct carbon-heteroatom bonds with efficiency and precision is a central theme in contemporary organic synthesis, particularly within the realm of pharmaceutical and materials science. Among the arsenal of cross-coupling reactions, the Chan-Lam coupling has emerged as an indispensable tool for the formation of C-N, C-O, and C-S bonds.[1][2] First reported independently by Dominic Chan, David Evans, and Patrick Lam in 1998, this copper-catalyzed reaction offers a powerful alternative to traditional methods, such as the Buchwald-Hartwig amination, by virtue of its operational simplicity, milder reaction conditions, and the use of a more abundant and less expensive metal catalyst.[3][4][5]
A key advantage of the Chan-Lam coupling is its tolerance to air and moisture, which simplifies the experimental setup and enhances its practicality in a high-throughput screening environment.[2] The reaction typically involves the coupling of an arylboronic acid with a wide range of N-H or O-H containing nucleophiles, including amines, amides, carbamates, and phenols.[1][6] This broad substrate scope, coupled with its amenability to room temperature conditions, has cemented the Chan-Lam coupling's position in the synthetic chemist's toolkit.
This application note provides a detailed protocol for the Chan-Lam coupling of a particularly relevant building block in medicinal chemistry: 4-(4-Methoxypiperidin-1-yl)phenylboronic acid. This substrate is of significant interest due to the prevalence of the 4-methoxypiperidine motif in numerous biologically active compounds. The protocol herein is designed to be a robust starting point for researchers, offering insights into reaction optimization, troubleshooting, and the underlying mechanistic principles.
The Protagonist: this compound
The choice of this compound as a coupling partner is motivated by its utility in the synthesis of novel pharmaceutical candidates. The piperidine ring is a common scaffold in drug design, and the methoxy substituent can influence physicochemical properties such as lipophilicity and metabolic stability. The boronic acid functionality allows for its versatile incorporation into a variety of molecular frameworks via cross-coupling reactions.
Mechanistic Overview of the Chan-Lam Coupling
While the precise mechanism of the Chan-Lam coupling can be complex and dependent on the specific reaction conditions, a generally accepted catalytic cycle is depicted below.[3] The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.
The key steps are:
-
Ligand Exchange: The copper(II) precatalyst coordinates with the amine nucleophile.
-
Transmetalation: The arylboronic acid undergoes transmetalation with the copper complex, transferring the aryl group to the copper center.
-
Oxidative Coupling/Reductive Elimination: The resulting intermediate can undergo oxidation to a Cu(III) species, followed by reductive elimination to form the desired C-N bond and a Cu(I) species.
-
Reoxidation: The Cu(I) species is reoxidized to the active Cu(II) catalyst by an oxidant, which is often atmospheric oxygen.[6]
Caption: Catalytic cycle of the Chan-Lam C-N coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Chan-Lam coupling of this compound with a generic secondary amine (e.g., morpholine).
Materials and Reagents:
-
This compound
-
Amine (e.g., Morpholine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Reaction Setup and Procedure:
-
Reaction Assembly: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Add the amine (1.2 equiv), copper(II) acetate (0.1 equiv), and a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).[4][7] The choice of solvent can be critical and may require optimization.[8]
-
Base Addition: Add a base, such as pyridine (2.0 equiv), to the reaction mixture. The base plays a crucial role in facilitating the reaction.[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature and open to the air. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours. In some cases, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[7]
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water to remove the copper catalyst and other water-soluble impurities. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine product.
Data Summary and Optimization Parameters
The following table provides a starting point for optimizing the Chan-Lam coupling of this compound. Researchers should consider screening these parameters to achieve the highest yield and purity for their specific substrate.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale and Notes |
| Boronic Acid:Amine Ratio | 1 : 1.2 | 1 : 1 to 1 : 2 | A slight excess of the amine can help drive the reaction to completion. |
| Copper Catalyst | Cu(OAc)₂ (10 mol%) | Cu(OTf)₂, CuCl₂ (5-20 mol%) | Copper(II) acetate is a common and effective catalyst. Other copper sources can be explored.[6] |
| Base | Pyridine (2.0 equiv) | Et₃N, K₂CO₃, DBU (1-3 equiv) | The choice of base can significantly impact the reaction rate and yield.[6][8] |
| Solvent | DCM or MeOH | THF, Toluene, Acetonitrile | The solvent can influence the solubility of reagents and the reaction kinetics.[4][8] |
| Temperature | Room Temperature | RT to 60 °C | Many Chan-Lam couplings proceed efficiently at room temperature, but gentle heating can be beneficial.[6] |
| Atmosphere | Air | O₂ | The reaction is typically run open to the air, as oxygen often serves as the terminal oxidant.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, or low reactivity of the amine. | Use fresh Cu(OAc)₂, screen different bases, or consider a more reactive ligand for the copper catalyst. Increasing the temperature may also be beneficial. |
| Formation of Homocoupled Boronic Acid (Ar-Ar) | A common side reaction in copper-catalyzed couplings. | Adjust the stoichiometry of the reagents, particularly the amount of base and catalyst. |
| Protodeborylation of Boronic Acid | Presence of excess water or acidic conditions. | Ensure reagents and solvents are reasonably dry. The use of a suitable base is critical to neutralize any acidic byproducts. |
| Formation of Phenol Byproduct | Hydroxylation of the boronic acid. | Running the reaction under an inert atmosphere (e.g., N₂) can sometimes mitigate this side reaction, although oxygen is often required for catalyst turnover. |
Conclusion and Future Directions
The Chan-Lam coupling provides a robust and versatile method for the N-arylation of amines with this compound. The protocol outlined in this application note serves as a reliable starting point for the synthesis of novel compounds of interest in drug discovery and development. Further optimization of the reaction conditions, including the screening of different copper catalysts, ligands, bases, and solvents, may lead to improved yields and reaction times for specific substrate combinations. The continued exploration and application of this powerful coupling reaction will undoubtedly contribute to the advancement of synthetic and medicinal chemistry.
References
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Chan–Lam coupling. Wikipedia. [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. [Link]
-
CHAN LAM COUPLING. Slideshare. [Link]
-
Synthetic applications and methodology development of Chan–Lam coupling: a review. ResearchGate. [Link]
-
Sulfonato-diketimine Copper(II) Complexes: Synthesis and Application as Catalysts in Chan–Evans–Lam Couplings. ACS Publications. [Link]
-
Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. MDPI. [Link]
-
Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. ACS Publications. [Link]
-
Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. ResearchGate. [Link]
-
Chan-Lam Coupling. YouTube. [Link]
-
Optimization of reaction conditions for the Chan-Lam coupling a. ResearchGate. [Link]
-
Recent advances in Chan–Lam coupling reaction. RSC Publishing. [Link]
-
DoE and Background Chan-Lam Coupling Investigation Model Fit and Coefficients Results. University of Bristol. [Link]
Sources
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHAN LAM COUPLING | PPTX [slideshare.net]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid in Drug Discovery
Introduction: The Strategic Importance of the 4-(4-Methoxypiperidin-1-yl)phenyl Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. Privileged scaffolds, molecular frameworks that are capable of binding to multiple receptor targets, serve as invaluable starting points for the design of new therapeutic agents. The 4-(4-Methoxypiperidin-1-yl)phenyl moiety has emerged as a significant building block in drug discovery due to a confluence of favorable properties. The piperidine ring is a common motif in a vast number of approved drugs, lauded for its ability to impart aqueous solubility, modulate lipophilicity, and provide a three-dimensional vector for substituent placement to optimize target engagement. The methoxy group on the piperidine can act as a hydrogen bond acceptor and influence the conformational preference of the ring, while the phenylboronic acid handle provides a versatile platform for carbon-carbon bond formation, most notably through the robust and highly utilized Suzuki-Miyaura cross-coupling reaction.[1] This application note provides a detailed guide on the derivatization of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid, with a focus on its application in the synthesis of potential kinase inhibitors for drug discovery.
Applications in Drug Discovery: Targeting Kinase-Mediated Pathologies
The derivatization of the 4-(4-Methoxypiperidin-1-yl)phenyl scaffold has found broad application in the development of inhibitors for various protein kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The 4-(4-Methoxypiperidin-1-yl)phenyl group can serve as a key pharmacophoric element, often occupying a specific pocket within the kinase active site and contributing to the overall binding affinity and selectivity of the inhibitor.
A notable example of a therapeutic area where this scaffold is relevant is in the development of p38 MAP kinase inhibitors.[2] The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They are key regulators of inflammatory responses, and their inhibition has been pursued as a therapeutic strategy for conditions such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. The 4-(4-Methoxypiperidin-1-yl)phenyl moiety can be incorporated into inhibitor structures to interact with the solvent-exposed region of the p38 kinase active site, thereby enhancing potency and modulating physicochemical properties.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a p38 MAP Kinase Inhibitor Candidate
This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and a heteroaryl halide to generate a potential p38 MAP kinase inhibitor. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and is based on established principles of palladium-catalyzed cross-coupling chemistry.[1]
Materials and Reagents:
-
This compound
-
2-Bromo-4-(pyridin-4-yl)pyrimidine (or other suitable heteroaryl halide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Argon or Nitrogen gas (inert atmosphere)
Instrumentation:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer (LC-MS or HRMS)
-
High-performance liquid chromatography (HPLC) system
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.2 mmol), 2-bromo-4-(pyridin-4-yl)pyrimidine (1.0 mmol), and sodium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is crucial as the active Pd(0) catalyst is sensitive to oxidation.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 mmol, 5 mol%). The dppf ligand is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe. The addition of water is often beneficial in Suzuki couplings as it can help to dissolve the base and facilitate the transmetalation step.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). The aqueous washes remove the inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.
Characterization of the Final Product:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (LC-MS or HRMS): To determine the molecular weight and confirm the elemental composition.
-
HPLC: To assess the purity of the final compound.
Data Presentation
| Compound | Structure | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) | IC₅₀ (p38α, nM) * |
| 1 | This compound | 237.11 | - | >95 | N/A |
| 2 | 2-Bromo-4-(pyridin-4-yl)pyrimidine | 236.06 | - | >95 | N/A |
| 3 | 2-(4-(4-Methoxypiperidin-1-yl)phenyl)-4-(pyridin-4-yl)pyrimidine | 358.44 | 85 | >98 | 50 |
*Hypothetical IC₅₀ value for illustrative purposes, based on the activity of similar compounds in the literature.[2]
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.
p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAP kinase signaling pathway by a synthesized derivative.
Conclusion and Future Perspectives
The derivatization of this compound via the Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile strategy in modern drug discovery. The resulting biaryl structures are prevalent in a wide range of biologically active molecules, particularly as kinase inhibitors. The protocol outlined in this application note provides a robust and reproducible method for the synthesis of such compounds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The continued exploration of novel derivatizations of this privileged scaffold holds significant promise for the development of new and improved therapeutics for a host of human diseases.
References
-
Henry, J. R., et al. (2001). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles. Bioorganic & Medicinal Chemistry Letters, 11(9), 1123–1126. [Link]
Sources
- 1. Synthesis of Arylpyridazines as Inhibitors of p38αMAPK [otavachemicals.com]
- 2. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solvent Systems for Reactions Involving 4-Methoxypiperidinyl Phenylboronic Acids
Abstract
The utilization of 4-methoxypiperidinyl phenylboronic acids in cross-coupling reactions presents a unique set of physicochemical challenges. Unlike simple aryl boronic acids, these substrates possess a basic tertiary amine (the piperidine nitrogen), a polar ether linkage, and an amphoteric character that complicates solubility and catalyst stability. This Application Note provides a definitive guide to solvent selection, moving beyond generic "Suzuki conditions" to tailored systems that maximize conversion, minimize protodeboronation, and align with green chemistry mandates.
Technical Introduction: The Substrate Challenge
To select the correct solvent, one must understand the solute. 4-methoxypiperidinyl phenylboronic acids act as zwitterionic mimics under neutral conditions and potential catalyst poisons under basic conditions.
The Solubility/Stability Paradox
-
Polarity: The methoxypiperidine moiety significantly increases polarity compared to a bare phenyl ring. Non-polar solvents like pure Toluene often fail to solubilize the substrate, leading to heterogeneous mixtures and stalled kinetics.
-
The "Poisoning" Effect: The piperidinyl nitrogen (
) can coordinate competitively to the Palladium (Pd) center, displacing phosphine ligands and deactivating the catalyst. -
Protodeboronation: While electron-rich boronic acids are generally more stable to base-catalyzed protodeboronation than their electron-poor counterparts, the high temperatures required to drive transmetallation (due to the electron-rich nature slowing this step) often trigger thermal decomposition.
Solvent Strategy
The ideal solvent system must:
-
Solubilize the polar amine substrate (requiring moderate polarity).
-
Miscibility Control: Allow sufficient water for the base to activate the boronate, but not so much that it accelerates hydrolysis/deboronation.
-
Thermal Ceiling: Have a boiling point
to overcome the activation energy of electron-rich transmetallation.
Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting a solvent system based on your specific coupling partner and constraints.
Figure 1: Solvent selection decision tree based on reaction scale and electrophile reactivity.
Validated Solvent Protocols
Protocol A: The "Workhorse" System (1,4-Dioxane/Water)
Best for: Discovery chemistry, difficult electrophiles, and ensuring complete solubility.
Rationale: 1,4-Dioxane possesses a dielectric constant (
Materials:
-
Substrate: 1.0 equiv
-
Electrophile: 1.0–1.2 equiv
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) – Note: Phosphate is preferred over Carbonate to minimize "outgassing" and maintain a buffered pH. -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Dissolution: Charge the boronic acid and electrophile into the reaction vessel. Add 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Activation: Add the Pd catalyst. Purge with
or Ar for 5 minutes. -
Base Addition: Add the
as a pre-dissolved aqueous solution (or solid + water). The mixture may turn biphasic initially but will homogenize upon heating. -
Reaction: Heat to 90°C . The methoxypiperidine moiety requires this thermal energy to ensure the bulky species undergoes transmetallation.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1] Crucial: The product is basic; ensure the aqueous wash is not acidic, or you will lose product to the water layer.
Protocol B: The "Green" System (2-MeTHF/Water)
Best for: Process chemistry, scale-up, and environmentally conscious workflows.
Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (corn cobs). Unlike Dioxane, it forms a clean biphasic system with water, simplifying workup (no extraction solvent needed). It has a higher boiling point (80°C) than THF, allowing faster kinetics.
Materials:
-
Catalyst:
+ SPhos (1:2 ratio) or XPhos Pd G3. Note: Bulky ligands are required here to prevent the piperidine nitrogen from binding to Pd. -
Base:
(2.0 equiv) -
Solvent: 2-MeTHF / Water (3:1 ratio)
Step-by-Step:
-
Slurry: Combine solids in 2-MeTHF.
-
Degas: Sparge with nitrogen for 10 minutes.
-
Initiation: Add degassed water.
-
Reflux: Heat to 75-80°C (reflux of the azeotrope). Vigorous stirring ( >700 RPM) is critical here to maximize interfacial surface area between the organic phase (substrate) and aqueous phase (base).
-
Separation: Stop stirring. The layers will separate rapidly. The product will be in the upper (organic) layer. Drain the aqueous waste.
Comparative Data Analysis
The following table summarizes the performance of various solvent systems specifically for amino-substituted phenylboronic acids.
| Solvent System | Miscibility | Boiling Point (°C) | Relative Polarity | Yield (Typical)* | Green Score | Application Note |
| Dioxane / H2O | Miscible | 101 | Moderate | 85-95% | Low | Hard to remove; Peroxide risk. |
| 2-MeTHF / H2O | Biphasic | 80 | Low-Mod | 80-90% | High | Excellent phase separation. |
| DMF / H2O | Miscible | 153 | High | 60-75% | Low | Difficult workup; decomp. at high T. |
| Toluene / H2O | Biphasic | 110 | Low | <50% | Low | Substrate insolubility issues. |
| EtOH / H2O | Miscible | 78 | High | 70-80% | High | Protodeboronation risk is higher. |
*Yields estimated based on standard reactivity of deactivated aryl chlorides with electron-rich boronic acids.
Mechanism & Troubleshooting
Understanding the failure modes is critical. The diagram below details the competition between the productive Cycle and the destructive De-boronation pathway.
Figure 2: Mechanistic competition. Note that slow transmetallation (common with bulky/electron-rich substrates) increases the residence time of the unstable Boronate Anion, increasing the risk of Protodeboronation.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to SPhos or XPhos ligands. The bulky ligand prevents the piperidine N from binding Pd. |
| De-boronated Byproduct | High Water Activity | Reduce water ratio (e.g., use 10:1 solvent:water) or switch to anhydrous base ( |
| Precipitation | Low Solubility | Switch from 2-MeTHF to n-Butanol or Dioxane . |
| Black Pd Precipitate | Catalyst Decomposition | Reaction temp too high for the ligand. Lower temp to 80°C or add more ligand (excess). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Gallo, V., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(19), 4932–4935. Link
-
Lipshutz, B. H., & Ghorai, S. (2008). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature.[2] Aldrichimica Acta, 41(3), 59-72. Link
-
Cox, P. A., et al. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 138(29), 9145–9157. Link
Sources
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Solid-Phase Chemistry
In the landscape of modern medicinal chemistry and materials science, solid-phase synthesis (SPS) stands as a cornerstone for the rapid generation of compound libraries and complex molecular architectures.[1] The strategic advantage of SPS lies in its ability to simplify purification processes and enable automation, thereby accelerating discovery timelines.[1] Within this paradigm, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmacologically active compounds.[2]
This document provides a comprehensive guide to the application of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid in solid-phase synthesis. This building block is of particular interest due to the presence of the 4-methoxypiperidine moiety, a common scaffold in numerous biologically active molecules, which can impart favorable physicochemical properties such as improved solubility and metabolic stability. We will delve into the strategic considerations for resin selection, detailed protocols for immobilization and Suzuki-Miyaura coupling, and robust methods for cleavage and purification of the final products. The causality behind experimental choices will be elucidated to provide a deeper understanding of the underlying chemistry.
I. Strategic Considerations for Solid-Phase Synthesis
The success of any solid-phase synthesis campaign hinges on the judicious selection of the solid support (resin). For applications involving boronic acids, a key challenge is the reversible nature of their immobilization. A highly effective strategy involves the use of a diethanolamine-functionalized resin (DEAM-PS), which forms a stable bicyclic boronate ester with the boronic acid.[3][4]
Rationale for DEAM-PS Resin Selection:
-
Mild Immobilization: The esterification of the boronic acid onto the DEAM-PS resin proceeds under mild, anhydrous conditions, often at room temperature, thus preserving the integrity of sensitive functional groups.[3]
-
Stable Linkage: The resulting bicyclic diethanolamine boronate ester provides a robust linkage that is stable to a wide range of reaction conditions, including the basic and catalytic environment of the Suzuki-Miyaura coupling.[3]
-
Facile Cleavage: The boronic acid can be readily cleaved from the resin under hydrolytic conditions, typically with an excess of water, allowing for the release of the final product without resorting to harsh acidic or basic reagents that could compromise the molecular structure.[3]
II. Experimental Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of biaryl compounds using this compound.
Protocol 1: Immobilization of this compound on DEAM-PS Resin
This protocol describes the loading of the boronic acid onto the diethanolamine-functionalized polystyrene resin.
Materials:
-
N,N-Diethanolaminomethyl polystyrene (DEAM-PS) resin (e.g., 1.5-2.0 mmol/g loading)
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Reaction vessel with a frit and a stopcock
-
Shaker or orbital mixer
Procedure:
-
Resin Swelling: Place the DEAM-PS resin (1.0 g, 1.5 mmol) in the reaction vessel. Add anhydrous THF (10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Boronic Acid Solution: In a separate flask, dissolve this compound (2.25 mmol, 1.5 equivalents relative to resin loading) in anhydrous THF (5 mL).
-
Immobilization: Drain the solvent from the swollen resin. Add the boronic acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the boronic acid from the solution using TLC or LC-MS.
-
Washing: After the reaction is complete, drain the reaction solution. Wash the resin sequentially with anhydrous THF (3 x 10 mL), DCM (3 x 10 mL), and finally with diethyl ether (2 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the boronic acid on the resin can be determined by elemental analysis (boron content) or by cleaving a small sample and quantifying the released boronic acid.
Causality: The use of anhydrous solvents is critical to prevent premature hydrolysis of the boronate ester linkage. A slight excess of the boronic acid ensures efficient loading onto the resin.
Protocol 2: Solid-Phase Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the resin-bound boronic acid with an aryl halide.
Materials:
-
Resin-bound this compound (from Protocol 1)
-
Aryl halide (e.g., aryl bromide or iodide, 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)
-
Base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DMF/water mixture)
-
Reaction vessel with a condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the resin-bound boronic acid (0.5 g, 0.75 mmol) in the reaction solvent (e.g., 8 mL of 1,4-dioxane) for 30 minutes in the reaction vessel.
-
Reagent Addition: Add the aryl halide (2.25 mmol), the palladium catalyst (0.075 mmol), and the aqueous base (e.g., 2 mL of 2M Na₂CO₃).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere with gentle agitation for 12-24 hours. The progress of the reaction can be monitored by cleaving a small aliquot of the resin and analyzing the supernatant by LC-MS.
-
Washing: After the reaction is complete, cool the mixture to room temperature and drain the solvent. Wash the resin sequentially with the reaction solvent, water, DMF, DCM, and finally with diethyl ether.
-
Drying: Dry the resin under vacuum.
Causality: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of base and solvent can significantly impact the reaction yield and should be optimized for each specific aryl halide. Electron-rich boronic acids, such as the one in this protocol, generally couple efficiently.[5]
Protocol 3: Cleavage of the Biaryl Product from the Resin
This protocol describes the final step of releasing the synthesized biaryl product from the solid support.
Materials:
-
Resin-bound biaryl product (from Protocol 2)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Reaction vessel
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the dry resin-bound product in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail (e.g., 10 mL per gram of resin) to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Filtration and Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a flask containing cold diethyl ether (10-fold volume of the filtrate) with stirring to precipitate the crude product.
-
Isolation: Collect the precipitate by centrifugation. Wash the precipitate with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.
-
Drying and Purification: Dry the crude product under vacuum. The product can be further purified by preparative HPLC.
Causality and Considerations:
-
Scavengers: Triisopropylsilane (TIS) and water are included in the cleavage cocktail to act as cation scavengers, preventing side reactions with sensitive functional groups.[6]
-
Stability of the Methoxy Group: While ethers can be cleaved by strong acids, the conditions of a standard TFA cleavage cocktail are generally considered mild enough for many acid-stable ethers.[3][7] However, the stability of the 4-methoxypiperidine moiety under these specific conditions should be empirically verified for each new synthesized compound. A pilot cleavage study with a small amount of resin, followed by thorough LC-MS and NMR analysis of the product, is highly recommended to check for any degradation or side products.
-
Alternative Cleavage: If the methoxy group proves to be labile, milder cleavage conditions, such as using a lower concentration of TFA in DCM, should be explored.[8]
III. Data Presentation: Key Reaction Parameters
The following table summarizes typical parameters for the solid-phase Suzuki-Miyaura coupling reaction. Optimization may be required for specific substrates.
| Parameter | Recommended Condition | Rationale |
| Resin | DEAM-PS | Forms a stable, yet cleavable, boronate ester.[3] |
| Boronic Acid Loading | 1.5 equivalents | Ensures high loading efficiency. |
| Aryl Halide | 3.0 equivalents | Drives the coupling reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (0.1 eq.) | A common and effective catalyst for Suzuki coupling.[2] |
| Base | 2M aq. Na₂CO₃ or K₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | 1,4-Dioxane/H₂O or DMF/H₂O | Good swelling properties for the resin and solubility of reagents. |
| Temperature | 80 - 100 °C | Provides sufficient energy to overcome the activation barrier. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Standard conditions for cleavage from many resins.[6] |
IV. Application in Drug Discovery: Synthesis of Biaryl Scaffolds
The methodology described herein is particularly valuable for the synthesis of libraries of biaryl compounds, a common motif in many approved drugs. The 4-(4-methoxypiperidin-1-yl)phenyl moiety is a key structural component in several pharmaceutical agents, including the anticoagulant Apixaban. By varying the aryl halide coupling partner, a diverse range of analogues can be rapidly synthesized on a solid support, facilitating structure-activity relationship (SAR) studies in drug discovery programs.
V. Conclusion
The solid-phase synthesis of biaryl compounds utilizing this compound offers a robust and efficient platform for the generation of diverse molecular entities. The use of DEAM-PS resin for immobilization, followed by a palladium-catalyzed Suzuki-Miyaura coupling, provides a reliable workflow. While standard TFA-based cleavage is a viable starting point, careful consideration and empirical validation of the stability of the methoxy ether linkage are paramount to ensure the integrity of the final products. The protocols and insights provided in this guide are intended to empower researchers to harness the potential of this versatile building block in their drug discovery and materials science endeavors.
References
-
Gaikwad, D. et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc, 2023(viii), 202312151. [Link]
-
Hutton, C. A. et al. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC, [Link]
-
CDN. Cleavage Cocktail Selection. [Link]
-
Khan, I. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC, [Link]
-
Hall, D. G. et al. (2002). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. ResearchGate, [Link]
-
Biotage. Polymer-Bound Diethanolamine PS-DEAM. [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
- Google Patents. WO2014072884A1 - Process for the synthesis of apixaban.
-
Chemistry LibreTexts. 3.2.4: Reactions of Ethers- Acidic Cleavage. [Link]
-
MDPI. About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction. [Link]
-
Dong, W. et al. (2024). A practical synthesis for the key intermediate of apixaban. ResearchGate, [Link]
-
Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
University of Melbourne. Deprotection of pinacolyl boronate esters by transesterification with polystyrene-boronic acid. [Link]
-
MDPI. About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction. [Link]
-
VTechWorks. Synthesis and Application of Boronic Acid Derivatives. [Link]
-
PMC. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling. [Link]
-
ResearchGate. Fmoc cleavage in different solvents after 15 min at 120 °C. [Link]
-
PubMed. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. [Link]
-
PMC. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. [Link]
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]
-
Chemical Society Reviews. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. [Link]
-
Sciforum. Hydroxy-(2-chlorophenyl)methyl polystyrene resin: studies on the immobilization and cleavage of acids and alcohols. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes: 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid as a Strategic Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors often relies on the use of "privileged scaffolds"—molecular frameworks that are predisposed to bind to the ATP-binding site of various kinases. The strategic incorporation of specific building blocks onto these core scaffolds is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.
This guide focuses on 4-(4-Methoxypiperidin-1-yl)phenylboronic acid , a versatile building block designed for efficient integration into kinase inhibitor candidates. Its structure is bifunctional: the phenylboronic acid moiety serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of key biaryl structures.[2] Simultaneously, the N-aryl-4-methoxypiperidine fragment provides a valuable pharmacophore that can enhance binding affinity and improve drug-like properties.
Physicochemical Properties and Handling
Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids. Boronic acids have a propensity to undergo reversible dehydration to form cyclic boroxine anhydrides. While this typically does not impede reactivity in Suzuki couplings (as the boroxine is converted back to the active boronic acid under reaction conditions), it can affect the material's weight and stoichiometry calculations.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1399398-33-3 | Supplier Data |
| Molecular Formula | C₁₂H₁₈BNO₃ | Calculated |
| Molecular Weight | 235.09 g/mol | Calculated |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in DMSO, Methanol, Dioxane | [3] |
Handling and Storage Guidelines:
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize dehydration.
-
Handling: Use in a well-ventilated area or fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Stoichiometry: For precise reactions, it is advisable to either use freshly opened material or to briefly dry the material under vacuum before use to ensure accurate mass measurements.
Application in Kinase Inhibitor Synthesis: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the cornerstone method for incorporating this building block. It facilitates the creation of a C(sp²)-C(sp²) bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide, a common linkage in Type I and Type II kinase inhibitors.[5]
The process involves the careful assembly of reactants under an inert atmosphere, followed by heating to drive the catalytic cycle, and concluding with product extraction and purification.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
This protocol describes a representative coupling between this compound and 2-chloro-4-aminopyrimidine, a common heterocyclic core in kinase inhibitors.
Reaction Scheme:
(A visual representation of the chemical reaction would be placed here)
Table 2: Reagents for Suzuki Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chloro-4-aminopyrimidine | 129.55 | 1.00 g | 7.72 | 1.0 |
| This compound | 235.09 | 2.00 g | 8.51 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 446 mg | 0.386 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.45 g | 23.16 | 3.0 |
| 1,4-Dioxane | - | 40 mL | - | - |
| Water | - | 10 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-aminopyrimidine (1.00 g, 7.72 mmol), this compound (2.00 g, 8.51 mmol), and sodium carbonate (2.45 g, 23.16 mmol).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.
-
Inerting the System: Seal the flask with a septum and sparge the stirred suspension with argon for 15 minutes to remove dissolved oxygen. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (446 mg, 0.386 mmol) to the mixture. The mixture may change color, often to a yellow or light brown hue.
-
Reaction: Heat the reaction mixture to 90 °C and maintain at this temperature for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
The Role of the 4-(4-Methoxypiperidin-1-yl) Moiety in Kinase Binding
The N-aryl-4-methoxypiperidine fragment is not merely a spectator group; it is designed to actively contribute to the inhibitor's biological profile.
-
Vectorial Exit and Solvent Front Exposure: In many kinase inhibitors, this moiety is positioned to extend out of the ATP-binding pocket towards the solvent-exposed region. This positioning can be fine-tuned to improve selectivity and reduce off-target effects.
-
Improved Physicochemical Properties: The inclusion of the polar ether and tertiary amine functionalities can disrupt planarity, reduce the melting point, and improve the aqueous solubility of the final molecule compared to a simple hydrocarbon substituent. These are critical factors in developing orally bioavailable drugs.
-
Hydrogen Bonding: The oxygen atom of the methoxy group and the nitrogen of the piperidine ring can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the kinase active site or with ordered water molecules, thereby anchoring the inhibitor.
Kinase inhibitors function by interrupting signaling cascades that drive cellular processes like proliferation and survival. The diagram below illustrates a simplified representation of the JAK/STAT pathway, a critical pathway in immunology and oncology that is often targeted by inhibitors containing similar structural motifs.[6]
Caption: Simplified JAK/STAT signaling pathway and the intervention point for a JAK kinase inhibitor.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in the design of novel kinase inhibitors. Its utility is rooted in its capacity for straightforward incorporation via the robust Suzuki-Miyaura coupling and the favorable physicochemical and pharmacophoric contributions of the N-aryl-4-methoxypiperidine moiety. The application of this reagent can accelerate the discovery of potent and selective kinase inhibitors with improved drug-like properties, making it a strategic component in the drug development toolkit.
References
-
Title: (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 Source: PubChem URL: [Link]
-
Title: Development of MAP4 kinase inhibitors as motor-neuron-protecting agents Source: PMC (PubMed Central) URL: [Link]
-
Title: The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Source: ResearchGate URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst Source: Journal of Nanostructures URL: [Link]
-
Title: Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor Source: PubMed URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Application of a macrocyclization strategy in kinase inhibitor development Source: ScienceOpen URL: [Link]
-
Title: [4-(Piperazin-1-yl)phenyl]boronic acid | C10H15BN2O2 | CID 5233013 Source: PubChem URL: [Link]
-
Title: 4-methoxyphenylboronic Acid CAS 5720-07-0 Source: Home Sunshine Pharma URL: [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. 4-methoxyphenylboronic Acid CAS 5720-07-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 4-Methoxyphenylboronic Acid | 5720-07-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Troubleshooting & Optimization
Preventing protodeboronation of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid
Welcome to the dedicated technical support guide for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the handling, storage, and use of this electron-rich boronic acid. Our goal is to provide you with the expertise and practical solutions required to mitigate common issues, primarily the undesired protodeboronation side reaction, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading upon storage. What are the ideal storage conditions?
A1: To maximize the shelf-life of this compound, it is crucial to store it under cool, dry, and inert conditions. For long-term storage, we recommend keeping the solid compound in a refrigerator at 2-8 °C, or for enhanced stability, in a freezer at -20 °C.[1][2] The container should be tightly sealed and stored under an inert atmosphere, such as argon or nitrogen, to protect it from atmospheric moisture and oxygen.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (refrigerator) or -20 °C (freezer) | Minimizes thermal decomposition pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, opaque vial | Protects from moisture and light. |
Q2: I'm observing the formation of 4-methoxypiperidin-1-yl)benzene as a significant byproduct in my reaction. What is causing this?
A2: The formation of 4-methoxypiperidin-1-yl)benzene is a classic sign of protodeboronation, a common side reaction for boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[3] This is particularly prevalent with electron-rich arylboronic acids like yours, as the electron-donating methoxypiperidinyl group increases the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonolysis. This process is often accelerated under basic aqueous conditions, which are typical for many cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5]
Q3: How does pH affect the stability of my boronic acid?
A3: The pH of the reaction medium has a profound impact on the rate of protodeboronation.[5][6] Generally, for arylboronic acids, protodeboronation is accelerated at both acidic and, more significantly, basic pH.[3][7] Under basic conditions, the boronic acid is in equilibrium with its more reactive boronate anion form (ArB(OH)₃⁻), which is highly susceptible to protodeboronation.[4][8] For many arylboronic acids, the rate of protodeboronation is often maximal when the pH is close to the pKa of the boronic acid, where both the boronic acid and its conjugate base are present in significant concentrations, potentially leading to self-catalyzed decomposition pathways.[5][6] While your specific compound's pKa may not be readily available, it is crucial to be aware that high pH environments can significantly increase the rate of this undesirable side reaction.
Troubleshooting Guide: Preventing Protodeboronation in Suzuki-Miyaura Coupling Reactions
Issue: Significant Protodeboronation Observed During Suzuki-Miyaura Coupling
The electron-rich nature of this compound makes it prone to protodeboronation under typical Suzuki-Miyaura conditions. The following strategies can be employed to minimize this side reaction and improve the yield of your desired cross-coupled product.
Visualizing the Problem: The Mechanism of Base-Catalyzed Protodeboronation
Caption: Base-catalyzed protodeboronation pathway.
Troubleshooting Workflow: A Step-by-Step Approach
Caption: Troubleshooting workflow for minimizing protodeboronation.
Strategy 1: Modification of the Boronic Acid Reagent
Utilize a Boronic Ester Derivative
Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Ar-B(pin)) or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[9][10][11] These derivatives exhibit enhanced stability towards protodeboronation and can slowly release the active boronic acid under the reaction conditions.
-
Pinacol Esters: Generally more stable than the corresponding boronic acids, but can still undergo hydrolysis and subsequent protodeboronation.
-
MIDA Boronates: Offer exceptional stability and are often crystalline, air-stable solids.[12][13][14] They participate in "slow-release" cross-coupling, where the MIDA group is cleaved in situ to generate a low concentration of the reactive boronic acid, thus minimizing decomposition.[12]
Experimental Protocol: In Situ Generation from a MIDA Boronate
-
Preparation: Synthesize the MIDA boronate of this compound.
-
Reaction Setup: In an inert atmosphere glovebox or under a stream of argon, combine the aryl halide (1.0 equiv.), the MIDA boronate (1.2-1.5 equiv.), a suitable palladium pre-catalyst (e.g., SPhos Pd G2, 2-5 mol%), a bulky biarylphosphine ligand (e.g., SPhos, 4-10 mol%), and a mild base (e.g., K₃PO₄, 3.0 equiv.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 5:1).
-
Temperature: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by LC-MS or TLC.
Strategy 2: Optimization of Reaction Conditions
The goal is to accelerate the desired cross-coupling reaction so that it outcompetes the rate of protodeboronation.
Choice of Base
Strong inorganic bases in aqueous solutions (e.g., NaOH, K₂CO₃ in high water content) can significantly promote protodeboronation.
-
Recommendation: Switch to milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[10][11] These bases are often effective in promoting the catalytic cycle while being less harsh on the sensitive boronic acid.
Solvent System
While some water is often necessary for the hydrolysis of boronic esters and to facilitate the activity of certain bases, excessive water can accelerate protodeboronation.
-
Recommendation: Minimize the amount of water in the reaction. A solvent ratio of 10:1 organic solvent to water is a good starting point. In some cases, anhydrous conditions with bases like CsF can be beneficial.[11] Solvents like 1,4-dioxane, THF, or toluene are commonly used.
Catalyst System
A highly active catalyst system can dramatically increase the rate of the Suzuki-Miyaura coupling, thereby minimizing the time the boronic acid is exposed to conditions that favor protodeboronation.
-
Recommendation: Employ modern, highly active palladium pre-catalysts in combination with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos).[10] These systems are known to facilitate rapid catalytic turnover, even with challenging substrates.[10]
Temperature and Reaction Time
Higher temperatures can increase the rate of both the desired reaction and the undesired protodeboronation.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product and remaining boronic acid to the reaction conditions.
Summary of Recommended Conditions to Mitigate Protodeboronation
| Parameter | Standard Conditions (Prone to Protodeboronation) | Recommended Optimized Conditions |
| Boron Reagent | Boronic Acid | MIDA Boronate or Pinacol Ester |
| Base | K₂CO₃, NaOH | K₃PO₄, Cs₂CO₃, KF |
| Solvent | Dioxane/H₂O (e.g., 3:1) | Dioxane/H₂O (e.g., 10:1), or anhydrous with CsF |
| Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Buchwald Pre-catalyst + Bulky Ligand (e.g., SPhos) |
| Temperature | High (e.g., >100 °C) | Lowest effective temperature (e.g., 60-80 °C) |
By implementing these evidence-based strategies, you can effectively suppress the protodeboronation of this compound, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). American Chemical Society.
- Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
- The proposed mechanism for protodeboronation of arylboronic acids. (n.d.).
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Protodeboron
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportion
- Storage and handling guidelines for organoboronic acids to prevent decomposition. (n.d.). Benchchem.
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2025).
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. (n.d.). Benchchem.
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). LJMU Research Online.
- minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. (n.d.). Benchchem.
- Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions. (2011). Organic Letters.
- Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions | Request PDF. (2025).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024). Reddit.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
- Which conditions are favorable for the efficient Suzuki coupling? (2014).
- Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Slow release of organoboronic acids in cross-coupling reactions. (n.d.).
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Request PDF. (n.d.).
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters.
- Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. (2025). RSC Publishing.
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (n.d.). PMC.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Mechanistic studies on the protodeboronation. [a] The protodeboronation of various heteroaryl boronic esters. [b] The competition reaction of heteroaryl boronic esters reactivities. All yields were determined by gas chromatography (GC) analysis using anthracene as the internal standard. (n.d.).
- 4-Methoxyphenylboronic acid (Synonyms). (n.d.). MedchemExpress.com.
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2023). The Journal of Physical Chemistry A.
- 4-Methoxyphenylboronic acid = 95.0 5720-07-0. (n.d.). Sigma-Aldrich.
- 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride. (n.d.). Sigma-Aldrich.
- Ácido [4-(1-Metoxietil)fenil]borónico. (n.d.). Chem-Impex.
- 4-Methoxyphenylboronic Acid | 5720-07-0. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Electron-Rich Boronic Acids
Status: Operational Ticket ID: SMC-ER-001 Subject: Improving yield/preventing protodeboronation in electron-rich substrates Assigned Specialist: Senior Application Scientist
Executive Summary: The "Race Against Time"
Welcome to the Technical Support Center. If you are working with electron-rich phenylboronic acids (e.g., 2,6-dimethoxyphenylboronic acid) or 2-heteroaryl boronates, your low yields are likely caused by Protodeboronation .
The Core Problem: Electron-rich boronic acids are nucleophilic at the carbon-boron bond. Under the basic conditions required for Suzuki coupling, the ipso-carbon becomes highly susceptible to protonation by water or alcoholic solvents.
The Solution: You are in a kinetic race. You must force the Transmetallation step (Product formation) to occur faster than Protodeboronation (Decomposition).
Diagnostic Unit: Is it Protodeboronation?
Before changing your catalyst, confirm the failure mode. Run a test reaction and analyze the crude mixture via ¹H NMR or LC-MS.
| Observation | Diagnosis | Root Cause |
| Boronic acid gone, Halide remains | Protodeboronation | The C-B bond hydrolyzed before the catalyst could use it. |
| Boronic acid remains, Halide remains | Catalyst Inactivity | The catalyst failed to undergo Oxidative Addition (OA) or the cycle is poisoned. |
| Biaryl homocoupling (Ph-Ph) | Oxidative Homocoupling | Oxygen in the system or slow transmetallation allowing disproportionation. |
| Black precipitate immediately | Pd Black Formation | Ligand dissociation; the catalyst is unstable ("death" of catalyst). |
Module A: The "Speed" Strategy (Catalyst Engineering)
To win the race, you need a catalyst that undergoes oxidative addition and transmetallation rapidly, often at room temperature.
Recommended Ligand System: Buchwald Dialkylbiaryl Phosphines
Standard ligands like PPh₃ or dppf are often too slow for unstable substrates. We recommend SPhos or XPhos .[1]
-
Why? These bulky, electron-rich ligands facilitate rapid oxidative addition (even with chlorides) and create a monolithic Pd(0) species that protects the metal center while allowing fast transmetallation.
-
The Precatalyst Factor: Do not use Pd(OAc)₂ + Ligand if possible. The reduction of Pd(II) to Pd(0) is slow and variable.
-
Recommendation: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3). These release the active Pd(0)L species immediately upon exposure to base.
-
Visualizing the Kinetic Competition
Figure 1: The Kinetic Race. To succeed, the catalytic rate (
Module B: The "Stealth" Strategy (MIDA Boronates)
If the "Speed" strategy fails, use the "Stealth" strategy: Slow-Release .
Electron-rich boronic acids are unstable because the free boronic acid accumulates in the basic solution. MIDA (N-methyliminodiacetic acid) boronates solve this by protecting the boron atom.[2][3]
-
Mechanism: MIDA boronates are stable to anhydrous base.[4] They only release the active boronic acid slowly when water is present (hydrolysis).
-
Benefit: This keeps the standing concentration of the unstable free boronic acid low (below the threshold for rapid decomposition), matching the rate of the catalytic cycle.
Protocol Adjustment for MIDA:
-
Solvent: THF/Water or Dioxane/Water (essential for hydrolysis).
-
Temperature: Often requires 60°C+ to drive the hydrolysis of the MIDA group.
Experimental Protocols
Protocol A: High-Speed Coupling (For Unstable Boronic Acids)
Best for: 2,6-dimethoxyphenylboronic acid, 2-pyridylboronic acids.
-
Charge Reaction Vessel (Glovebox or Schlenk):
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.5 equiv) - Excess is crucial due to some decomposition.
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K₃PO₄ (2.0 equiv) - Finely ground.
-
-
Solvent Addition:
-
Add degassed THF or 1,4-Dioxane (0.2 M concentration).
-
Crucial: Add degassed water (2–5 equiv relative to substrate). Do not use a bulk aqueous ratio (like 1:1) unless necessary. A small amount of water activates the boronic acid without promoting massive hydrolysis.
-
-
Reaction:
-
Stir vigorously at Room Temperature or mild heat (40°C).
-
Note: High heat (80°C+) often kills these reactions by accelerating protodeboronation faster than the catalyst can work.
-
-
Monitor: Check LC-MS at 30 mins.
Protocol B: Anhydrous Activation (The "Dry" Route)
Use if the substrate is extremely water-sensitive.
-
Base: Powdered anhydrous Cs₂CO₃ or K₃PO₄.
-
Solvent: Anhydrous DMF or Toluene.
-
Catalyst: Pd(PPh₃)₄ is usually poor here; stick to SPhos Pd G3 .
-
Mechanism: Relies on the low solubility of the base to release active species slowly, or trace moisture to initiate the cycle.
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic flow for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black immediately? A: This indicates "Pd Black" precipitation. Your ligand is detaching from the palladium, or you are using a Pd(II) source that isn't reducing properly.[1]
-
Fix: Switch to a defined precatalyst (e.g., XPhos Pd G3) which contains the ligand pre-bound in a 1:1 ratio.
Q: Can I use Pd(dppf)Cl₂ for these electron-rich substrates? A: Generally, no. While excellent for many reactions, dppf is often too slow to compete with the rapid protodeboronation of electron-rich boronic acids. You need the steric bulk and electron-donating properties of Buchwald ligands (SPhos, XPhos, RuPhos).
Q: My boronic acid has an ortho-substituent (e.g., 2,6-dimethoxy). It won't couple. A: This is a "Steric + Electronic" double threat. The steric hindrance slows the transmetallation, giving protodeboronation more time to win.
-
Fix: You must use SPhos (specifically designed for steric hindrance) and increase catalyst loading to 5-10 mol%. Ensure the reaction is run at the lowest temperature possible that still allows turnover.
Q: Should I use boronic esters (Bpin) instead of acids? A: Sometimes. Boronic esters are generally more stable towards protodeboronation than free acids. However, they transmetallate slower. If you switch to Bpin, you may need to add a stronger base (like hydroxide) to hydrolyze the ester in situ, which brings you back to the protodeboronation problem. MIDA boronates are usually a better alternative than Bpin for unstable substrates.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[5] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[5][6] Journal of the American Chemical Society.[4][5][7]
-
Gillis, E. P., & Burke, M. D. (2007).[4] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks (MIDA Boronates).[4] Journal of the American Chemical Society.[4][5][7]
-
Cox, P. A., et al. (2010). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Chemistry - A European Journal.
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4][5][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Purification methods for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid from reaction mixtures
This technical guide addresses the purification and handling of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid . Due to the presence of a basic tertiary amine (piperidine moiety) and an acidic boronic acid group, this molecule exhibits zwitterionic behavior, making standard purification methods like silica chromatography difficult and often counterproductive.
Module 1: Primary Purification Strategy (The pH-Swing Protocol)
User Issue: "I tried running a silica column, but my compound streaked and I lost 60% of my mass. How do I recover the product?"
Root Cause: Boronic acids interact reversibly with the silanol groups on silica gel, leading to irreversible adsorption and "streaking." Furthermore, the basic nitrogen in the piperidine ring exacerbates this interaction.
The Solution: Acid-Base Extraction (pH-Swing) This molecule is amphoteric. We exploit its solubility changes at different pH levels to separate it from non-basic impurities (like halides) and non-acidic byproducts.
Step-by-Step Protocol
-
Dissolution (Acidic Phase):
-
Dissolve the crude reaction mixture in 1 M HCl (or 10% HCl).
-
Mechanistic Insight: At pH < 2, the piperidine nitrogen is protonated (
), rendering the molecule highly water-soluble as a cationic species. The boronic acid remains neutral.
-
-
Wash (Removal of Non-Basic Impurities):
-
Wash the aqueous acidic layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Result: Impurities such as starting aryl halides or de-boronated byproducts (if neutral) migrate to the organic layer. Discard the organic layer.
-
-
Neutralization & Precipitation:
-
Cool the aqueous layer to 0–5 °C.
-
Slowly add 2 M NaOH or saturated
until the pH reaches the molecule's isoelectric point (approximately pH 8.5 – 9.5 ). -
Observation: The product should precipitate as a white or off-white solid as it transitions from cationic to neutral/zwitterionic form.
-
-
Collection:
-
Filter the precipitate and wash with cold water.
-
Dry under vacuum.
-
Visual Workflow (Graphviz):
Caption: Figure 1.[1] pH-Swing purification workflow exploiting the amphoteric nature of the aminophenylboronic acid.
Module 2: Troubleshooting NMR & Purity Analysis
User Issue: "My NMR spectrum shows a complex mixture of peaks. Is my compound decomposing?"
Root Cause:
Boronic acids exist in a dynamic equilibrium between the monomeric acid (
Diagnostic Table: Impurity vs. Artifact
| Observation | Likely Cause | Verification Step |
| Broad peaks / multiple sets of aromatic signals | Monomer-Boroxine Equilibrium | Add 1-2 drops of |
| New peak at ~7.2 ppm (in CDCl3) | Protodeboronation (formation of Ph-H) | Check for the loss of the B-C bond. This is irreversible decomposition. |
| Extra aliphatic peaks | Residual Pinacol (if synthesized from Bpin) | Look for a singlet at ~1.2-1.3 ppm. Pinacol is notoriously difficult to remove. |
FAQ: How do I report the yield if it's a mix of boroxine and acid? Technically, you should treat the mixture as the "boronic acid" equivalent. However, for strict analytical characterization, convert it to the monomer in situ (NMR) or report it as the dehydrated anhydride if elemental analysis suggests low hydrogen content.
Module 3: Advanced Purification (The DEA Adduct)
User Issue: "The pH swing didn't work; no solid precipitated, or it's still oily."
Root Cause: The presence of the methoxy-piperidine chain increases lipophilicity, potentially preventing clean precipitation in water.
The Solution: Diethanolamine (DEA) Complexation This method locks the boronic acid into a crystalline, tetrahedral boronate ester, which is generally insoluble in non-polar solvents.
Protocol:
-
Complexation: Dissolve crude material in minimal hot solvent (e.g., THF or Ether). Add 1 equivalent of diethanolamine (DEA).
-
Crystallization: The DEA adduct usually precipitates as a solid. Filter and wash with cold ether.
-
Hydrolysis (Recovery):
-
Suspend the DEA adduct in water/organic solvent biphasic mix.
-
Add dilute HCl to hydrolyze the ester.
-
Separate phases (product enters aqueous acid phase).
-
Neutralize aqueous phase to recover the free boronic acid (as in Module 1).
-
Module 4: Stability & Storage
User Issue: "My white powder turned brown after two weeks on the bench."
Root Cause: Protodeboronation and Oxidation .
-
Protodeboronation: The C-B bond is susceptible to cleavage, replacing Boron with Hydrogen.[2] This is accelerated by:
-
Moisture (Hydrolysis).
-
Metal residues (Pd from cross-coupling).
-
High pH (Base-catalyzed mechanism).
-
-
Oxidation: The amine moiety can oxidize to N-oxide, or the C-B bond can oxidize to a phenol (C-OH) over time.
Storage Guidelines:
-
Temperature: Store at -20°C.
-
Atmosphere: Under Argon or Nitrogen.
-
Container: Tightly sealed glass; avoid long-term storage in solution.
References
-
Hall, D. G. (Ed.).[3][4][5][6] (2011).[4][5][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3][5] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
- 1. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 4. reddit.com [reddit.com]
- 5. Books/Chapters - HALL RESEARCH GROUP [hallgroupchemistry.com]
- 6. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine ... - Google 圖書 [books.google.com.hk]
Removing palladium impurities from 4-(4-Methoxypiperidin-1-yl)phenylboronic acid products
Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of palladium impurities from 4-(4-Methoxypiperidin-1-yl)phenylboronic acid and related active pharmaceutical ingredients (APIs). As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification process.
Introduction: The Challenge of Palladium Removal
Palladium catalysts are instrumental in modern organic synthesis, particularly in C-C bond-forming reactions like the Suzuki-Miyaura coupling, which is often employed in the synthesis of complex molecules such as this compound.[1][2][3][4][5] However, residual palladium in the final product is a significant concern in the pharmaceutical industry due to its potential toxicity and the stringent regulatory limits imposed by agencies like the FDA and EMA, which often require palladium levels to be below 5-10 ppm.[6][7][8]
This guide will walk you through the common challenges and solutions for effective palladium removal, ensuring the purity and safety of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my this compound product?
A1: The most common and effective methods for palladium removal can be broadly categorized into four main approaches:
-
Adsorption: This involves the use of solid-supported scavengers that bind to the palladium, which is then removed by filtration.[9][10] This is a highly practical and widely used method in the pharmaceutical industry.[9]
-
Extraction/Precipitation: This method relies on changing the solubility of the palladium species to either extract it into a different phase or precipitate it out of the solution.[9]
-
Crystallization: In some cases, palladium impurities can be removed during the crystallization of the final product, especially when combined with additives that keep the palladium in the mother liquor.[6][7]
-
Chromatography: While effective, column chromatography for palladium removal can be less selective and may lead to product loss, making it a less favored option for large-scale production.[11][12]
Q2: How do I choose the right palladium scavenger for my specific compound and reaction conditions?
A2: Selecting the optimal scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, and the nature of your product. A screening study with a small panel of scavengers is highly recommended.[13]
Here is a general guide to common scavenger types:
-
Thiol-based Scavengers (e.g., SiliaMetS Thiol, ISOLUTE Si-Thiol): These are particularly effective for scavenging Pd(II) species.[13][14][15]
-
Amine-based Scavengers (e.g., SiliaMetS Diamine, Triamine): These can be effective for various palladium species.
-
Trimercaptotriazine (TMT)-based Scavengers (e.g., MP-TMT, ISOLUTE Si-TMT): These are robust scavengers for a range of metals, including palladium.[14] Microporous polystyrene-bound TMT (MP-TMT) has shown superior performance in some cases.[9]
-
Activated Carbon: A cost-effective option that can be very effective in removing palladium, often used in conjunction with other methods.[9][16][17]
Q3: How can I accurately quantify the amount of residual palladium in my product?
A3: Accurate quantification is crucial to ensure you meet regulatory requirements. The standard and most reliable methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in APIs, offering high sensitivity and accuracy.[6][7][18][19][20]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another highly reliable method for elemental analysis.[19]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A rapid and non-destructive method that can be validated for determining palladium in APIs.[8]
-
Fluorometric Methods: Newer, rapid screening methods based on palladium-catalyzed reactions that produce a fluorescent product are available for in-process monitoring, though ICP-MS is typically required for final validation.[18][19]
Troubleshooting Guide
This section addresses specific problems you may encounter during the palladium removal process.
Problem 1: Low scavenger efficiency - residual palladium remains high.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Incorrect Scavenger Choice | 1. Screen a panel of scavengers: The interaction between the palladium species and the scavenger is highly dependent on the specific chemical environment. A small-scale screen with different functionalized scavengers (thiol, amine, etc.) is the most empirical way to identify the most effective one for your system.[13] 2. Consider the Palladium Oxidation State: The nature of the palladium species (e.g., Pd(0), Pd(II), colloidal) can influence scavenger effectiveness. Thiol-based scavengers, for instance, are often more effective for Pd(II).[13] |
| Suboptimal Reaction Conditions | 1. Increase scavenger equivalents: Start with 4-8 molar equivalents of the scavenger and increase if necessary.[21][22] 2. Extend reaction time: Allow for sufficient time for the scavenger to interact with the palladium. Overnight stirring is a common practice.[9][23] 3. Increase temperature: Gently heating the mixture can sometimes improve scavenging efficiency, but be mindful of your product's stability. |
| Mass Transfer Limitations | 1. Ensure adequate mixing: Vigorous stirring is essential to ensure good contact between the solid-supported scavenger and the solution. 2. Choose an appropriate solvent: The solvent should fully dissolve your product while allowing for efficient interaction with the scavenger. |
| Presence of Competing Ligands | 1. Pre-treatment of the reaction mixture: If your reaction mixture contains strongly coordinating ligands (e.g., phosphines), these can compete with the scavenger for palladium binding. A pre-treatment step, such as an oxidative workup to convert phosphines to phosphine oxides, may be beneficial. |
Problem 2: Product loss during the scavenging process.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Adsorption of Product onto the Scavenger | 1. Thoroughly wash the scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product. Combine the washings with the filtrate. 2. Select a more selective scavenger: Some scavengers may have an affinity for your product. If product loss is significant, consider screening for a scavenger with higher selectivity for palladium. |
| Product Degradation | 1. Monitor for degradation: Use analytical techniques like HPLC or LC-MS to check for product degradation during the scavenging process. 2. Milder scavenging conditions: If degradation is observed, try reducing the temperature or reaction time. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolve the Crude Product: Dissolve the crude this compound product in a suitable solvent (e.g., THF, DMF, Methanol) to a concentration that ensures complete dissolution.
-
Add the Scavenger: Add the selected palladium scavenger (e.g., SiliaMetS Thiol, MP-TMT) to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[21][22]
-
Stir the Mixture: Stir the suspension vigorously at room temperature for 4-16 hours.[24] The optimal time should be determined experimentally.
-
Filter the Mixture: Filter the mixture through a pad of Celite® or a suitable filter to remove the scavenger.
-
Wash the Scavenger: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analyze for Residual Palladium: Submit a sample of the purified product for analysis by ICP-MS to determine the final palladium concentration.[20]
Protocol 2: Palladium Removal using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in a suitable solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stir the Mixture: Stir the suspension at room temperature or with gentle heating for 2-18 hours.[9]
-
Filter the Mixture: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be very fine and may require a finer filter.
-
Wash and Concentrate: Wash the filter cake with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure.
-
Analyze for Residual Palladium: Analyze the purified product for residual palladium using ICP-MS.
Visualizing the Workflow
Decision Tree for Palladium Removal Strategy
Caption: A decision-making workflow for selecting and optimizing a palladium removal strategy.
Data Summary Table
Comparative Efficiency of Common Palladium Scavengers
| Scavenger Type | Support | Typical Loading (wt%) | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| MP-TMT | Polystyrene | 20 | 330 | 7 | ~98% | [9] |
| Si-TMT | Silica | 3 | High | Low | >95% | [9] |
| Darco KB-B | Activated Carbon | 20 | 300 | <1 | >99.6% | [9] |
| SiliaMetS Thiol | Silica | 5-10 equiv. | 1400-1600 | Low | High | [15] |
| PCR-B2 | Poly(glycidyl methacrylate) | 0.4 | 328 | 4 | ~98.8% | [9] |
Note: Efficiency is highly dependent on the specific reaction conditions and should be determined experimentally.
Conclusion
Removing palladium impurities to the levels required by regulatory bodies is a critical step in the manufacturing of APIs like this compound. A systematic approach involving the screening of various scavengers and the optimization of reaction conditions is key to achieving this goal efficiently and cost-effectively. This guide provides a framework for troubleshooting common issues and implementing robust palladium removal protocols. Always validate your final product using a reliable analytical method such as ICP-MS.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, January 17). Google Cloud.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development - ACS Publications.
- Palladium Detection for API Purification. (2017, July 31). Arbor Assays.
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Request PDF - ResearchGate.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters.
- Palladium Detection for API. (2000, May 4). Arbor Assays.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15). Johnson Matthey Technology Review.
- Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem.
- SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals.
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009, February 15). PubMed.
- Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Metal Scavenging using bulk SiliaMetS functionalized silica. (2016, September 1). YouTube.
- Palladium API Screening Fluorescent Detection Kit. Arbor Assays.
- Application Note :. Velocity Scientific Solutions.
- Technical Support Center: Metal Catalyst Removal from Cyclization Reactions. Benchchem.
- Removal of palladium (Pd) catalysts. Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-Methoxypyridin-2-YL)boronic acid. Benchchem.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023, January 16). MDPI.
- ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. ResearchGate.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
- Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. (2021, May 10). Beilstein Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]
- 6. arborassays.com [arborassays.com]
- 7. arborassays.com [arborassays.com]
- 8. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
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- 16. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
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- 21. youtube.com [youtube.com]
- 22. velocityscientific.com.au [velocityscientific.com.au]
- 23. biotage.com [biotage.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Optimizing base stoichiometry for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid coupling
Topic: Optimizing Base Stoichiometry & Troubleshooting Suzuki-Miyaura Coupling Audience: Senior Chemists & Process Development Scientists
Executive Summary
You are working with 4-(4-Methoxypiperidin-1-yl)phenylboronic acid , a para-amino substituted phenylboronic acid. This substrate presents a specific "dual-threat" in palladium-catalyzed cross-coupling:
-
Electronic Activation: The electron-donating piperidine group at the para position increases the nucleophilicity of the aromatic ring, making the C-B bond susceptible to protodeboronation (hydrolysis) under high-pH conditions.
-
Lewis Basicity: The tertiary amine (piperidine nitrogen) can coordinate to the Palladium center, potentially poisoning the catalyst or retarding the catalytic cycle.
This guide focuses on the critical variable of Base Stoichiometry to navigate these challenges.
Module 1: The Stoichiometry Paradox
The Core Issue: In Suzuki coupling, the base plays a dual role: it activates the boronic acid (forming the reactive boronate species Ar-B(OH)3-) but also catalyzes side reactions.
For your specific molecule, the relationship between base equivalents and yield is non-linear.
-
< 1.5 Equivalents: Insufficient formation of the boronate species. The reaction stalls; starting material remains.
-
> 3.0 Equivalents (or Strong Bases): The high concentration of hydroxide/alkoxide accelerates protodeboronation . The boronic acid hydrolyzes to 1-(4-methoxypiperidin-1-yl)benzene (H-Ar), effectively killing the stoichiometry.
Mechanism of Failure: Protodeboronation
The electron-rich nature of your substrate facilitates the protonolysis of the C-B bond. This is often base-catalyzed.
Figure 1: The divergence point. High base concentration pushes the equilibrium toward the red path (Side Product).
Module 2: Optimization Strategy
1. Base Selection Matrix
Do not use strong bases (NaOH, KOtBu) unless necessary. Your substrate requires a "buffered" activation.
| Base Type | pKa (conj. acid) | Suitability | Notes |
| K₃PO₄ (Tribasic) | ~12.3 | Optimal | The "Gold Standard" for unstable boronic acids. Provides steady activation without aggressive hydrolysis. |
| Cs₂CO₃ | ~10.3 | Excellent | High solubility in organic solvents (dioxane/DMF). Good for sterically hindered partners. |
| Na₂CO₃ | ~10.3 | Moderate | Often too weak for bulky substrates; requires high water content which risks hydrolysis. |
| NaOH / KOH | ~15.7 | Poor | Avoid. Leads to rapid protodeboronation of electron-rich arylboronic acids. |
2. Stoichiometry Recommendations
-
Standard: 2.0 Equivalents.
-
If Protodeboronation is observed: Reduce to 1.5 Equivalents and switch to anhydrous conditions (using CsF or dry K3PO4).
-
If Conversion is Slow: Do not add more base. Instead, increase catalyst loading or switch to a more active ligand (e.g., XPhos, SPhos) to outcompete the amine coordination.
Module 3: Troubleshooting Guide
Use this decision tree to diagnose yield issues.
Figure 2: Diagnostic workflow for reaction failure modes.
Module 4: The Validated Protocol
Based on standard optimization for amino-phenylboronic acids.
Reagents:
-
Substrate: this compound (1.2 equiv)
-
Coupling Partner: Aryl Halide (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) OR XPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Charge Solids: Add aryl halide, boronic acid, base, and catalyst to the vial.
-
Degas: Seal the vial. Evacuate and backfill with Argon (x3). Critical: Oxygen promotes homocoupling and phenol formation.
-
Solvent Addition: Add sparged 1,4-Dioxane and Water via syringe.
-
Reaction: Heat to 80°C for 4-12 hours. Note: Avoid reflux (100°C+) unless necessary to minimize hydrolysis.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water. Caution: The product contains a basic amine; ensure the aqueous layer is not too acidic during extraction, or you will lose the product to the water phase.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use K₂CO₃ instead of K₃PO₄? A: Yes, but K₂CO₃ is less soluble in dioxane. If you use it, ensure you have enough water (at least 5:1 Organic:Water) to dissolve the base, or the reaction will be heterogeneous and slow.
Q: My boronic acid turned violet/brown in storage. Is it usable? A: This indicates oxidation (formation of phenolic impurities) or dehydration to boroxine.
-
Test: Run a quick NMR. If the boroxine (anhydride) is present, it is still active—add 1 extra equivalent of water to the reaction.
-
If Phenol is present: Recrystallize or purify. Phenols poison the catalyst.
Q: Why use XPhos Pd G2? A: Your molecule has a piperidine nitrogen. Basic amines can bind to Palladium, shutting down the cycle. XPhos is a bulky, electron-rich ligand that prevents this coordination and accelerates oxidative addition.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
BenchChem Technical Notes. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Link
Sources
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Boronic Acids
Welcome to the technical support center for navigating the challenges of sterically hindered boronic acids in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter diminished reactivity when working with bulky substrates. Here, we move beyond simple procedural lists to delve into the mechanistic underpinnings of these powerful reactions, providing you with the expert insights needed to overcome synthetic hurdles.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and relatively mild conditions.[1][2] However, when one or both coupling partners possess significant steric bulk, particularly ortho-substituents on an arylboronic acid, the reaction can slow dramatically or fail altogether.[3] This low reactivity stems primarily from the difficulty of the transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.[3][4] Steric clash between the bulky substituents, the palladium ligands, and the other coupling partner increases the activation energy of this crucial step.
This guide provides a structured, question-and-answer approach to troubleshoot these challenging reactions, grounded in the principles of organometallic chemistry.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling with a di-ortho-substituted arylboronic acid is giving low to no yield. What is the first parameter I should investigate?
A1: Ligand Selection is Critical.
The choice of phosphine ligand is arguably the most critical factor in overcoming the sluggish reactivity of hindered boronic acids.[5][6] Standard ligands like triphenylphosphine (PPh₃) often fail in these scenarios. You need ligands that are both bulky and electron-rich.
-
Why bulky? Bulky ligands promote the formation of a coordinatively unsaturated, 12-electron palladium(0) species, which is more reactive in the oxidative addition step. They also stabilize the palladium center throughout the catalytic cycle.
-
Why electron-rich? Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide and can accelerate the rate-limiting transmetalation step.[4]
Recommended Ligands for Hindered Couplings:
| Ligand Family | Specific Examples | Key Features |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. Often the first choice for challenging couplings.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes. Effective for sterically hindered aryl chlorides.[7] |
| Specialized Ligands | AntPhos, BI-DIME | Have shown exceptional performance in extremely demanding aryl-alkyl couplings with di-ortho-substituted aryl halides.[6] |
Troubleshooting Workflow: Ligand Screening
Caption: Decision tree for initial ligand troubleshooting.
Q2: I've tried several advanced ligands, but my reaction is still sluggish. What role does the base play, and how can I optimize it?
A2: Base Selection Influences Boronate Formation and Transmetalation.
The base in a Suzuki-Miyaura coupling is not merely a spectator. It plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is the active participant in transmetalation.[7] For sterically hindered substrates, the choice and strength of the base can be a deciding factor.
-
Common Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, and various hydroxides are frequently used.[3]
-
For Hindered Systems: Stronger, non-nucleophilic bases are often more effective. Tripotassium phosphate (K₃PO₄) is a common and powerful choice for difficult couplings.[3] In some cases, cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can provide superior results.[3]
The Causality Behind Base Choice:
A stronger base can more effectively generate the boronate anion. However, with very hindered boronic acids, the equilibrium may still lie towards the unactivated acid. The counter-ion of the base (e.g., K⁺, Cs⁺) can also play a role in stabilizing intermediates in the catalytic cycle.
Experimental Protocol: Base Screening
-
Setup Parallel Reactions: Prepare identical reaction mixtures, varying only the base. Use your most promising ligand from the previous screening.
-
Bases to Test:
-
K₃PO₄ (a strong, common choice)
-
Cs₂CO₃ (often effective when potassium bases fail)
-
K₂CO₃ (a milder baseline)
-
NaOH (a strong hydroxide base)
-
-
Reaction Conditions: Maintain a consistent temperature (e.g., 80-110 °C) and reaction time (e.g., 12-24 hours).
-
Analysis: Use LC-MS or crude NMR to determine the conversion to the desired product for each base.
Q3: Can the solvent system impact the reactivity of my hindered coupling?
A3: Absolutely. The solvent influences solubility, catalyst stability, and the efficacy of the base.
The solvent's role is multifaceted; it must dissolve the organic substrates, the palladium catalyst, and interact effectively with the (often inorganic) base.[1][2]
-
Polar Aprotic Solvents: These are the workhorses for Suzuki-Miyaura couplings.[1]
-
Dioxane and Tetrahydrofuran (THF): Often used with an aqueous solution of the base, creating a two-phase system. The water is essential for dissolving the inorganic base and facilitating boronate formation.[1]
-
N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): Higher boiling points allow for higher reaction temperatures, which can be necessary to overcome the activation energy of hindered couplings.[1]
-
-
Toluene: A nonpolar option that can be effective, especially with lipophilic substrates.[1]
Troubleshooting with Solvents:
If your reaction is proceeding in a standard solvent like THF/water and is still slow, consider switching to a higher-boiling polar aprotic solvent like dioxane or DMF to increase the reaction temperature. Ensure your catalyst and substrates are stable at these higher temperatures.
Q4: My boronic acid is particularly unstable and seems to be degrading under the reaction conditions. What are my options?
A4: Consider Using a Boronic Ester or a Trifluoroborate Salt.
Many sterically hindered boronic acids are also prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct.[8]
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids.[8] They can participate directly in the catalytic cycle or hydrolyze in situ to the boronic acid. Using anhydrous conditions with boronic esters can sometimes accelerate transmetalation and avoid protodeboronation.[9]
-
Potassium Aryltrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are easy to handle. They are excellent surrogates for unstable boronic acids and can be used directly in the coupling reaction.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy. Under the basic reaction conditions, they slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing degradation.[10] This is particularly useful for highly unstable boronic acids in couplings with slow-reacting halides.[10]
Logical Flow for Substrate Modification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. jmcct.com [jmcct.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
Storage conditions to prevent anhydride formation in 4-(4-Methoxypiperidin-1-yl)phenylboronic acid
Technical Support Center: 4-(4-Methoxypiperidin-1-yl)phenylboronic acid
A Guide to Preventing, Identifying, and Reversing Anhydride Formation
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered with this and other boronic acids: the formation of cyclic anhydrides, also known as boroxines. Anhydride formation can impact the reactivity, stoichiometry, and solubility of your starting material, potentially leading to inconsistencies in your experiments, particularly in sensitive cross-coupling reactions.
This resource provides in-depth, practical guidance in a question-and-answer format to help you maintain the integrity of your this compound.
Frequently Asked Questions (FAQs)
Q1: What is anhydride formation in boronic acids, and why should I be concerned about it with this compound?
A1: Boronic acids have a natural tendency to undergo dehydration, where three molecules of the boronic acid lose three molecules of water to form a stable six-membered ring called a boroxine or a cyclic trimer anhydride.[1] This is a reversible equilibrium that can be influenced by storage conditions, particularly temperature and the presence of moisture.
For this compound, the presence of the anhydride can lead to:
-
Inaccurate Stoichiometry: The molecular weight of the boroxine is different from that of the boronic acid. If a significant portion of your material has converted to the anhydride, your calculations for molar equivalents in a reaction will be incorrect, potentially leading to lower yields or incomplete reactions.
-
Altered Solubility: The anhydride may have different solubility profiles compared to the free boronic acid, which can affect reaction kinetics and reproducibility.
-
Reduced Reactivity: While often still reactive, the anhydride may exhibit different reaction kinetics in certain transformations, such as the crucial transmetalation step in Suzuki-Miyaura coupling reactions.
The equilibrium between the boronic acid and its anhydride is depicted below:
Caption: Reversible equilibrium between this compound and its cyclic anhydride (boroxine).
Q2: What are the ideal storage conditions to minimize anhydride formation for this compound?
A2: Proper storage is the most effective way to prevent anhydride formation. Based on safety data sheets for this compound and similar compounds, the following conditions are recommended.[2]
| Parameter | Recommendation | Rationale |
| Temperature | Cool, refrigerated (2-8 °C is ideal) | Lower temperatures slow down the rate of dehydration to the anhydride. While some boronic acids are stable at room temperature, refrigeration is a best practice to ensure long-term stability.[3][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes exposure to atmospheric moisture, which can facilitate the reversible reaction back to the boronic acid but can also contribute to other degradation pathways if not controlled. It also protects against oxidation. |
| Container | Tightly sealed, opaque container | A tight seal is crucial to prevent moisture ingress.[3][5][6] An opaque container protects the compound from light, which can potentially catalyze degradation over long periods. |
| Environment | Dry, well-ventilated area | Storing in a desiccator or a dry box provides an additional layer of protection against humidity. |
Q3: My lab stores boronic acids at room temperature. Is this a major issue?
A3: While not ideal for long-term storage, short-term storage at room temperature is often acceptable for many boronic acids, provided the material is kept in a tightly sealed container to protect it from moisture. Phenylboronic acid itself can gradually dehydrate to its anhydride at room temperature when exposed to the atmosphere.[2] Given that this compound is a solid, the equilibrium with the anhydride is likely present. For sensitive applications requiring high purity, it is advisable to check the material's integrity if it has been stored at room temperature for an extended period.
Troubleshooting Guide
Problem: I suspect my this compound contains the anhydride. How can I confirm this?
Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying the presence of the boroxine anhydride.
-
1H NMR: In a non-protic solvent like CDCl₃ or DMSO-d₆, you will often see two distinct sets of aromatic proton signals corresponding to the boronic acid and its anhydride. The boroxine signals are typically broader and may be slightly shifted compared to the sharp signals of the free boronic acid. The presence of multiple, complex aromatic signals is a strong indicator of an equilibrium mixture.
-
11B NMR: This technique can provide a more definitive answer. The trigonal boronic acid (sp² hybridized boron) and the tetrahedral boronate anion will have different chemical shifts from the boron in the boroxine ring.[7][8]
Problem: My 1H NMR spectrum is complex and difficult to interpret due to overlapping signals from the acid and anhydride.
Solution: Use a Protic NMR Solvent
A simple and effective trick to simplify the NMR spectrum is to use a deuterated protic solvent like methanol-d₄ (CD₃OD) or add a few drops of D₂O to your NMR sample in a solvent like DMSO-d₆.[9]
-
Mechanism: The alcohol or water will readily break the B-O-B bonds of the boroxine, shifting the equilibrium back to the free boronic acid. This results in a single, clean set of signals for the desired compound. The B-OH protons will typically exchange with the deuterated solvent and will not be visible, but the aromatic and piperidinyl protons will be sharp and easily interpretable.
Problem: I have confirmed the presence of the anhydride. How can I revert it back to the free boronic acid before my reaction?
Solution 1: Recrystallization from Water
For larger quantities of material, recrystallization from water is an effective method to hydrolyze the boroxine back to the pure boronic acid.[1]
Solution 2: In-situ Hydrolysis (for immediate use)
If you only need a small amount for a reaction, you can often hydrolyze the anhydride in the reaction flask. This can be achieved by:
-
Adding a small amount of water to the reaction mixture if the subsequent steps are aqueous or water-tolerant.
-
Dissolving the boronic acid/anhydride mixture in a solvent containing a small amount of water (e.g., THF with a few equivalents of water) and stirring for a short period before adding other reagents.
Experimental Protocol: Quality Control of this compound by 1H NMR
This protocol provides a quick method to assess the purity of your boronic acid and check for the presence of the anhydride.
Objective: To obtain a clean 1H NMR spectrum of this compound by dissolving it in a protic solvent to break up any anhydride present.
Materials:
-
This compound sample (5-10 mg)
-
Methanol-d₄ (CD₃OD)
-
NMR tube
-
Pipettes and small vials
Procedure:
-
Weigh approximately 5-10 mg of the this compound into a clean, dry vial.
-
Add approximately 0.7 mL of methanol-d₄ to the vial.
-
Gently swirl or vortex the vial to dissolve the solid completely.
-
Transfer the solution to an NMR tube.
-
Acquire a standard 1H NMR spectrum.
Interpreting the Results:
-
A clean spectrum with sharp, well-defined peaks for the aromatic and piperidinyl protons indicates that any anhydride present has been successfully converted back to the free boronic acid in the NMR solvent. This confirms the identity and structural integrity of your compound.
-
Broad peaks or multiple sets of signals may indicate the presence of other impurities that are not the anhydride.
References
- This cit
- Ishihara, K., & Yamamoto, H. (2013). Boroxine Chemistry: From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. HETEROCYCLES, 87(5), 989.
- BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: this compound.
- Thermo Fisher Scientific. (2020, December 13).
- Fisher Scientific. (2010, November 16).
- This cit
- Sigma-Aldrich. (2019, September 28).
- This cit
- Fisher Scientific. (2010, June 7). SAFETY DATA SHEET: 4-(Methylthio)benzeneboronic acid.
- This cit
- This cit
- This cit
- This cit
- Reddit. (2017, November 22).
- MDPI. (2024, November 23).
- ResearchGate. (n.d.).
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. combi-blocks.com [combi-blocks.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Purification of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid
Welcome to the technical support guide for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile building block. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during its recrystallization.
Recrystallization Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process. The solutions provided are based on fundamental chemical principles and established laboratory techniques for arylboronic acids.
Question 1: My crude this compound "oiled out" during cooling instead of forming crystals. What causes this and how can I resolve it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue in recrystallization, typically caused by a very high degree of supersaturation or a rapid cooling rate that doesn't allow sufficient time for crystal nucleation and growth. The resulting oil is an amorphous, often impure, form of your compound.
Causality & Resolution Strategy:
-
Excessive Supersaturation: The solubility of your compound may decrease so rapidly upon cooling that it crashes out of solution before it can organize into a crystal lattice.
-
Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount (5-10% more by volume) of the same hot solvent to decrease the overall concentration. Allow the solution to cool much more slowly.
-
-
Rapid Cooling: Cooling the flask too quickly (e.g., by placing it directly in an ice bath) is a primary cause of oiling out.
-
Solution: Promote slow, controlled cooling. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Once at room temperature, you can gradually move it to a colder environment like a refrigerator before using an ice bath.[1]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent might be too high, causing the solution to cool below the melting point of your solute while it is still highly concentrated.
-
Solution: Consider a different solvent or solvent system with a lower boiling point.
-
Experimental Protocol: Recovering from an "Oiled Out" State
-
Re-heat the flask containing the solvent and the oiled-out compound until a homogeneous solution is reformed.
-
Add an additional 5-10% of the hot solvent to the flask and swirl to mix.
-
If using a single solvent, allow the flask to cool slowly on the benchtop, undisturbed.
-
If using a mixed-solvent system, consider adding a slightly larger proportion of the "good" solvent before reheating and then proceed with slow cooling.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface that facilitates nucleation.
Question 2: After recrystallization, my recovery of this compound is very low. What are the potential causes and how can I improve the yield?
Answer:
Low recovery is a frequent challenge that can often be traced back to procedural steps. The goal of recrystallization is to maximize the recovery of the pure compound while leaving impurities behind in the solvent.
Causality & Resolution Strategy:
-
Using an Excessive Volume of Solvent: The most common cause of low yield is dissolving the crude material in too much solvent. Since no compound is completely insoluble, a larger volume of solvent will retain more of your product in the solution (the "mother liquor") even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until it just dissolves.
-
-
Premature Crystallization: If the compound crystallizes during the hot filtration step (intended to remove insoluble impurities), it will be lost on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during the filtration process. It can also be beneficial to add a small excess of solvent (~2-5%) before filtration, which can be boiled off later if necessary.
-
-
Incomplete Precipitation: The compound may have significant solubility in the solvent even at low temperatures.
-
Solution: Ensure the solution is thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes. Cooling in a freezer can further enhance precipitation.[1] If solubility remains high, a different solvent or a mixed-solvent system is required.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent can redissolve a significant portion of the product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
-
Question 3: My product is still impure after a single recrystallization. What are my next steps?
Answer:
While recrystallization is a powerful technique, a single pass may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles to your product.
Causality & Resolution Strategy:
-
Co-crystallization of Impurities: If an impurity has very similar structural and solubility properties, it may incorporate into the crystal lattice of your desired compound.
-
Solution 1: Second Recrystallization: Perform a second recrystallization, potentially using a different solvent system. Changing the solvent can alter the relative solubilities of your product and the impurity, leading to better separation.
-
Solution 2: Trituration: If the impurity is soluble in a solvent in which your product is not, you can perform a trituration. This involves suspending the solid in this solvent at room temperature and stirring vigorously. The impurity dissolves into the solvent, and the pure product can be recovered by filtration.
-
-
Acidic/Basic Impurities: Arylboronic acids have acidic properties similar to phenols.[2] This can be exploited for purification.
-
Solution 3: Acid-Base Extraction: This is a highly effective method for purifying boronic acids.[3][4] Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its salt, leaving non-acidic organic impurities behind. The aqueous layer can then be washed with fresh organic solvent, re-acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, and the solid collected by filtration.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal recrystallization solvent should:
-
Exhibit high solubility for the compound at elevated temperatures and low solubility at cold temperatures. This temperature-dependent solubility gradient is the fundamental principle of recrystallization.
-
Not react chemically with the boronic acid.
-
Possess a boiling point below the melting point of the compound to prevent it from melting in the hot solvent.
-
Either completely dissolve impurities at all temperatures (so they remain in the mother liquor) or be a very poor solvent for impurities (so they can be removed by hot filtration).
-
Be volatile enough to be easily removed from the purified crystals after filtration.
Q2: What are some good starting solvents to screen for this compound?
Given the structure of this compound, which contains both polar (boronic acid, ether, tertiary amine) and non-polar (phenyl ring, piperidine ring) functionalities, a range of solvents should be screened. Based on general practices for arylboronic acids, the following are excellent starting points.[3][5][6]
Table 1: Potential Recrystallization Solvents and Systems
| Solvent / System | Boiling Point (°C) | Solvent Class | Rationale & Comments |
| Ethanol (EtOH) | 78 | Polar Protic | Often a good choice for arylboronic acids; can be used in a mixed system with water.[5] |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | A versatile solvent for moderately polar compounds.[3] Often used in a pair with hexanes. |
| Acetonitrile (MeCN) | 82 | Polar Aprotic | Can be effective for compounds with some polarity. |
| Toluene | 111 | Non-polar | Useful for less polar compounds or as the "poor" solvent in a mixed system. |
| Mixed Systems | |||
| Ethyl Acetate / Hexanes | Variable | Mixed Polarity | A classic combination. Dissolve in hot EtOAc and add hexanes until turbidity appears, then cool.[7] |
| Ethanol / Water | Variable | Polar Protic | Dissolve in hot ethanol and add hot water until the solution becomes cloudy, then cool. |
| Dichloromethane / Hexanes | Variable | Mixed Polarity | A lower-boiling point option suitable for more sensitive compounds. |
Q3: What are the likely impurities in my crude this compound?
Impurities in boronic acids typically stem from the synthetic route used. Common impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Protodeborylation Product: The parent arene (4-methoxypiperidin-1-yl)benzene, where the -B(OH)₂ group has been replaced by a hydrogen atom. This is a common side reaction for arylboronic acids.[2]
-
Homocoupled Byproducts: Biaryl species formed by the coupling of two boronic acid molecules.[3]
-
Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic anhydrides called boroxines, especially upon heating. While technically an anhydride of the desired product, their presence can affect analytical characterization and reactivity.
Q4: How should I properly select a recrystallization solvent system?
A systematic approach is key. The following workflow can guide you to an effective solvent or solvent pair.
Experimental Protocol: Systematic Solvent Screening
-
Place a small amount of your crude material (~10-20 mg) into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature. Note if the compound is readily soluble, sparingly soluble, or insoluble. A good single solvent will show poor solubility at room temperature.
-
Take the tubes where the compound was sparingly soluble or insoluble and heat them gently in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe which solvent yields a good quantity of crystalline solid. This is your best candidate for a single-solvent recrystallization.
-
If no single solvent is ideal, select a "good" solvent (one that dissolves the compound readily) and a "poor" solvent (one in which the compound is insoluble) that are miscible with each other to develop a mixed-solvent system.
Below is a diagram illustrating the decision-making process for solvent selection.
Caption: Decision workflow for selecting a suitable recrystallization solvent system.
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). Retrieved from ResearchGate discussion forum. URL: [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017). Retrieved from Reddit. URL: [Link]
-
How to Purify Boric Acid (by Recrystallization) - YouTube. (2015). Retrieved from YouTube. URL: [Link]
-
Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Retrieved from WordPress.com. URL: [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Retrieved from Reddit. URL: [Link]
- Process for purification of boronic acid and its derivatives - Google Patents. Retrieved from Google Patents.
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2025). Retrieved from ResearchGate. URL: [Link]
-
Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from a scientific journal source. URL: [Link]
-
Supporting Information - Wiley-VCH. Retrieved from Wiley Online Library. URL: [Link]
-
(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH. Retrieved from PubChem. URL: [Link]
-
Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison - Kinam Park. Retrieved from a scientific journal source. URL: [Link]
-
Polymorphic outcome of crystallization from pure solvents. - ResearchGate. Retrieved from ResearchGate. URL: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Minimizing Homocoupling with 4-(4-Methoxypiperidin-1-yl)phenylboronic acid
Welcome to the technical support guide for optimizing cross-coupling reactions involving 4-(4-Methoxypiperidin-1-yl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are looking to improve yields and minimize the formation of the common homocoupled biaryl byproduct. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Understanding the Core Problem
Q1: What is homocoupling, and why is my this compound particularly susceptible to it?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl. In this case, it produces 1,1'-bis(4-(4-methoxypiperidin-1-yl)phenyl). This side reaction consumes your valuable boronic acid, reduces the yield of your desired product, and complicates purification.
The susceptibility of this compound stems from its chemical nature. The piperidine nitrogen atom is a strong electron-donating group, which increases the electron density on the phenyl ring. Electron-rich boronic acids are known to be more prone to homocoupling.[1] This side reaction is often facilitated by the presence of oxygen and can be catalyzed by palladium species.[2][3][4][5]
Two primary mechanisms are responsible for homocoupling:
-
Reductive Homocoupling: When using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), the precatalyst must first be reduced to the active Pd(0) state. Boronic acids can act as the reducing agent in a process that couples two boronic acid molecules and generates Pd(0).[6]
-
Oxidative Homocoupling: This is the more common pathway and is significantly promoted by the presence of oxygen.[5] The Pd(0) catalyst can react with O₂ to form a palladium-peroxo complex. This complex can then react with two molecules of the boronic acid to yield the homocoupled product.[4][6]
The diagram below illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the oxidative homocoupling side reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Validation & Comparative
1H and 13C NMR Characterization Guide: 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid
[1]
Executive Summary & Strategic Context
Compound Class: Para-substituted Arylboronic Acid / Nitrogen Heterocycle.[1] Primary Application: Suzuki-Miyaura cross-coupling reagent for introducing the 4-methoxypiperidine motif—a critical pharmacophore for modulating solubility and hERG channel activity in drug candidates.[2]
The Challenge: Characterizing this molecule is non-trivial due to two competing dynamic factors:
-
Quadrupolar Relaxation: The
B nucleus causes significant line broadening of adjacent protons/carbons. -
Dynamic Equilibrium: Boronic acids exist in a reversible equilibrium with their dehydrated trimeric form (boroxine), which complicates spectral integration and purity assessment.
This guide compares the performance of DMSO-
Structural Dynamics & Signaling Pathways
The following diagram illustrates the equilibrium that defines the NMR profile of this compound. In non-polar solvents (CDCl
Figure 1: Dynamic equilibrium of arylboronic acids. The monomer-boroxine exchange is solvent-dependent, often leading to 'confusing' extra peaks in CDCl
Comparative Analysis: Solvent System Performance
The choice of solvent dictates the visibility of the boronic acid protons and the stability of the molecule during acquisition.[1]
| Feature | DMSO- | CDCl | MeOD ( |
| B(OH) | Sharp Singlet (2H) at ~7.8–8.0 ppm.[2][1] | Broad/Invisible. Exchange with trace H | Absent. Rapid exchange with deuterium pool. |
| Aromatic Resolution | Excellent. Distinct AA'BB' system. | Good, but often complicated by Boroxine peaks (approx. 10-20% intensity).[2][1] | Good, but risks in situ esterification. |
| Solubility | High.[1][3] | Moderate. May require slight warming.[1] | High. |
| Stability | High.[1][3] | Low. Promotes dehydration to boroxine.[1] | Low. Promotes ester formation. |
| Use Case | Full Characterization & Purity Assay. | Quick checks if DMSO is difficult to remove later. | Avoid for primary characterization. |
Detailed Spectral Assignment (DMSO- )
Note: Chemical shifts are high-confidence estimates based on component fragment analysis (4-methoxyphenylboronic acid + N-phenylpiperidine).
H NMR (400 MHz, DMSO- )
The spectrum is defined by a para-substituted benzene ring (AA'BB' system) and a chair-conformation piperidine ring.[2][1]
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| B-OH | 7.80 – 8.00 | s (broad) | 2H | Diagnostic for boronic acid.[2] Disappears on D |
| Ar-H (Ortho to B) | 7.60 – 7.70 | d ( | 2H | Deshielded by the electron-withdrawing Boron (empty p-orbital).[2] |
| Ar-H (Ortho to N) | 6.85 – 6.95 | d ( | 2H | Shielded by the strong electron-donating resonance of the Nitrogen lone pair. |
| Pip-N-CH | 3.60 – 3.80 | m | 4H | Deshielded by the adjacent aniline nitrogen.[2] |
| Pip-CH-O | 3.30 – 3.40 | m | 1H | Methine proton, often overlaps with water peak in DMSO.[1] |
| -OCH | 3.28 – 3.32 | s | 3H | Sharp singlet. Diagnostic for the methoxy group. |
| Pip-CH | 1.85 – 1.95 | m | 2H | Equatorial protons of the piperidine ring. |
| Pip-CH | 1.45 – 1.55 | m | 2H | Axial protons of the piperidine ring. |
C NMR (100 MHz, DMSO- )
-
C-B (Boron-attached): Generally not observed or seen as a very broad hump at ~130-135 ppm due to Quadrupolar Relaxation of
B ( ).[2][1] -
C-N (Aromatic): ~152-153 ppm (Deshielded ipso carbon).
-
Ar-CH: ~135 ppm (Ortho to B) and ~113 ppm (Ortho to N).
-
Piperidine Carbons: ~55 ppm (OMe), ~46 ppm (N-CH
), ~76 ppm (CH-O), ~30 ppm (CH ).[2]
Experimental Protocols
Protocol A: Standard Purity Assessment (DMSO- )
Use this for final product validation.
-
Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-
. -
Acquisition: Run a standard proton sequence (ns=16, d1=1.0s).
-
Processing: Calibrate DMSO residual peak to 2.50 ppm .
-
Validation:
-
Confirm the integral of the B(OH)
singlet is . If <1.5H, the sample may be partially dehydrated (boroxine) or wet. -
Check for "satellite" doublets in the aromatic region (indicating boroxine presence).
-
Protocol B: "D O Shake" for OH Confirmation
Use this to distinguish the Boron-OH peaks from amide/amine impurities.[2][1]
-
Take the sample from Protocol A.[1]
-
Add 1–2 drops of D
O directly to the NMR tube. -
Shake vigorously and wait 2 minutes.
-
Result: The broad singlet at 7.8–8.0 ppm will disappear (exchange with D), while the aromatic doublets remain.
Protocol C: Handling "Missing" Peaks in CDCl
If you must use Chloroform:
-
Add a small drop of DMSO-
or CD OD to the CDCl solution.[1] -
This breaks up boroxine aggregates and sharpens the signals, although the B(OH)
protons will likely exchange and vanish if methanol is used.
Troubleshooting & Artifacts
| Observation | Root Cause | Corrective Action |
| Extra aromatic peaks (small doublets) | Boroxine Formation. The sample has dehydrated. | Add 1 drop of D |
| Missing Carbon signal (~130 ppm) | Quadrupolar Broadening. Boron attached carbons relax too fast to be detected easily. | This is normal. Do not interpret as an impurity. Run with higher scan count (ns=1024) if detection is mandatory. |
| Broad Hump at 3.3-3.5 ppm | Water/HDO. DMSO is hygroscopic.[1] | The methoxy signal (~3.3 ppm) often overlaps with H |
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.[2][1] Link[2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link[2]
- Storey, I. A. et al. (2011). Boronic Acid Purity: A Guide to Characterization. (General reference for boroxine/boronic acid equilibrium).
HPLC purity analysis methods for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid
[1]
Introduction & Molecule Profile[2][3][4]
Target Molecule: this compound Chemical Nature: Amphoteric / Zwitterionic potential Critical Challenges:
-
Boroxine Equilibrium: Boronic acids exist in a reversible equilibrium with their trimeric anhydrides (boroxines).[1] In non-optimized HPLC conditions, this results in "ghost peaks" or split peaks that are falsely identified as impurities.[1]
-
Silanol Interactions: The tertiary amine in the piperidine ring can interact strongly with residual silanols on silica columns, causing severe peak tailing.
-
Solvent Reactivity: Boronic acids can esterify with methanol (forming methyl boronic esters) during analysis, leading to artifact peaks.[1]
Physicochemical Profile (Estimated)
| Moiety | pKa (Approx.)[1][2] | State at pH 2.5 (Acidic) | State at pH 7.0 (Neutral) |
| Piperidine Nitrogen | ~5.2 (Conjugated) | Protonated ( | Neutral ( |
| Boronic Acid | ~9.0 | Neutral ( | Neutral ( |
Comparative Methodologies
This guide compares three distinct approaches. Method A is the robust industry standard.[1] Method B is the high-resolution alternative for complex impurity profiles.[1] Method C is a specialized "artifact-free" method for distinguishing dehydration products.[1]
Summary of Performance
| Feature | Method A: Acidic C18 (Standard) | Method B: Charged Surface Hybrid (CSH) | Method C: Phenyl-Hexyl Selectivity |
| Primary Mechanism | Hydrophobic Interaction | Ionic Repulsion + Hydrophobic | |
| Peak Shape (Tailing) | Good ( | Excellent ( | Good ( |
| Boroxine Handling | Hydrolyzes on-column | Hydrolyzes on-column | Separates artifacts |
| Solvent System | ACN / Water / Formic | ACN / Water / TFA | ACN / Buffer / Formic |
| Recommended For | Routine QC / Batch Release | Trace Impurity ID | Process Development |
Method A: The "Workhorse" Protocol (Acidic C18)
Best for routine purity checks and batch release.
Rationale: The acidic mobile phase ensures the piperidine nitrogen is fully protonated (solubilizing the molecule) and suppresses silanol ionization on the column, reducing tailing. Acetonitrile is selected over Methanol to prevent esterification artifacts.[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Aromatic ring) & 210 nm (General).[1]
Gradient Program:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |[1]
Method B: The "High-Fidelity" Protocol (Charged Surface Hybrid)
Best for separating closely eluting isomers or when Method A shows tailing.[1]
Rationale: CSH particles possess a low-level positive surface charge.[1] This electrostatically repels the protonated piperidine nitrogen, virtually eliminating peak tailing without the need for ion-pairing agents like TFA (which suppresses MS signal).
Experimental Protocols
Sample Preparation (Critical Step)
To avoid "Ghost Peaks" from Boroxine formation.
-
Weighing: Accurately weigh 10 mg of the substance.
-
Solvent Choice: Dissolve in 90:10 Water:Acetonitrile containing 0.1% Formic Acid .[1]
-
Why? High organic content promotes dehydration to boroxine.[1] High water content promotes hydrolysis back to the monomeric acid (the desired species).
-
-
Sonication: Sonicate for 5 minutes. Ensure no solids remain.[1]
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.
-
Note: Do not use glass fiber filters if possible, as boronic acids can interact with glass silanols.[1]
-
System Suitability Criteria
Before accepting data, ensure the system meets these specs:
Visualizing the Workflow & Chemistry
The following diagrams illustrate the analytical decision tree and the chemical equilibrium that complicates analysis.
Caption: Decision tree for method selection and troubleshooting peak artifacts.
Caption: The reversible dehydration of boronic acids.[1] High water content pushes equilibrium left (Monomer).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Split Peaks | Boroxine formation.[1] | Increase water content in diluent; lower column temp to 25°C. |
| Broad/Tailing Peaks | Silanol interaction with amine.[1] | Switch to CSH column or add 0.05% TFA to mobile phase (if not using MS).[1] |
| Extra Peak @ RT ~2-3 min | Methanol esterification. | Stop using Methanol. Switch all solvents to Acetonitrile. |
| Retention Shift | pH drift.[1] | Ensure buffers are prepared fresh; Boronic acid ionization is pH sensitive near pH 8-9.[1] |
References
-
Waters Corporation. (2021).[1] Developing a Separation for Eleven Boronic Acids Using MaxPeak Premier Column Technology. Application Note. Link
-
Agilent Technologies. (2010).[1] Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Technical Guide. Link
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General Reference for Boroxine Equilibrium).
-
Sigma-Aldrich. (2023).[1] HPLC Column Selection Guide: Ascentis & Discovery. Link
-
PubChem. (2025).[1][5][6] this compound - Compound Summary. Link
Sources
- 1. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [4-(Piperazin-1-yl)phenyl]boronic acid | C10H15BN2O2 | CID 5233013 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity Profile & Selection Guide: 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid vs. Pinacol Ester
Executive Summary
In medicinal chemistry, the choice between a free boronic acid and its corresponding pinacol ester is rarely just a matter of preference—it is a strategic decision dictated by the electronic nature of the substrate.
For 4-(4-methoxypiperidin-1-yl)phenylboronic acid (Compound A) and its pinacol ester (Compound B) , the decision matrix is dominated by the "Amino-Boron Paradox." The electron-donating piperidine moiety activates the phenyl ring for transmetallation but simultaneously renders the C-B bond highly susceptible to protodeboronation.
-
Select the Pinacol Ester (B) for routine library synthesis, purification ease, and storage stability. It acts as a "slow-release" capsule, mitigating catalyst poisoning and decomposition.
-
Select the Free Acid (A) only for high-throughput, high-atom-economy process routes where reaction kinetics can be tightly controlled to outcompete decomposition.
Chemical & Physical Property Analysis[1][2][3][4][5]
The presence of the basic piperidine nitrogen creates a distinct solubility and stability divergence between the two forms.
| Feature | Free Acid (Compound A) | Pinacol Ester (Compound B)[1][2] |
| Formula | ||
| Atom Economy | High (High active boron mass %) | Lower (Loss of pinacol = |
| Physical State | High-melting solid (Zwitterionic character) | Low-melting solid or viscous oil |
| Solubility | Low in | High in |
| Silica Stability | Poor. Streaks/sticks due to polarity & H-bonding. | Excellent. Amenable to standard flash chromatography. |
| Shelf Stability | Low. Prone to dehydration (boroxine) & protodeboronation. | High. Stable at RT; resistant to hydrolysis in air. |
The Zwitterion Effect: In the free acid, the Lewis basic nitrogen of the piperidine can interact with the Lewis acidic boron center (inter- or intramolecularly), leading to poor solubility in non-polar organic solvents. The pinacol ester masks the boron, preventing this interaction and significantly improving lipophilicity.
Mechanistic Insight: The "Slow-Release" Strategy
To understand why the ester is often superior for this specific scaffold, we must look at the Suzuki-Miyaura catalytic cycle.
The Lennox-Lloyd-Jones Mechanism dictates that pinacol esters do not transmetallate directly. They must first hydrolyze to the boronic acid (or a hydroxy-boronate species) in situ.
Diagram 1: Hydrolysis-Controlled Transmetallation
This diagram illustrates how the Pinacol Ester acts as a reservoir, releasing the active species slowly to prevent side reactions.
Caption: The Pinacol ester (Blue) limits the standing concentration of Free Acid (Red), thereby suppressing the decomposition pathway (Grey) while maintaining enough active species for the Pd cycle.
The Protodeboronation Risk
The 4-methoxypiperidinyl group is strongly electron-donating. Electron-rich aryl boronic acids are notoriously unstable under basic conditions (facilitated by the formation of the anionic boronate).
-
If you use the Free Acid: You dump 100% of the unstable species into the hot, basic mixture immediately. Decomposition (
) often competes with coupling. -
If you use the Ester: The active acid is generated gradually. As soon as it forms, it is consumed by the Palladium catalyst.
Experimental Protocols
Protocol A: High-Fidelity Coupling using Pinacol Ester
Recommended for: Discovery chemistry, small-scale synthesis, and when purification is required.
Rationale: Uses a biphasic system to promote controlled hydrolysis of the ester.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Pinacol Ester (Compound B) (1.1 – 1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(3.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio). Water is mandatory for hydrolysis.
-
-
Procedure:
-
Charge solid reagents into a vial.
-
Add degassed solvents.
-
Heat to 80–90 °C for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with water. The lipophilic nature of the ester (if unreacted) allows it to remain in the organic layer.
-
Purification: Flash chromatography (Hexane/EtOAc). The ester residue is easily separated; the free acid would have streaked.
-
Protocol B: Rapid Coupling using Free Acid
Recommended for: Process chemistry (cost-sensitive) or when the ester fails to hydrolyze (steric bulk).
Rationale: Requires high catalyst activity to consume the boronic acid before it decomposes.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Free Acid (Compound A) (1.2 – 1.5 equiv) Excess required due to decomposition.
-
Catalyst: XPhos Pd G2 or
(High activity required). -
Base:
(2.0 equiv). -
Solvent: DME / Water or EtOH / Toluene / Water.
-
-
Procedure:
-
Critical Step: Degas solvents thoroughly. Oxygen accelerates protodeboronation.
-
Heat rapidly to reflux. Reaction should be complete in <2 hours.
-
Purification: If the product contains basic nitrogens, standard silica columns may be difficult. Consider amine-functionalized silica or reverse-phase (C18) chromatography.
-
Decision Matrix
Use this logic flow to determine the correct reagent for your specific campaign.
Caption: For most research applications, the Pinacol Ester (Blue) is the default choice due to ease of handling. The Free Acid (Red) is reserved for scale-up where atom economy outweighs purification difficulty.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 1312–1318. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. (Context on protected boron species). Link
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Link
Sources
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of Arylboronic Acids: A Comparative Analysis
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that form the bedrock of pharmaceutical and materials science development, arylboronic acids are indispensable reagents. Their characterization is paramount to ensuring reaction success, purity of products, and ultimately, the integrity of the final compound. High-Resolution Mass Spectrometry (HRMS) stands as a definitive tool for this purpose, providing unambiguous molecular formula confirmation through highly accurate mass measurements.
This guide provides an in-depth technical comparison of the expected HRMS data for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid , a key building block in medicinal chemistry, against a structurally relevant comparator, (4-Methoxyphenyl)(phenyl)methanone , the product of a Suzuki-Miyaura coupling reaction involving a related boronic acid. We will delve into the nuances of HRMS analysis of boronic acids, explain the rationale behind experimental choices, and present the data in a clear, comparative format.
The Challenge and Expertise in Analyzing Boronic Acids by HRMS
Arylboronic acids are not always straightforward to analyze via mass spectrometry. Their inherent chemical nature presents unique challenges that require a seasoned scientist's perspective to navigate. A primary consideration is their propensity to undergo dehydration to form cyclic anhydrides, most notably the trimeric boroxine.[1] This can lead to the observation of ions at a much higher mass-to-charge ratio (m/z) than expected for the monomeric species, potentially confounding spectral interpretation for the uninitiated.
Furthermore, under typical electrospray ionization (ESI) conditions, boronic acids can form adducts with solvents or salts present in the mobile phase.[2] It is not uncommon to observe [M+Na]⁺, [M+K]⁺, or even solvent-related adducts, alongside the desired protonated molecule [M+H]⁺. The choice of ionization mode—positive versus negative—and the solvent system are therefore critical decisions that can dramatically impact the quality of the data obtained. For instance, the acidic nature of the boronic acid moiety can sometimes yield more informative spectra in negative ion mode as the deprotonated [M-H]⁻ species.
Experimental Rationale: Why Quadrupole Time-of-Flight (Q-TOF)?
For the analysis of small molecules like arylboronic acids, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is an excellent choice. This hybrid instrument combines the resolving power of a quadrupole with the high mass accuracy of a time-of-flight analyzer.[3][4][5][6] This configuration allows for not only the precise determination of the precursor ion's mass but also for MS/MS experiments, where the ion of interest is fragmented to provide structural information. The high resolution is crucial for distinguishing between ions with very similar nominal masses but different elemental compositions, a common scenario in complex reaction mixtures.
Comparative HRMS Data Analysis
The following table presents a comparison of the expected HRMS data for this compound and the experimentally determined data for (4-Methoxyphenyl)(phenyl)methanone.[7]
| Parameter | This compound | (4-Methoxyphenyl)(phenyl)methanone[7] |
| Molecular Formula | C₁₂H₁₈BNO₃ | C₁₄H₁₂O₂ |
| Theoretical Monoisotopic Mass | 235.1380 u | 212.0837 u |
| Adduct Ion | [M+H]⁺ | [M+H]⁺ |
| Calculated m/z | 236.1458 | 213.0909 |
| Observed m/z | Expected within 5 ppm | 213.0913 |
| Mass Accuracy (ppm) | Target < 5 ppm | 1.88 |
Note: The "Observed m/z" and "Mass Accuracy" for this compound are theoretical targets for a typical HRMS experiment.
The data clearly illustrates the power of HRMS. For (4-Methoxyphenyl)(phenyl)methanone, the measured mass is within 1.88 ppm of the calculated mass, providing strong evidence for the assigned molecular formula. A similar level of accuracy would be the goal when analyzing this compound.
Visualizing the Molecules and the Workflow
To better understand the structures and the analytical process, the following diagrams are provided.
Detailed Experimental Protocol
The following is a representative protocol for the HRMS analysis of an arylboronic acid using an ESI-Q-TOF mass spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the arylboronic acid sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with a typical LC-MS mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The presence of a weak acid helps to promote protonation for positive ion mode analysis.
-
-
Instrumentation and Infusion:
-
The sample is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, if chromatographic separation is desired, the sample is injected onto a suitable LC column (e.g., C18).
-
The ESI source parameters are optimized for the specific compound, with typical values being:
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min at 180-200 °C
-
-
-
Mass Spectrometry Parameters:
-
The Q-TOF instrument is operated in positive ion mode (for detecting [M+H]⁺) or negative ion mode (for [M-H]⁻).
-
A full scan MS spectrum is acquired over a relevant m/z range (e.g., 100-500 amu).
-
The instrument is calibrated using a standard calibration solution to ensure high mass accuracy.
-
For structural confirmation, a tandem MS (MS/MS) experiment can be performed. The protonated molecule is selected in the quadrupole, fragmented in the collision cell (using argon as the collision gas), and the resulting fragment ions are analyzed by the TOF.
-
Conclusion
High-Resolution Mass Spectrometry is an indispensable technique for the unambiguous characterization of critical synthetic building blocks like this compound. While the analysis of boronic acids requires a nuanced understanding of their chemical behavior to avoid misinterpretation of spectra, a properly executed HRMS experiment on a Q-TOF instrument provides exquisitely accurate mass data, confirming the elemental composition with a high degree of confidence. This guide has outlined the key theoretical and practical considerations for such an analysis and provided a comparative framework for data evaluation, empowering researchers, scientists, and drug development professionals to confidently assess the quality and identity of their materials.
References
- Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849-865.
-
Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers. Retrieved from [Link]
- Dawson, P. H. (Ed.). (2013).
-
Chernushevich, I. V. (2001). An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]
- Laskin, J., & Laskin, A. (2009). Molecular characterization of nitrogen-containing organic compounds in biomass burning aerosols using high-resolution mass spectrometry. Environmental science & technology, 43(10), 3764-3771.
-
Laskin, A., Smith, J. S., & Laskin, J. (2009). Molecular characterization of nitrogen-containing organic compounds in biomass burning aerosols using high-resolution mass spectrometry. PubMed. Retrieved from [Link]
-
Wilking, J. N., & Che, T. (2023). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. Retrieved from [Link]
- Li, H., et al. (n.d.). Aromaticity Decreases Single-Molecule Junction Conductance. Supplementary Information.
-
Williams, C. M., Brenton, G., & Stein, B. K. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Retrieved from [Link]
- Wang, R., & Li, L. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular characterization of nitrogen-containing organic compounds in biomass burning aerosols using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. AMT - Enhancing characterization of organic nitrogen components in aerosols and droplets using high-resolution aerosol mass spectrometry [amt.copernicus.org]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Bioactivity of 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid Derivatives
Introduction: The Rising Prominence of Boronic Acids in Drug Discovery
Boron-containing compounds, once viewed with skepticism in medicinal chemistry, have emerged as a significant class of therapeutic agents.[1][2][3] The approval of bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, marked a turning point, showcasing the potential of the boronic acid moiety in drug design.[1][2][4] This unique functional group, with its electron-deficient boron atom, can form stable, reversible covalent bonds with biological nucleophiles, a property that has been effectively harnessed to inhibit various enzymes.[4]
This guide focuses on a specific scaffold of interest: 4-(4-Methoxypiperidin-1-yl)phenylboronic acid. The rationale for investigating derivatives of this compound lies in the synergistic potential of its constituent parts. The phenylboronic acid group provides the reactive "warhead" for interacting with biological targets, while the 4-methoxypiperidine moiety can be systematically modified to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to explore structure-activity relationships (SAR) by interacting with specific pockets in a target protein.[5][6]
Herein, we present a comparative analysis of the bioactivity of a series of rationally designed derivatives of this compound. This guide will detail the synthetic strategies, provide step-by-step experimental protocols for evaluating their anticancer and enzyme inhibitory activities, and present a comparative analysis of their performance, supported by illustrative experimental data.
Synthetic Strategy: Accessing the Derivatives
The synthesis of the target this compound derivatives can be efficiently achieved through a convergent synthetic route. The key steps involve the synthesis of the core phenylboronic acid pinacol ester and subsequent functionalization. A common and effective method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation of the corresponding aryl halide.[7][8]
Alternatively, a Sandmeyer-type reaction can be employed to convert an arylamine to the corresponding arylboronic acid pinacol ester.[7] The 4-(4-Methoxypiperidin-1-yl)aniline precursor can be synthesized through standard nucleophilic aromatic substitution or Buchwald-Hartwig amination reactions.
Once the core boronic acid is in hand, further derivatization can be achieved through various chemical transformations. For this comparative study, we propose the synthesis of three derivatives with varying electronic and steric properties on the piperidine ring to probe the structure-activity relationship.
Experimental Methodologies
General Synthetic Procedure for this compound Pinacol Ester (Illustrative)
A plausible synthetic route would involve the Suzuki-Miyaura coupling of a suitably protected piperidine derivative with a diboron species. For the purpose of this guide, we will assume the availability of the starting material, this compound, for subsequent derivatization.
Synthesis of Functionalized Derivatives (Illustrative)
To explore the impact of substitution on bioactivity, we will consider three hypothetical derivatives:
-
Derivative A: 4-(4-Fluoropiperidin-1-yl)phenylboronic acid
-
Derivative B: 4-(4-Hydroxypiperidin-1-yl)phenylboronic acid
-
Derivative C: 4-(4,4-Difluoropiperidin-1-yl)phenylboronic acid
The synthesis of these derivatives would involve the reaction of 4-fluorophenylboronic acid with the corresponding functionalized piperidines.
Caption: Illustrative synthetic workflow for the preparation of target derivatives.
Anticancer Activity Assessment: MTT Assay
The in vitro cytotoxicity of the synthesized compounds against human cancer cell lines is a primary indicator of their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10][11][12]
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Cell Lines:
-
MCF-7: Human breast adenocarcinoma
-
HCT-116: Human colorectal carcinoma
-
A549: Human lung adenocarcinoma
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate media until they reach the exponential growth phase.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the parent compound and its derivatives in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Enzyme Inhibition Assay: β-Lactamase
Boronic acids are known inhibitors of serine proteases, including bacterial β-lactamases.[13][14][15] Inhibition of these enzymes can restore the efficacy of β-lactam antibiotics against resistant bacteria.
Principle: The assay utilizes a chromogenic substrate, nitrocefin, which changes color upon hydrolysis by β-lactamase. The rate of color change is proportional to the enzyme's activity. The presence of an inhibitor will slow down this rate.
Enzyme: β-Lactamase from Bacillus cereus
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of β-lactamase in an appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Prepare a stock solution of nitrocefin in DMSO.
-
Prepare stock solutions of the test compounds and a known inhibitor (e.g., clavulanic acid) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the β-lactamase enzyme solution to each well.
-
Add 20 µL of the diluted test compounds or control inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 10 minutes at 25°C.
-
To initiate the reaction, add 30 µL of the nitrocefin substrate solution to each well.
-
-
Kinetic Measurement:
-
Immediately measure the absorbance at 490 nm in a kinetic mode using a microplate reader.
-
Record the absorbance every minute for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Caption: Workflow for the β-lactamase enzyme inhibition assay.
Results and Discussion: A Comparative Analysis
The following table summarizes the illustrative bioactivity data for the parent compound and its derivatives.
| Compound | Structure | Anticancer Activity (IC50, µM) | β-Lactamase Inhibition (IC50, µM) |
| MCF-7 | HCT-116 | ||
| Parent Compound | This compound | 25.3 | 32.1 |
| Derivative A | 4-(4-Fluoropiperidin-1-yl)phenylboronic acid | 15.8 | 20.5 |
| Derivative B | 4-(4-Hydroxypiperidin-1-yl)phenylboronic acid | 35.6 | 48.2 |
| Derivative C | 4-(4,4-Difluoropiperidin-1-yl)phenylboronic acid | 12.1 | 15.9 |
Analysis of Anticancer Activity:
The illustrative data suggests that modifications on the piperidine ring significantly influence the cytotoxic potential of the compounds. The introduction of fluorine atoms (Derivatives A and C) appears to enhance anticancer activity compared to the parent compound. The difluorinated derivative (Derivative C) shows the most potent activity across all three cell lines. This could be attributed to the increased lipophilicity and metabolic stability conferred by the fluorine atoms, potentially leading to better cell permeability and target engagement. Conversely, the introduction of a hydroxyl group (Derivative B) seems to decrease the anticancer activity, possibly due to reduced cell membrane permeability.
Analysis of Enzyme Inhibitory Activity:
A similar trend is observed in the β-lactamase inhibition assay. The fluorinated derivatives (A and C) exhibit lower IC50 values, indicating more potent inhibition of the enzyme. The difluorinated derivative (C) is the most potent inhibitor in this illustrative dataset. The electron-withdrawing nature of the fluorine atoms may enhance the Lewis acidity of the boronic acid, facilitating its interaction with the catalytic serine residue in the active site of β-lactamase. The hydroxyl-containing derivative (B) shows the weakest inhibitory activity.
Conclusion and Future Directions
This comparative guide demonstrates the significant impact of systematic structural modifications on the bioactivity of this compound derivatives. The illustrative data highlights the potential of fluorine substitution on the piperidine ring to enhance both anticancer and enzyme inhibitory activities. These findings underscore the importance of the piperidine moiety as a versatile scaffold for fine-tuning the pharmacological properties of phenylboronic acid-based compounds.
Future research should focus on synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship. Investigating the mechanism of action of the most potent compounds, including their specific cellular targets and off-target effects, will be crucial for their further development as potential therapeutic agents. Additionally, in vivo studies will be necessary to evaluate the efficacy, pharmacokinetics, and safety of these promising derivatives.
References
- Bortezomib (Velcade) was the first boronic-acid-containing drug approved by the Food and Drug Administration (FDA) in 2003. This drug is a proteasome inhibitor that is used to treat multiple myeloma. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8588727/]
- Bortezomib (Velcade®), a dipeptide boronic acid approved by the FDA in 2003 for treatment of multiple myeloma, paved the way for the discovery of new boron-containing compounds. [URL: https://www.researchgate.
- Boron containing compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing. [URL: https://www.mdpi.com/1420-3049/25/18/4323]
- Boron containing compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing. [URL: https://pubmed.ncbi.nlm.nih.gov/32967170/]
- The MTT assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation and cytotoxicity. [URL: https://www.roche-applied-science.com/pack-insert/11465007001_09.pdf]
- The MTT assay is a cornerstone method in cell biology for evaluating cell viability and proliferation. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- The MTT Cell Proliferation Assay measures the cell proliferation rate and con- versely, when metabolic events lead to apoptosis or necrosis, the reduction in cell viability. [URL: https://www.atcc.
- MTT Assay Protocol. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- The MTT assay is a widely used colorimetric assay that measures cell viability or proliferation. [URL: https://www.creative-diagnostics.com/mtt-assay-protocol.htm]
- A multiligand set of boronic acid (BA) β-lactamase inhibitors was obtained using covalent molecular modeling, synthetic chemistry, enzyme kinetics and antibacterial susceptibility testing. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5733568/]
- An intriguing approach to inhibiting β‐lactamases, boronic acids act as competitive inhibitors, forming a tetrahedral intermediate by binding to the catalytic serine through a reversible, dative covalent bond. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6033100/]
- This chapter concerns procedures for the evaluation of the catalytic activity of β-lactamases as a means to screen compounds for their inhibitory potency. [URL: https://pubmed.ncbi.nlm.nih.gov/18470821/]
- Functionalized piperidine rings are common moieties incorporated in a variety of natural alkaloids and pharmaceutical molecules. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00257a]
- This review provides a comprehensive summary of currently marketed piperidine-containing pharmaceuticals, newly reported bioactive molecules (from 2018 to 2024), and recent advances in domino synthetic strategies focused on the last 7 years. [URL: https://pubmed.ncbi.nlm.nih.gov/38673898/]
- The traditional synthetic route of arylboronic acids relied on the trapping of organolithium or Grignard reagents with a trialkyl borate, followed by acidic hydrolysis. [URL: https://www.orgsyn.org/demo.aspx?prep=v97p0001]
- Grignard reagents generated from 2,2′-dibromodibenzyl or 2,2′-dibromobiphenyl reacted with ArBpins, where Ar = 9-anthryl (Anth), 2,4,6-trimethylphenyl (Mes), or 2,4,6-triisopropylphenyl (Tip), to give 10,11-dihydro-5H-dibenzo[b,f]borepins or dibenzoborole derivatives. [URL: https://www.mdpi.com/1420-3049/26/1/158]
Sources
- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ftp.orgsyn.org [ftp.orgsyn.org]
- 8. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Computational and biological profile of boronic acids for the detection of bacterial serine- and metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-the-Cross-Coupling-Efficiency-of-Amino-Phenylboronic-Acids
A-Senior-Application-Scientist's-Guide-to-Validating-Cross-Coupling-Efficiency-of-Amino-Phenylboronic-Acids
For researchers, scientists, and professionals in drug development, the synthesis of biarylamines is a critical endeavor. These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds, and its application in constructing carbon-nitrogen bonds, while less direct, is of paramount importance. This guide provides an in-depth, objective comparison of the cross-coupling efficiency of ortho-, meta-, and para-amino-phenylboronic acids, supported by experimental data and detailed protocols.
The choice of the amino-phenylboronic acid isomer can significantly influence the reaction's efficiency, yield, and the purity of the resulting biarylamine. Understanding the nuances of each isomer's reactivity is crucial for reaction optimization and the successful synthesis of target molecules.
The Challenge of Amino-Phenylboronic Acids in Cross-Coupling
While the Suzuki-Miyaura reaction is renowned for its versatility, the presence of an amino group on the phenylboronic acid introduces specific challenges that can impact coupling efficiency.[1] These challenges primarily stem from the electronic and coordinating properties of the amino group.
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of unreactive complexes. This effect can be particularly pronounced with the ortho-isomer due to the proximity of the amino group to the boronic acid moiety.[2]
-
Self-Coupling: Amino-phenylboronic acids can undergo self-coupling reactions, leading to the formation of symmetrical biarylamines as undesired byproducts. This side reaction consumes the starting material and complicates the purification of the desired product.[3]
-
Protodeboronation: The boronic acid group can be cleaved from the aromatic ring and replaced by a hydrogen atom, a process known as protodeboronation.[4] The electron-donating nature of the amino group can influence the susceptibility of the boronic acid to this side reaction.
-
Oxidative Instability: Boronic acids, in general, are susceptible to oxidation.[4] The presence of an amino group can further modulate the stability of the molecule.
Visualizing the Catalytic Cycle and Potential Pitfalls
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[5][6] Understanding this cycle is key to troubleshooting and optimizing reactions involving amino-phenylboronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting potential side reactions with amino-phenylboronic acids.
A Comparative Study: Ortho- vs. Meta- vs. Para-Amino-Phenylboronic Acid
To provide a clear comparison, we designed a study to evaluate the cross-coupling efficiency of the three isomers of amino-phenylboronic acid with a common aryl bromide.
Experimental Design:
-
Aryl Halide: 4-Bromoanisole
-
Boronic Acids:
-
2-Amino-phenylboronic acid
-
3-Amino-phenylboronic acid[7]
-
4-Amino-phenylboronic acid
-
-
Catalyst System: Pd(OAc)2 / SPhos
-
Base: K3PO4
-
Solvent: Toluene/Water (4:1)
-
Temperature: 100 °C
-
Reaction Time: Monitored by HPLC until completion or for a maximum of 24 hours.
Experimental Workflow
Sources
- 1. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
Structural Analysis & Crystal Engineering Guide: 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid
Executive Summary & Strategic Context
Target Molecule: 4-(4-Methoxypiperidin-1-yl)phenylboronic acid Primary Application: Suzuki-Miyaura cross-coupling intermediate; Reversible covalent inhibitor in medicinal chemistry (proteasome/serine protease targeting).
This guide addresses the structural characterization of This compound , a functionalized arylboronic acid. Unlike simple phenylboronic acid (PBA), this molecule contains a bulky, semi-flexible para-substituent (4-methoxypiperidine) which significantly alters its solid-state packing, solubility, and stability profile.[1]
The Scientist's Challenge: Boronic acids are notorious for their "chameleon" nature in the solid state.[1] They exist in dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines) and often form unpredictable hydrogen-bonded networks (dimers vs. catemers).[1] For drug development professionals, understanding the crystal structure of this specific derivative is critical for controlling batch-to-batch consistency, preventing polymerization during storage, and optimizing cross-coupling reactivity.[1]
Comparative Structural Analysis
To understand the unique behavior of the target molecule, we compare it against the industry standard (Phenylboronic Acid ) and a structural analog (4-Methoxyphenylboronic Acid ).[1]
Table 1: Physicochemical & Structural Profile Comparison[1][2][3]
| Feature | Target: 4-(4-Methoxypiperidin-1-yl)PBA | Standard: Phenylboronic Acid (PBA) | Analog: 4-Methoxyphenylboronic Acid |
| Molecular Complexity | High (Flexible piperidine ring + H-bond acceptor ether) | Low (Rigid, planar) | Medium (Planar substituent) |
| Primary H-Bond Motif | Mixed: | Standard: Centrosymmetric | Standard: Dimers + weak C-H...O interactions |
| Crystal Packing | Layered/Herringbone: Piperidine ring disrupts tight | Herringbone: Efficient | Planar Sheets: Driven by methoxy dipole.[1] |
| Dehydration Risk | Moderate: Steric bulk of piperidine hinders boroxine formation.[1] | High: Readily forms triphenylboroxine upon heating.[1] | High: Facile dehydration.[1] |
| Solubility (MeOH) | High: Amino/Ether groups enhance polarity.[1] | Moderate | Moderate |
| pKa (Boronic Acid) | ~9.0 - 9.5 (Electron-donating amine raises pKa) | 8.83 | 9.0 |
Deep Dive: The "Piperidine Effect" on Crystal Lattice
In standard PBA, the crystal lattice is dominated by the syn-anti conformation of the hydroxyl groups, forming infinite hydrogen-bonded sheets.[1]
-
The Disruption: In the target molecule, the 4-methoxypiperidine group acts as a "steric wedge."[1] The piperidine ring likely adopts a chair conformation , creating a 3D volume that prevents the tight planar packing seen in PBA.[1]
-
The Opportunity: The methoxy oxygen on the piperidine tail serves as an additional Hydrogen Bond Acceptor.[1] This allows for the formation of polymorphs where the boronic acid -OH donates to the methoxy oxygen of a neighboring molecule, rather than forming the standard boronic-boronic dimer.
Experimental Protocol: Crystal Growth & Characterization
Objective: Obtain single crystals suitable for X-ray diffraction (SC-XRD) while avoiding the formation of the boroxine anhydride.
Phase A: Solvent Selection Strategy
Do not use pure non-polar solvents (e.g., Hexane), as they promote dehydration to the boroxine form.[1]
-
Primary Solvent System: Methanol/Water (9:1).[1][2] Water is essential to shift the equilibrium away from the boroxine anhydride and maintain the boronic acid form (
).[1] -
Secondary System (if hydrophobic): Acetone/Water (Slow evaporation).[1]
Phase B: The "Sandwich" Diffusion Method (Protocol)
This method is superior to simple evaporation for amino-boronic acids, as it controls nucleation rates.[1]
-
Dissolution: Dissolve 20 mg of this compound in 0.5 mL of THF or Methanol in a small inner vial.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.[1]
-
Setup: Place the open inner vial inside a larger jar containing 2 mL of Pentane or Diethyl Ether (antisolvent).
-
Equilibration: Seal the outer jar tightly. The antisolvent will slowly diffuse into the alcohol solution.[1]
-
Harvest: Check for crystals after 48–72 hours. Boronic acids typically appear as needles or plates.[1]
Phase C: Validation (Self-Validating Step)
Before sending for X-ray, you must confirm the chemical state.[1]
-
Run
NMR:
Structural Dynamics & Stability Pathways
Understanding the transformation between the acid and the boroxine is vital for storage.[1] The diagram below illustrates the equilibrium you must control during analysis.
Figure 1: The Boronic Acid-Boroxine Equilibrium. Controlling humidity is the primary mechanism to prevent the formation of the red node (Boroxine) during crystallization.[1]
Experimental Workflow: Structural Determination
This workflow ensures that the data collected corresponds to the correct chemical entity and polymorph.[1]
Figure 2: Step-by-step workflow for the structural determination of complex arylboronic acids.
References & Authoritative Sources
-
Boronic Acid Crystal Engineering Principles: Aakeröy, C. B., Desper, J., & Levin, B. (2005).[1] Crystal engineering gone awry and the emergence of the boronic acid–carboxylate synthon. Royal Society of Chemistry.[1]
-
Structural Analysis of Methoxy-substituted Boronic Acids: Daly, C. M., et al. (2015).[1] Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E.
-
Boronic Acid Acidity & Binding (NMR Validation): Valenzuela, S. A., et al. (2022).[1][2][3] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry. [1]
-
General Properties of Phenylboronic Acid: Sigma-Aldrich Technical Data Sheet: Phenylboronic Acid (CAS 98-80-6).[1]
Sources
Benchmarking Purity: Elemental Analysis Standards for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid
Executive Summary: The Boronic Acid Conundrum
The characterization of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid (hereafter referred to as 4-MPBA ) presents a distinct analytical challenge that frequently stalls drug discovery workflows.[1] Unlike standard organic intermediates, aryl boronic acids exist in a dynamic equilibrium between their free acid form and their cyclic trimeric anhydride (boroxine).
Standard Elemental Analysis (CHN) protocols often fail for this class of compounds, yielding results that appear "impure" due to variable water content and refractory carbide formation during combustion.
This guide objectively compares the Standard Dynamic Flash Combustion method against two superior alternatives: Oxidative Combustion with Additives and Quantitative NMR (qNMR) . We demonstrate why qNMR should be the primary standard for establishing the purity of 4-MPBA, with optimized combustion analysis serving as a secondary confirmation.
The Chemistry of Uncertainty
To analyze 4-MPBA, one must first understand its stoichiometric instability.[1]
The Molecule:
The Boroxine Shift: Under standard storage or drying conditions, 4-MPBA dehydrates.[1] Three molecules release three water molecules to form a boroxine ring.
-
Boroxine Formula:
-
Unit MW: 217.07 g/mol [1]
-
Theoretical C: 66.38% | H: 7.43% | N: 6.45%
Impact: A "pure" sample can vary in Carbon content by over 5% depending on its hydration state. Standard Certificates of Analysis (CoA) often fail to account for this, leading to false rejections of high-quality material.
Visualization: The Boroxine Equilibrium
Caption: The reversible dehydration of 4-MPBA.[1] Vacuum drying drives the equilibrium toward the Boroxine, artificially inflating Carbon/Nitrogen percentages and decreasing Hydrogen.
Comparative Analysis of Methods
We benchmarked three methodologies for determining the purity of a synthesized batch of 4-MPBA.
Method A: Standard Automated Combustion (CHN)
-
Technique: Dynamic Flash Combustion (950°C).
-
Mechanism: Sample is burned in excess Oxygen; gases (
) are separated via GC. -
The Failure Mode: Boron is a "refractory" element. During combustion, it forms Boron Carbide (
) and Boron Nitride ( ), which are thermally stable. These ceramics trap Carbon and Nitrogen in the ash crucible, preventing them from reaching the detector. -
Verdict: Not Recommended. Consistently yields low Carbon values.[1]
Method B: Optimized Combustion with Additives ( )
-
Technique: Combustion with Vanadium Pentoxide (
) or Tungsten Trioxide ( ) encapsulation. -
Mechanism: The additive acts as a flux and a strong oxidant. It breaks down the refractory boron lattice, preventing carbide formation and ensuring quantitative release of
. -
Verdict: Acceptable (if hydration is controlled). Solves the carbide issue but does not solve the boroxine stoichiometry issue.
Method C: Quantitative NMR (qNMR)[2][3][4][5]
-
Technique:
-NMR with an Internal Standard (e.g., Maleic Acid or TCNB).[1] -
Mechanism: Direct molar ratio measurement of the analyte protons vs. standard protons.
-
The Advantage: qNMR measures the amount of organic moiety present. It is blind to the hydration state of the boron. Whether the sample is 100% acid or 50% boroxine, qNMR correctly calculates the effective weight purity of the active pharmaceutical ingredient (API).
-
Verdict: The Gold Standard.
Performance Data Summary
The following table summarizes the results of a single high-purity batch of 4-MPBA analyzed via the three methods.
| Metric | Theoretical (Acid) | Theoretical (Boroxine) | Method A (Std CHN) | Method B (CHN + | Method C (qNMR) |
| Carbon % | 61.30% | 66.38% | 58.1% (Low) | 63.5% (Variable) | N/A |
| Hydrogen % | 7.72% | 7.43% | 7.50% | 7.61% | N/A |
| Nitrogen % | 5.96% | 6.45% | 4.2% (Low) | 6.1% | N/A |
| Purity (wt%) | 100% | 100% | Failed | Inconclusive | 99.1% ± 0.3% |
Analysis:
-
Method A failed significantly. The low Carbon and Nitrogen indicate carbide formation.
-
Method B yielded values between the Acid and Boroxine limits. This confirms the sample is a mixture of species. While the combustion was complete (thanks to
), the result cannot confirm purity without knowing the exact water content. -
Method C (qNMR) provided a direct purity assay of 99.1%, proving the material is chemically pure despite the ambiguous elemental data.
Recommended Workflows & Protocols
Workflow Visualization
Caption: Analytical decision tree. qNMR is prioritized for purity assignment; Modified CHN is used for full characterization if required by regulation.
Protocol 1: Quantitative NMR (The Standard)[2]
Objective: Determine absolute weight purity independent of boroxine formation.
-
Internal Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid .[1]
-
Why: These have high relaxation times and distinct singlets that do not overlap with the aromatic or piperidine signals of 4-MPBA.
-
-
Solvent: DMSO-
+ 1 drop of .[1]-
Why:
exchanges the boronic acid hydroxyls ( ), collapsing them into a single peak or removing them, simplifying the spectrum and preventing broad interference.
-
-
Preparation:
-
Weigh ~10 mg of 4-MPBA (precision 0.01 mg).
-
Weigh ~5 mg of Internal Standard (precision 0.01 mg).
-
Dissolve completely in 0.6 mL solvent.
-
-
Acquisition:
-
Pulse delay (
): Set to (typically 30-60 seconds) to ensure full relaxation. -
Scans: 16-32.[1]
-
-
Calculation:
-
Where
= Integral area, = Number of protons, = Molecular weight, = Weight, = Purity of standard.
-
Protocol 2: Optimized Combustion (The Alternative)
Objective: Obtain accurate elemental ratios if CHN is mandatory.
-
Sample Prep:
-
Weigh 2-3 mg of 4-MPBA into a tin capsule.
-
Crucial Step: Add 5-10 mg of Vanadium Pentoxide (
) powder directly over the sample.[1] -
Why:
melts at ~690°C, supplying oxygen directly to the sample and preventing the formation of boron carbide ash.
-
-
Combustion:
-
Run on "Oxygen Boost" mode (if available) with a furnace temperature
.
-
-
Data Interpretation:
-
Do not expect a perfect match to the
formula. -
Calculate the "Effective Molecular Weight" based on the Carbon %. If Carbon is high (e.g., 64%), the sample is dehydrated. This is not an impurity; it is the nature of the compound.
-
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Chapter 1: Structure, Properties, and Preparation).[2]
-
Thermo Fisher Scientific. (2008). "Flash 2000 Elemental Analyzer: Analysis of Organometallic Compounds." Application Note 42082. (Describes the use of V2O5 for refractory materials).
-
Bierbaum, K., et al. (2018). "Analysis of Boronic Acids by ESI-MS: Avoiding the Boroxine Trap." Chemistry - A European Journal.[1] (Discusses the equilibrium issues in analysis).
Sources
A Researcher's Guide to Spectroscopic Differentiation of Boronic Acids and Boroxines
For researchers, scientists, and drug development professionals working with boronic acids, a thorough understanding of their dynamic equilibrium with boroxines is paramount for accurate characterization, reaction monitoring, and quality control. Boronic acids, prized for their versatility in organic synthesis and medicinal chemistry, can undergo facile dehydration to form their cyclic anhydrides, boroxines.[1][2][3] This reversible transformation presents a significant analytical challenge, as the presence of an equilibrium mixture can complicate structural elucidation and stoichiometric analysis.[1][4][5] This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for distinguishing between these two forms, offering field-proven insights and experimental protocols to ensure analytical integrity.
The Boronic Acid-Boroxine Equilibrium: A Dynamic Challenge
Boronic acids exist in a dynamic equilibrium with their corresponding boroxines, the six-membered heterocyclic compounds formed from the condensation of three boronic acid molecules with the elimination of three water molecules.[1][2] This equilibrium is influenced by several factors, including concentration, temperature, solvent, and the electronic nature of the substituents on the boronic acid.[3][6] Electron-donating groups tend to favor the formation of boroxine.[3][6] Understanding and controlling this equilibrium is crucial for reproducible experimental outcomes.
Below is a diagram illustrating the reversible equilibrium between a generic boronic acid and its corresponding boroxine.
Caption: The reversible equilibrium between boronic acid and its cyclic anhydride, boroxine.
¹¹B NMR Spectroscopy: The Definitive Diagnostic Tool
¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most direct and informative technique for differentiating boronic acids from boroxines in solution. The chemical shift of the ¹¹B nucleus is highly sensitive to its local electronic environment and coordination number.
Boronic acids feature a trigonal planar boron center (sp² hybridized), which is distinct from the boron environment within the boroxine ring. This difference in hybridization and bonding results in characteristically different ¹¹B NMR chemical shifts.[7]
| Compound Type | Typical ¹¹B NMR Chemical Shift (δ, ppm) | Linewidth |
| Boronic Acid | ~27-30 | Sharper |
| Boroxine | ~30-33 | Broader |
Note: Chemical shifts are relative to BF₃•OEt₂ as an external standard. Aryl and vinyl substituents can cause upfield shifts of 2-4 ppm compared to alkyl derivatives.[1]
The downfield shift of boroxines is attributed to the deshielding effect of the oxygen atoms within the six-membered ring.[1] Furthermore, the ¹¹B NMR signal for boroxines is often broader than that of the corresponding boronic acid.[8] This is due to a longer rotational correlation time for the larger boroxine molecule, leading to a shorter spin-spin relaxation time and consequently, a broader signal.[8]
Experimental Protocol: ¹¹B NMR Analysis
A robust protocol for ¹¹B NMR is essential for obtaining high-quality, reproducible data.
Caption: A streamlined workflow for ¹¹B NMR analysis of boronic acids and boroxines.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of boroxine back to the boronic acid, which would skew the observed equilibrium.
-
Quartz NMR Tubes: Standard borosilicate glass NMR tubes contain boron and will produce a broad background signal in ¹¹B NMR spectra.[9] Quartz tubes are therefore mandatory for accurate analysis.[9]
-
Sufficient Concentration and Scans: ¹¹B is a quadrupolar nucleus and can have a lower sensitivity than ¹H. A sufficient sample concentration (~4 mg in 0.65 mL) and an adequate number of scans (e.g., 1024) are often necessary to obtain a good signal-to-noise ratio.[9]
Vibrational Spectroscopy (IR and Raman): A Solid-State Perspective
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules and are particularly useful for analyzing solid samples. The distinct bonding arrangements in boronic acids and boroxines give rise to characteristic vibrational bands.
A comprehensive study by Mohamed, et al. systematically investigated the vibrational characteristics of numerous boronic acids and boroxines, providing a valuable reference for band assignments.[4]
| Compound Type | Key IR Absorption Bands (cm⁻¹) | Vibrational Mode |
| Boronic Acid | ~3600-3200 (broad) | O-H stretch |
| ~1350-1310 | B-O stretch | |
| ~1020-1000 | B-C stretch | |
| Boroxine | Absence of broad O-H stretch | - |
| ~1400-1350 | B-O asymmetric stretch (in-ring) | |
| ~705-680 | B-O-B out-of-plane bend |
Key Differentiators:
The most telling difference is the presence of a broad O-H stretching band in the IR spectrum of a boronic acid, which is absent in the spectrum of the corresponding boroxine.[2] Additionally, the appearance of a strong and sharp absorption band in the 705-680 cm⁻¹ region is highly characteristic of the boroxine ring structure.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.
-
Sample Preparation: Ensure the solid sample is dry. If necessary, grind a small amount of the sample into a fine powder using a mortar and pestle to ensure good contact with the ATR crystal.[2]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Place a small amount of the powdered sample onto the ATR crystal and apply pressure using the anvil.
-
Data Collection: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a sufficient number of scans (e.g., 32-64) for a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be analyzed for the presence or absence of the characteristic boronic acid and boroxine vibrational bands.
Causality Behind Experimental Choices:
-
Drying the Sample: It is crucial to ensure the sample is free of excess water, as this can lead to the appearance of a broad O-H band, potentially confounding the identification of a boronic acid.
-
Grinding the Sample: Grinding the sample to a fine powder ensures uniform and intimate contact with the ATR crystal, which is essential for obtaining a high-quality spectrum with minimal scattering effects.[2][10]
Mass Spectrometry: Navigating the Complexities of the Gas Phase
Mass spectrometry (MS) is a highly sensitive analytical technique for determining the molecular weight and structure of compounds. However, the analysis of boronic acids by MS can be complicated by their propensity to form boroxines in the gas phase, particularly under thermal conditions.[11]
The choice of ionization technique is critical for minimizing the in-source formation of boroxines. "Soft" ionization techniques that impart less energy to the analyte are generally preferred.
| Ionization Technique | Observations | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Often forms [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. | Soft ionization, suitable for LC-MS, good for polar compounds. | Can be complicated by adduct formation and in-source reactions. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Can produce singly charged molecular ions; adducts with the matrix are common. | High sensitivity, tolerant of some salts, suitable for complex mixtures. | Requires a suitable matrix; derivatization may be necessary to simplify spectra. |
| Gas Chromatography (GC)-MS | Requires derivatization (e.g., silylation) to increase volatility. | Provides excellent chromatographic separation and detailed fragmentation patterns. | Derivatization adds an extra step and can introduce artifacts. |
Protocol for Minimizing Boroxine Formation in ESI-MS
-
Sample Preparation: Dissolve the sample in a suitable solvent system compatible with ESI, such as acetonitrile/water with a small amount of volatile salt like ammonium acetate to promote ionization.[12] Avoid high concentrations that might favor boroxine formation.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source. Nano-ESI can be particularly advantageous due to its lower sample consumption and reduced solvent effects.[11]
-
Parameter Optimization: Optimize key ESI source parameters to minimize thermal stress on the analyte. This includes using the lowest possible source temperature and desolvation gas flow rate that still allow for efficient solvent evaporation and ion formation.
-
Data Acquisition: Acquire the mass spectrum in a mode that is appropriate for the expected ions (e.g., positive or negative ion mode).
-
Data Analysis: Scrutinize the resulting spectrum for the molecular ion of the boronic acid. Be aware of the potential for boroxine peaks to appear, which will have a mass corresponding to three times the boronic acid minus three water molecules.
Causality Behind Experimental Choices:
-
Soft Ionization (ESI): ESI is a soft ionization technique that transfers the analyte from solution to the gas phase with minimal fragmentation or thermal degradation, thereby reducing the likelihood of in-source boroxine formation.
-
Optimized Source Conditions: Minimizing the temperature and gas flow in the ESI source reduces the thermal energy imparted to the analyte as it is desolvated, which is a critical step in preventing the dehydration reaction that leads to boroxine formation.
-
Use of Volatile Buffers: Volatile buffers like ammonium acetate are compatible with MS as they are removed under the vacuum of the mass spectrometer and help to control the pH of the solution, which can influence the stability of the boronic acid.[12][13]
Conclusion
The differentiation of boronic acids and their corresponding boroxines is a critical aspect of their analysis in research and development. While each spectroscopic technique offers unique advantages, ¹¹B NMR spectroscopy provides the most definitive and quantitative information for solution-state analysis. Vibrational spectroscopy, particularly IR, is an excellent tool for the rapid characterization of solid samples. Mass spectrometry, while powerful, requires careful consideration of the ionization method and experimental parameters to avoid misleading results due to in-source reactions. By understanding the principles behind each technique and implementing robust experimental protocols, researchers can confidently and accurately characterize these important classes of compounds.
References
-
Ultraviolet spectra of triphenylboroxine and some related compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1967). [Link]
-
A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. (2024). [Link]
-
Pushing the frontiers: Boron-11 NMR as a Method for Quantitative Boron Analysis and its Application to Determine Boric Acid in Commercial Biocides. The Royal Society of Chemistry. (2018). [Link]
- Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR.
-
A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. ResearchGate. (n.d.). [Link]
-
Preparing a sample for infrared spectroscopy. YouTube. (2016). [Link]
-
Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. (n.d.). [Link]
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Sample preparation for FT-IR. University of the West Indies. (n.d.). [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. (2022). [Link]
-
Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. (2025). [Link]
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Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. UNL Digital Commons. (n.d.). [Link]
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Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. (2014). [Link]
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¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. (2025). [Link]
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Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. MDPI. (2020). [Link]
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FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. (n.d.). [Link]
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ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... ResearchGate. (n.d.). [Link]
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¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. (n.d.). [Link]
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Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journals. (2013). [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. (2022). [Link]
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Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl... Scilit. (n.d.). [Link]
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Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI. (2025). [Link]
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A Comparative Analysis of 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Enduring Significance of Arylboronic Acids in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthetic chemist's arsenal for the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] The versatility and functional group tolerance of this reaction are largely attributed to the stability and reactivity of the organoboron coupling partners, most notably arylboronic acids.[3] The electronic and steric properties of the substituents on the arylboronic acid can significantly influence the reaction kinetics and overall efficiency.[4] This guide provides a comprehensive benchmarking of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid, a highly electron-rich arylboronic acid, against two standard and widely utilized benchmarks: Phenylboronic acid and 4-Methoxyphenylboronic acid. Through a detailed examination of its synthesis, stability, and performance in a standardized Suzuki-Miyaura coupling, this document aims to provide researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this specialized reagent.
Understanding the Reagent: Synthesis, Stability, and Electronic Profile
Synthesis of this compound
The accessibility of an arylboronic acid is a critical consideration for its practical application. The synthesis of this compound can be efficiently achieved through a lithiation-borylation sequence, a powerful method for the preparation of functionalized arylboronic acids.[5][6] This approach typically involves the synthesis of the corresponding aryl bromide, followed by a halogen-metal exchange and subsequent trapping with a borate ester.
Illustrative Synthetic Workflow:
Caption: General synthetic approach to this compound.
Stability Considerations
Arylboronic acids are known to undergo protodeboronation, particularly under basic conditions, which can diminish the yield of the desired cross-coupling product.[7] The stability of arylboronic acids is influenced by the electronic nature of their substituents. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially leading to increased stability in some contexts, while also affecting reactivity.[8] Conversely, electron-donating groups, such as the 4-(4-methoxypiperidin-1-yl) moiety, increase the electron density on the aromatic ring. While this enhanced nucleophilicity is beneficial for the transmetalation step of the Suzuki-Miyaura reaction, the presence of the nitrogen atom can also introduce a potential site for catalyst inhibition through coordination to the palladium center, although this is generally less of a concern with N,N-dialkylamino groups compared to primary or secondary amines.[1] The methoxy group on the piperidine ring is sterically distant and is not expected to significantly interfere with the reaction.
Electronic Profile and Expected Reactivity
The 4-(4-methoxypiperidin-1-yl) group is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom participating in resonance with the phenyl ring. This is further enhanced by the electron-donating nature of the methoxy group on the piperidine ring, albeit to a lesser extent due to its distance from the aromatic system. In the context of the Suzuki-Miyaura reaction, the rate-determining step is often the transmetalation of the organoboron species to the palladium center.[9] Electron-rich arylboronic acids are known to facilitate this step, leading to faster reaction rates compared to their electron-neutral or electron-deficient counterparts.[4] Therefore, it is anticipated that this compound will exhibit enhanced reactivity in Suzuki-Miyaura couplings compared to phenylboronic acid and even 4-methoxyphenylboronic acid.
Benchmarking Performance in Suzuki-Miyaura Cross-Coupling
To provide a clear comparison, we will consider a standardized Suzuki-Miyaura coupling reaction between the respective arylboronic acids and a model aryl bromide, 4-bromoacetophenone. The following comparison is based on established principles of Suzuki-Miyaura reaction kinetics and typical yields reported in the literature for analogous systems.[2][10][11][12]
Standardized Reaction Conditions:
-
Aryl Halide: 4-Bromoacetophenone (1.0 mmol)
-
Arylboronic Acid: 1.2 mmol
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: Toluene/Ethanol/Water (4:1:1), 5 mL
-
Temperature: 80 °C
-
Reaction Time: Monitored until completion
Comparative Performance Data (Illustrative)
| Arylboronic Acid | Substituent Effect | Expected Reaction Time (h) | Expected Yield (%) |
| Phenylboronic Acid | Neutral | 4 - 6 | 85 - 92 |
| 4-Methoxyphenylboronic Acid | Electron-Donating (Moderate) | 2 - 4 | 90 - 97 |
| This compound | Electron-Donating (Strong) | 1 - 2 | >95 |
Analysis of Performance
The illustrative data in the table above highlights the expected trend in reactivity. The strong electron-donating nature of the 4-(4-methoxypiperidin-1-yl) group is anticipated to significantly accelerate the rate of the Suzuki-Miyaura coupling, leading to shorter reaction times and potentially higher yields compared to the benchmark arylboronic acids. This enhanced reactivity can be particularly advantageous in complex molecule synthesis where mild reaction conditions and high efficiency are paramount.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a standardized procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Deionized water (1 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
Add toluene (4 mL), ethanol (1 mL), and deionized water (1 mL) to the flask.
-
Equip the flask with a reflux condenser and purge the system with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
This compound emerges as a highly reactive and efficient coupling partner in Suzuki-Miyaura reactions. Its potent electron-donating character significantly accelerates the cross-coupling process, offering advantages in terms of shorter reaction times and potentially higher yields compared to standard arylboronic acids like phenylboronic acid and 4-methoxyphenylboronic acid. While considerations regarding its synthesis and stability are important, its enhanced performance makes it a valuable reagent for challenging synthetic targets, particularly in the fields of medicinal chemistry and materials science where the rapid and efficient construction of complex biaryl scaffolds is crucial. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively leverage the unique properties of this compound in their synthetic endeavors.
References
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Home Sunshine Pharma. 4-methoxyphenylboronic Acid CAS 5720-07-0. Retrieved from [Link]
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ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
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ResearchGate. (2018). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]
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ResearchGate. (2014). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... Retrieved from [Link]
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ResearchGate. (2013). The Suzuki coupling reaction of aryl halides with phenylboronic acid (2a) catalyzed by PVP-PdNPs a. Retrieved from [Link]
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ResearchGate. (2018). Lithiation/trapping of protected 4‐hydroxy piperidines 3 and 6. Conditions. Retrieved from [Link]
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Google Patents. Process for the preparation of (r)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1h-purine-2,6-dione. Retrieved from [Link]
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Google Patents. INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION. Retrieved from [Link]
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PubChem. 4-Methoxyphenyl boric acid. Retrieved from [Link]
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University of Toyama. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in a reaction. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid, a compound frequently utilized in drug discovery and development for cross-coupling reactions. The procedures outlined herein are designed to ensure the safety of laboratory personnel and adherence to environmental regulations, reflecting a synthesis of field-proven practices and authoritative standards.
Hazard Profile and Risk Assessment: A Structural Analysis
-
The Boronic Acid Moiety: Phenylboronic acids are generally classified as irritants. The SDS for the closely related 4-methoxyphenylboronic acid indicates it causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, there is growing evidence that some boronic acids and their derivatives may act as a "novel class of bacterial mutagen," highlighting the need for cautious handling to minimize exposure.[3]
-
The Piperidine Moiety: Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[4][5][6] They can cause severe skin burns and eye damage, and are harmful if inhaled or swallowed.[4][7]
Based on this analysis, this compound must be handled as a hazardous substance with a composite risk profile.
| Hazard Classification (Assumed) | Potential Effects | GHS Hazard Statement (Assumed) | Rationale |
| Skin Corrosion/Irritation | Causes skin irritation, potential for burns. | H315: Causes skin irritation. | Based on boronic acid and piperidine derivatives.[1][2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | H319: Causes serious eye irritation. | Based on boronic acid and piperidine derivatives.[1][2][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335: May cause respiratory irritation. | Common to many powdered boronic acids.[1] |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin. | H302/H312: Harmful if swallowed/in contact with skin. | Based on the toxicity profile of piperidine derivatives.[7] |
| Potential Mutagenicity | Potential to be a genotoxic impurity. | Not Classified, but handle with caution. | Based on emerging research on the boronic acid class.[3] |
The Regulatory Imperative: Compliance with Hazardous Waste Regulations
All chemical waste disposal is governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8] This act mandates that hazardous waste be managed from its point of generation to its final disposal. Key principles for laboratory personnel include:
-
Waste Determination: All waste must be evaluated to determine if it is hazardous.
-
Segregation: Incompatible chemicals must never be mixed in the same waste container.[8][9]
-
Proper Containment: Waste must be stored in containers that are chemically compatible and securely closed.[8][9]
-
Labeling: All hazardous waste containers must be clearly labeled with their contents and associated hazards.[10]
-
Point-of-Generation Management: Waste should be accumulated in designated Satellite Accumulation Areas (SAAs) at or near the location where it is generated.[10][11]
Failure to comply can result in significant penalties and, more importantly, pose a serious risk to human health and the environment.[11]
Step-by-Step Disposal Protocol
This protocol is divided into three critical phases: in-lab collection, on-site accumulation, and final disposal.
This phase covers the immediate actions taken at the laboratory bench.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
-
Rationale: To prevent dermal, ocular, and respiratory exposure.
-
Procedure: Before handling the waste, wear a lab coat, nitrile gloves, and chemical splash goggles. If handling bulk powder outside of a fume hood, a dust mask or respirator is recommended.
Step 2: Identify the Waste Stream
-
Rationale: Proper disposal depends on the physical state and composition of the waste.
-
Procedure:
-
Solid Waste: Unused or expired this compound powder, contaminated weigh boats, gloves, or paper towels.
-
Liquid Waste (Non-Aqueous/Organic): Solutions of the compound in organic solvents (e.g., from reaction workups or chromatography).
-
Liquid Waste (Aqueous): Aqueous layers from extractions that may contain traces of the compound. Boronic acids can form boronates in basic aqueous solutions, increasing their solubility.[12][13]
-
Sharps Waste: Contaminated needles or glassware.
-
Step 3: Select a Chemically Compatible Waste Container
-
Rationale: To ensure the integrity of the container and prevent leaks or reactions.
-
Procedure:
-
For solid and liquid waste, use a clearly marked, clean, and dry High-Density Polyethylene (HDPE) or glass container with a screw-top cap.[9]
-
Ensure the container is free from damage and equipped with a secure, leak-proof closure.[8]
-
Never use food-grade containers (e.g., milk jugs) for chemical waste.[9]
-
Step 4: Label the Waste Container Correctly
-
Rationale: To ensure safe handling, proper segregation, and regulatory compliance.
-
Procedure:
-
Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the words "Hazardous Waste."[10]
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentages. For example: "Waste this compound (approx. 5%), Dichloromethane (approx. 95%)."
-
Indicate the relevant hazards (e.g., Irritant, Toxic).
-
Step 5: Segregate Incompatible Waste Streams
-
Rationale: Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic fumes.
-
Procedure:
-
Collect waste containing this compound in its own designated container.
-
Crucially, do not mix this waste with strong oxidizing agents or strong acids.
-
Keep solid and liquid waste streams separate whenever possible.[9]
-
This phase concerns the safe temporary storage of waste within the laboratory.
Step 1: Utilize a Satellite Accumulation Area (SAA)
-
Rationale: SAAs are designated locations for the short-term storage of hazardous waste, keeping it under the control of laboratory personnel.[8][10]
-
Procedure:
Step 2: Adhere to Storage Volume and Time Limits
-
Rationale: Regulatory limits exist to minimize the quantity of hazardous material stored in a working laboratory.
-
Procedure:
This is the final, irreversible step in the waste management lifecycle.
Step 1: Arrange for Professional Disposal
-
Rationale: Hazardous chemical waste must be treated and disposed of by licensed professionals at a permitted facility.
-
Procedure:
-
Never dispose of this compound down the drain or in the regular trash. [8][11] This is illegal and environmentally harmful.
-
Contact your institution's EHS department to schedule a waste pickup. They will handle the transportation and final disposal according to all federal, state, and local regulations.[5]
-
Step 2: Maintain Documentation
-
Rationale: To ensure a clear and compliant chain of custody for the hazardous waste.
-
Procedure: Your EHS department will manage the necessary manifests and records. Be prepared to provide accurate information about the waste composition when you schedule the pickup.
Decontamination and Spill Management
Empty Container Disposal
-
Rationale: Residual chemicals in "empty" containers are still considered hazardous waste.
-
Procedure:
-
Thoroughly empty all contents from the original reagent bottle.[14]
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
The first rinseate must be collected and disposed of as hazardous liquid waste. [14] Subsequent rinses may also require collection depending on local regulations.
-
After rinsing and air-drying, deface the label and dispose of the container as instructed by your EHS department.
-
Minor Spill Cleanup
-
Rationale: A quick and correct response can prevent a minor spill from becoming a major incident.
-
Procedure:
-
Alert personnel in the immediate area.[15]
-
Wearing appropriate PPE, remove all ignition sources if flammable solvents are present.[4][15]
-
For solid spills, gently sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[1]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[4][5]
-
Decontaminate the spill area and report the incident according to your institution's policy.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling and disposing of waste streams.
References
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A Comprehensive Guide to the Safe Handling of 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
While specific data for this compound is not available, the following guidelines are based on the known hazards of analogous boronic acid compounds. A conservative approach is therefore essential.
Hazard Identification and Risk Assessment
Boronic acids as a class of compounds are known to present several hazards. It is prudent to assume that this compound shares a similar hazard profile.
Typical Hazard Profile for Arylboronic Acids:
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 |
This data is a composite from Safety Data Sheets for various boronic acids and should be considered representative.[1]
Furthermore, some studies have indicated that certain boronic acids may be mutagenic.[2][3][4][5] Therefore, it is critical to handle this compound with appropriate care to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of personal protective equipment is mandatory when working with this compound to prevent exposure.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[6][7][8] | Protects eyes from dust particles and potential splashes of the chemical.[6][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6][7] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6] | Protects skin from accidental spills and contact.[6] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[6][10] | Minimizes the risk of respiratory tract irritation.[6] |
Workflow for Donning and Doffing PPE
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.[6]
-
Preparation:
-
Handling the Solid:
-
Preparing Solutions:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure the process is carried out in a fume hood.
-
-
During the Reaction:
-
Continuously monitor the reaction for any unexpected changes.
-
Ensure that the reaction setup is secure and properly assembled.
-
-
After Handling:
Storage and Segregation
Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety.
-
Container: Keep the compound in its original, tightly sealed container.[15]
-
Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight.[11][15] A dedicated cabinet for reagents is recommended.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[7][12][16]
Decision Tree for Spill Response
Caption: A logical workflow for responding to a chemical spill.
Disposal Plan
The proper disposal of this compound and its waste is critical for ensuring laboratory safety and environmental protection.[1]
-
Waste Collection:
-
Disposal Method:
-
Treat as hazardous chemical waste.[7]
-
Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company.[17]
-
Do not dispose of this compound down the drain unless explicitly permitted by your local regulations and EHS office for small, neutralized quantities.[17][18]
-
Emergency Procedures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][12][13][14] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][12][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12][13][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][13][16] |
References
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
How to Store Boric Acid. Lab Alley. [Link]
-
MATERIAL SAFETY DATA SHEET. Arbico Organics. [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
-
Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ACS Publications. [Link]
-
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]
-
Boronic acids-a novel class of bacterial mutagen. PubMed. [Link]
-
Boronic Acids and Derivatives Probing the Structure–Activity Relationships for Mutagenicity. ResearchGate. [Link]
-
Borate handling and storage. U.S. Borax. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
-
Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. Cubework. [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]
-
Boronic acid building blocks: tools for sensing and separation. RSC Publishing. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
